Indigo White
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-(3-oxido-1H-indol-2-yl)-1H-indol-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2.2Na/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14;;/h1-8,17-20H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSRLFLXFXUENW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061269 | |
| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-86-0 | |
| Record name | Indigo white | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [2,2'-bi-1H-indole]-3,3'-diolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIGO WHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFK9F739AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Indigo White (Leucoindigo)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo (B80030) White, scientifically known as Leucoindigo, is the reduced and soluble form of the vibrant blue dye, indigo. This colorless or pale yellow-green compound is a critical intermediate in the vat dyeing process for textiles, particularly denim. Beyond its historical and industrial significance in the dyeing industry, the reversible redox chemistry of the indigo/leucoindigo system presents a compelling model for studying electron transfer processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to Indigo White, tailored for a scientific audience.
Chemical Structure
This compound is a bi-indole derivative with the chemical formula C₁₆H₁₂N₂O₂. Its structure consists of two indole (B1671886) rings linked by a central carbon-carbon single bond. Each indole ring possesses a hydroxyl group at the 3-position. The absence of the conjugated chromophore present in indigo accounts for its lack of color.
Physicochemical Properties
The properties of this compound are summarized in the tables below. It is important to note that many of the physical properties are predicted values due to the inherent instability of the compound in the presence of oxygen.
General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-hydroxy-1H-indol-2-yl)-1H-indol-3-ol | PubChem |
| Synonyms | Leucoindigo, this compound, [2,2'-Bi-1H-indole]-3,3'-diol | PubChem |
| CAS Number | 6537-68-4 | PubChem |
| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem |
| Molecular Weight | 264.28 g/mol | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O | PubChem |
| Physical Description | Crystalline solid | --INVALID-LINK-- |
Computed Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 591.3 ± 45.0 °C (Predicted) | LookChem |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | LookChem |
| pKa | 9.06 ± 0.50 (Predicted) | LookChem |
| LogP | 3.72740 | LookChem |
| Hydrogen Bond Donor Count | 4 | LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Rotatable Bond Count | 1 | LookChem |
Solubility and Spectral Properties
| Property | Value | Conditions/Notes | Source |
| Water Solubility | Insoluble in neutral water; soluble in alkaline solutions. | The solubility is pH-dependent due to the deprotonation of the hydroxyl groups. | General Knowledge |
| UV-Vis Absorption Maximum (λmax) | ~410-420 nm | In aqueous alkaline solution. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound (Leucoindigo) by Reduction of Indigo
This protocol describes the chemical reduction of indigo to its soluble leuco form using sodium dithionite (B78146) in an alkaline medium.
Materials:
-
Indigo powder
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Alkaline Indigo Suspension: In a round-bottom flask, create a suspension of indigo powder in deionized water. For every 1 gram of indigo, use approximately 50 mL of water.
-
Alkalinization: While stirring, add a solution of sodium hydroxide to the indigo suspension to achieve a pH of approximately 11-13. This is crucial for the stability of the resulting Leucoindigo.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen, which would otherwise re-oxidize the Leucoindigo. Maintain a gentle flow of the inert gas throughout the reaction.
-
Reduction: Prepare a fresh solution of sodium dithionite in deionized water. Slowly add the sodium dithionite solution to the alkaline indigo suspension while stirring continuously. A typical molar ratio of sodium dithionite to indigo is around 2:1, though an excess of the reducing agent is often used to ensure complete conversion.
-
Heating and Observation: Gently heat the mixture to approximately 50-70°C. The color of the suspension will gradually change from blue to a clear yellow or yellow-green, indicating the formation of soluble Leucoindigo. This process can take from a few minutes to an hour.
-
Completion and Use: Once the solution is clear and the blue color of the indigo has disappeared, the reduction is complete. The resulting solution of Leucoindigo should be used immediately for subsequent applications or analyses, as it is susceptible to air oxidation.
Oxidation of this compound to Indigo
This protocol describes the simple and rapid oxidation of a Leucoindigo solution back to the insoluble blue indigo pigment by exposure to atmospheric oxygen.
Materials:
-
Solution of this compound (prepared as described above)
-
Beaker or other open container
-
Stirring rod or magnetic stirrer
Procedure:
-
Exposure to Air: Transfer the yellow-green solution of this compound into an open beaker.
-
Agitation (Optional but Recommended): To accelerate the oxidation process, stir the solution vigorously or bubble air through it. This increases the contact between the Leucoindigo and atmospheric oxygen.
-
Observation: The solution will rapidly change color from yellow-green to green and finally to a deep blue as the insoluble indigo pigment precipitates.
-
Isolation (Optional): The precipitated indigo can be isolated by filtration, washed with water, and dried.
Signaling Pathways and Logical Relationships
The core of this compound chemistry revolves around its reversible redox reaction with indigo. This transformation is fundamental to its application in vat dyeing.
Caption: Reversible redox transformation between Indigo and this compound.
The logical workflow for utilizing this compound in a typical laboratory setting, from preparation to application, can be visualized as follows:
Caption: Experimental workflow for this compound.
An In-Depth Technical Guide to the Redox Potential and Electrochemistry of Leucoindigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo (B3055547), the reduced and soluble form of the iconic blue dye indigo (B80030), is a molecule of significant interest beyond its traditional application in the textile industry. Its reversible redox chemistry, involving a two-electron, two-proton transfer, makes it a fascinating subject for electrochemical studies.[1][2] Understanding the redox potential and electrochemical behavior of leucoindigo is crucial not only for optimizing dyeing processes but also for its potential applications in electrochemistry, materials science, and potentially in the realm of drug development. This technical guide provides a comprehensive overview of the core principles governing the electrochemistry of leucoindigo, detailed experimental protocols for its characterization, and an exploration of its relevance in biological systems.
Core Principles of Leucoindigo Electrochemistry
The fundamental electrochemical process involving leucoindigo is its reversible oxidation to indigo. This transformation is a classic example of a 2-electron, 2-proton (2e⁻/2H⁺) redox reaction.[2] The insoluble nature of indigo and the water-solubility of leucoindigo are central to its practical applications, particularly in vat dyeing.[2]
The redox potential of the indigo/leucoindigo couple is highly dependent on the pH of the solution.[3] This relationship can be visualized through a Pourbaix diagram, which maps the thermodynamically stable phases of an electrochemical system as a function of potential and pH.[4][5] In alkaline conditions, the deprotonated form of leucoindigo is favored, facilitating its solubility and interaction with substrates.
Quantitative Data: Redox Potential of Leucoindigo
| pH Value | Redox Potential (V vs. Ag/AgCl) | Reference Electrode | Notes |
| Alkaline | -0.56 and -0.29 | Not specified | Two steady-state oxidation waves observed.[2] |
| 7.2 | -0.4 and +0.3 | Ag/AgCl/sat. KCl | Two reversible electrodic processes observed in 0.1 M Tris-HCl buffer.[6] |
| 10.7 | -0.65 | Not specified | |
| 11 | ~ -0.55 | Ag/AgCl | Reversible process observed in enzyme-mediated reduction.[7] |
| 13.07 | -0.765 | Not specified | Measured in a dyebath for rope dyeing.[8] |
Note: The reference electrode used can significantly impact the measured potential. Direct comparison of values requires conversion to a common reference scale, such as the Standard Hydrogen Electrode (SHE).
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox behavior of leucoindigo. It allows for the determination of formal potentials, the number of electrons transferred, and the reversibility of the redox process.
Methodology:
-
Preparation of the Electrochemical Cell:
-
A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[9][10]
-
The electrolyte solution should be an appropriate buffer to maintain a constant pH. Common choices include phosphate-buffered saline (PBS) or Tris-HCl.
-
Leucoindigo solution is prepared by the chemical or electrochemical reduction of indigo in an alkaline medium, often using a reducing agent like sodium dithionite.[6] The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent auto-oxidation of leucoindigo.
-
-
Electrochemical Measurement:
-
The electrodes are immersed in the deoxygenated leucoindigo solution.
-
The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., 10-100 mV/s) to study the kinetics of the reaction.[7]
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
The anodic and cathodic peak potentials (Epa and Epc) are determined from the voltammogram.
-
The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is approximately 59 mV at 25°C. For a two-electron process, it is closer to 29.5 mV.
-
The peak current is proportional to the concentration of the electroactive species and can be used for quantitative analysis.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Visible) to provide real-time monitoring of the changes in the absorption spectra of the reactants and products during the redox reaction.
Methodology:
-
Experimental Setup:
-
A specialized spectroelectrochemical cell is used, which incorporates an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass or a thin metal mesh).
-
The cell is placed in the light path of a spectrophotometer.
-
A three-electrode setup, similar to that used in cyclic voltammetry, is employed.
-
-
Measurement Procedure:
-
The initial absorption spectrum of the leucoindigo solution is recorded. Leucoindigo typically exhibits an absorption maximum around 420 nm.[11]
-
A potential is applied to the working electrode to initiate the oxidation of leucoindigo to indigo.
-
Absorption spectra are recorded at different time intervals or as the potential is scanned.
-
The appearance of the characteristic absorption band of indigo at around 610-680 nm and the simultaneous decrease in the leucoindigo band are monitored.[2][12]
-
-
Data Analysis:
-
The changes in absorbance at specific wavelengths are plotted against time or applied potential.
-
This data can be used to determine the kinetics of the redox reaction and to identify any reaction intermediates.
-
By correlating the electrochemical data (current) with the spectroscopic data (absorbance), a more complete picture of the reaction mechanism can be obtained.
-
Visualizations
Redox Reaction of Indigo and Leucoindigo
Caption: The reversible redox reaction between indigo and leucoindigo.
Experimental Workflow for Cyclic Voltammetry
Caption: A typical workflow for a cyclic voltammetry experiment of leucoindigo.
Relevance to Drug Development
While the primary applications of leucoindigo have been in the textile industry, its unique redox properties suggest potential avenues for exploration in drug development. The reversible conversion between a soluble and an insoluble form, triggered by an electrochemical stimulus, could be harnessed for novel drug delivery systems. For instance, a drug could be conjugated to the leucoindigo scaffold, rendering it inactive and soluble. Upon reaching a target site with a specific redox environment, the leucoindigo moiety could be oxidized to the insoluble indigo, leading to the release of the active drug.[13][14]
Furthermore, the core indigo and indirubin (B1684374) structures, from which leucoindigo is derived, have been investigated for their biological activities. Some derivatives of indigo have shown potential as anticancer agents.[15] Although research on the specific therapeutic applications of leucoindigo is still in its nascent stages, its redox-active nature makes it an intriguing candidate for the development of prodrugs or diagnostic probes that are responsive to the redox state of biological tissues.
Conclusion
The electrochemistry of leucoindigo is a rich and multifaceted field with implications that extend beyond its traditional use as a dye. A thorough understanding of its redox potential and its dependence on environmental factors such as pH is fundamental to harnessing its properties for new applications. The experimental techniques outlined in this guide provide a robust framework for researchers to investigate the electrochemical behavior of leucoindigo and its derivatives. As the fields of materials science and drug delivery continue to advance, the unique redox characteristics of the leucoindigo/indigo system may unlock innovative solutions to contemporary scientific challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pourbaix diagram - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. battery-power.eu [battery-power.eu]
- 9. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.aalto.fi [research.aalto.fi]
- 12. researchgate.net [researchgate.net]
- 13. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Solubility of Indigo White: A Technical Guide for Researchers
An In-depth Whitepaper for Scientists and Drug Development Professionals on the Solubilization of Leuco-Indigo
Introduction
Indigo (B80030), a vibrant blue dye with a long history of use in the textile industry, is notoriously insoluble in water and most common organic solvents. This insolubility stems from strong intermolecular hydrogen bonding. For practical applications, particularly in dyeing and increasingly in biomedical research, indigo must be converted to its reduced and soluble form, known as Indigo White or leuco-indigo. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, offering quantitative data where available, detailed experimental protocols for solubility determination, and a discussion of the underlying chemical principles. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with indigo derivatives.
The Chemistry of this compound Solubility
The solubility of this compound is intrinsically linked to its chemical structure. The reduction of the parent indigo molecule disrupts the conjugated system and introduces hydroxyl groups, which can be deprotonated in alkaline conditions to form a water-soluble salt. The equilibrium between the insoluble indigo and the soluble leuco-indigo is a cornerstone of its application.
The conversion of insoluble indigo to soluble this compound is a reduction reaction, typically carried out in an alkaline medium.[1] This process breaks the central double bond and adds hydrogen atoms to the oxygen atoms, disrupting the planarity and hydrogen bonding of the indigo molecule.[2] This structural change is what renders this compound soluble in aqueous alkaline solutions.[2] The pKa values for the two hydroxyl groups of leuco-indigo have been determined to be approximately 8.0 and 12.7.[3] The solubility of this compound in aqueous solutions is therefore highly dependent on the pH. In alkaline environments, typically with a pH above 10, this compound exists in its more soluble ionized forms.[4]
Quantitative Solubility of this compound
The quantitative solubility of this compound is not extensively documented in a centralized manner, with much of the available information being qualitative. The following table summarizes the available data on the solubility of this compound (leuco-indigo) and, for comparison, its parent compound, indigo, in various solvents. It is important to note that the solubility of this compound is highly dependent on the presence of a reducing agent and alkaline conditions to maintain its reduced, soluble state.
| Compound | Solvent | Chemical Formula | Solubility | Conditions | Reference(s) |
| This compound (Leuco-indigo) | Aqueous Alkaline Solution | H₂O (with NaOH) | Readily Soluble / High (Concentrations of 25-55% by weight achievable in specific preparations) | pH > 10, presence of reducing agent (e.g., sodium dithionite). Solubility increases with temperature. | [5][6] |
| Deuterium Oxide (D₂O) | D₂O | Readily Soluble | In the presence of sodium dithionite (B78146)/sodium hydroxide (B78521). | [7] | |
| Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not explicitly available for leuco-form, but used for analysis of derivatives. | - | [8] | |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble (used as a solvent for reactions) | Under inert atmosphere. | [2] | |
| Dimethylformamide (DMF) | C₃H₇NO | Data not explicitly available for leuco-form, but used for analysis of derivatives. | - | [8] | |
| Indigo (for comparison) | Water | H₂O | 990 µg/L (Practically insoluble) | 25°C | [2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~33 mg/mL | 25°C, with heating and agitation. | [2] | |
| Chloroform | CHCl₃ | Soluble (e.g., 8.53 mg/L in an extract) | - | [2] | |
| Ethanol | C₂H₅OH | Poorly Soluble | - | [2] |
Experimental Protocols
Accurate determination of this compound solubility requires careful experimental design, primarily due to its susceptibility to oxidation back to the insoluble indigo form.
Protocol 1: Preparation of a Soluble Leuco-Indigo Solution
This protocol outlines the chemical reduction of indigo to its water-soluble leuco-form.
Materials:
-
Indigo powder
-
Sodium hydroxide (NaOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Indigo Paste: In a beaker, create a paste by mixing 200 mg of indigo powder with a few drops of ethanol.[2]
-
Alkaline Suspension: To the indigo paste, add 100 mL of deionized water. Then, add 3 mL of a 2 M sodium hydroxide solution to create an alkaline suspension.[2]
-
Prepare Reducing Agent Solution: In a separate beaker, dissolve 0.3 g of sodium dithionite in 20 mL of deionized water.[2]
-
Reduction: Add the sodium dithionite solution to the indigo suspension.[2]
-
Heating: Gently heat the mixture to approximately 50°C. The solution should turn from blue to a clear yellow or yellow-green, indicating the formation of soluble leuco-indigo.[2] This solution can then be used for further experiments. It is crucial to minimize exposure to atmospheric oxygen to prevent re-oxidation.
Protocol 2: Quantification of this compound by UV-Visible Spectrophotometry
This method determines the concentration of this compound in an aqueous medium.
Materials:
-
Leuco-indigo solution
-
Reducing solution (e.g., 200 mL·L⁻¹ 1-methyl-2-pyrrolidine, 10 g·L⁻¹ Na₂S₂O₄, 13 mL·L⁻¹ NaOH 33% (w/v))[9]
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of leuco-indigo of known concentrations in the reducing solution to create a calibration curve. Dilute unknown samples with the reducing solution as necessary.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the maximum wavelength (λmax) for leuco-indigo, which is approximately 407-410 nm.[10][11]
-
Concentration Determination: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve.
Protocol 3: Quantification of this compound by Redox Titration
This method is suitable for determining higher concentrations of this compound and is less affected by colored impurities.
Materials:
-
Leuco-indigo solution (in an alkaline-reduced state)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) solution of known concentration (titrant)
-
Automatic titrator with a redox electrode
Procedure:
-
Sample Preparation: Take a known volume of the leuco-indigo solution. The solution should already be in its reduced form from the preparation process (e.g., with sodium dithionite and NaOH).[12]
-
Titration: Titrate the leuco-indigo solution with the standardized potassium hexacyanoferrate(III) solution. The hexacyanoferrate(III) oxidizes the leuco-indigo back to indigo.
-
Endpoint Detection: The endpoint of the titration is detected by the redox electrode, which measures a sharp change in potential when all the leuco-indigo has been oxidized. The volume of titrant used is recorded.
-
Calculation: The concentration of this compound in the original sample is calculated based on the stoichiometry of the redox reaction and the volume and concentration of the titrant used.[10]
Visualizations
Indigo Reduction-Oxidation Cycle
The following diagram illustrates the fundamental chemical transformation between the insoluble blue indigo and the soluble yellow-green this compound.
Caption: The reversible reduction-oxidation cycle of indigo.
Experimental Workflow for Solubility Determination
This diagram outlines a general workflow for determining the solubility of this compound.
Caption: General workflow for determining this compound solubility.
Conclusion
The solubility of this compound is a critical parameter for its application in various scientific and industrial fields. While it is well-established that this compound is soluble in aqueous alkaline solutions, this guide highlights the need for more comprehensive quantitative data across a broader range of solvents and conditions. The provided experimental protocols offer robust methods for the preparation and quantification of this compound solutions, enabling researchers to accurately determine its solubility in their specific systems. The visualizations of the redox cycle and experimental workflow provide a clear conceptual framework for understanding and working with this important compound. Further research into the quantitative solubility of this compound in green and polar aprotic solvents will be beneficial for expanding its applications, particularly in the realm of drug development and sustainable chemistry.
References
- 1. Chemistry of Indigo | Wild Colours natural dyes [wildcolours.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. utupub.fi [utupub.fi]
- 4. researchgate.net [researchgate.net]
- 5. TW444049B - Concentrated leuco indigo solutions and process for preparing them - Google Patents [patents.google.com]
- 6. US6767448B1 - Method for producing aqueous alkaline solutions or reduced indigoid dyes - Google Patents [patents.google.com]
- 7. tekhelet.com [tekhelet.com]
- 8. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Photochemical Landscape of Leucoindigo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucoindigo (B3055547), the reduced and soluble precursor to the iconic indigo (B80030) dye, exhibits a rich and complex photochemistry that stands in stark contrast to its oxidized counterpart. While indigo is renowned for its photostability, leucoindigo possesses distinct photochemical properties, including significant fluorescence and a propensity for photoisomerization. These characteristics open avenues for its application in photosensitization, photodynamic therapy, and the development of novel photoresponsive materials. This technical guide provides a comprehensive overview of the photochemical properties of leucoindigo, detailing its excited-state dynamics, photoisomerization processes, and the experimental protocols used for their characterization. Quantitative data are summarized for clarity, and key pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction
Indigo, one of the oldest known natural dyes, is notoriously photochemically inert, a property attributed to an efficient internal conversion mechanism following photoexcitation.[1][2] Its reduced form, leucoindigo, however, displays a markedly different set of photochemical behaviors.[1][3] The structural change from the keto form of indigo to the enol form in leucoindigo fundamentally alters the deactivation pathways of the excited state.[4] This guide delves into the core photochemical properties of leucoindigo, providing a technical foundation for researchers exploring its potential in various scientific and therapeutic fields.
Photophysical Properties
Upon photoexcitation, leucoindigo exhibits competitive deactivation pathways, including fluorescence, intersystem crossing to the triplet state, and internal conversion, a significant deviation from the dominant internal conversion seen in indigo.[1][5]
Absorption and Emission
Leucoindigo solutions are typically pale yellow or colorless, absorbing in the UV-A region.[6][7] For instance, in an aqueous solution following reduction with dithionite (B78146), leucoindigo shows an absorption maximum around 410 nm.[7] In contrast, indigo absorbs strongly in the visible region, with a maximum at approximately 616 nm in a 60/40 v/v acetone-water solution.[7]
The emission spectrum of leucoindigo is characterized by a broad fluorescence peak, indicating a significant Stokes shift.[3] This large shift suggests a substantial difference in the geometry of the molecule between its ground and first excited singlet states.[6] For example, the leuco form of N-octyl-7,7′-diazaindigo, an indigo derivative, displays a broad emission peak centered at 505 nm.[8]
Quantum Yields and Lifetimes
The photophysical parameters of leucoindigo and its derivatives have been investigated, revealing fluorescence quantum yields (ΦF) that are orders of magnitude higher than those of their corresponding keto forms.[5] The excited state deactivation of leucoindigo involves a competition between fluorescence, intersystem crossing (ΦISC), and internal conversion (ΦIC).[1]
Table 1: Photophysical Data for Leucoindigo and its Derivatives
| Compound | Solvent | ΦF | ΦISC (ΦT) | Reference |
| Leucoindigo | - | 0.35 | 0.125 | [2] |
| Leuco-derivatives | Solution | 0.04 - 0.46 | 0.013 - 0.034 | [5] |
| Leuco form of N-octyl-7,7′-diazaindigo | DMF | ~10x higher than keto form | - | [8] |
Note: Data is compiled from various studies and experimental conditions may differ.
The fluorescence lifetimes of leucoindigo are also significantly different from the ultrafast decay of the excited state of indigo. Time-resolved fluorescence studies of leucoindigo have revealed complex decay kinetics, often fitted with biexponential laws, suggesting the presence of multiple excited-state species or processes.[9][10] For instance, initial decay times of 0.12 ns and 2.17 ns have been reported.[9][10]
Photochemical Reactions
The primary photochemical reaction of leucoindigo is a trans-cis photoisomerization around the central carbon-carbon double bond. This process is driven by UV irradiation and leads to a change in the molecular geometry and, consequently, its photophysical properties.[9][11]
Photoisomerization
Upon UV irradiation, the initially predominant trans-leucoindigo isomer can convert to the cis isomer.[9] This photoisomerization is a key process in the excited singlet state.[9][10] The conversion to the cis form can be observed through changes in the fluorescence quantum yield, which tends to increase with irradiation time as the more emissive cis isomer is formed.[9][10] For leucoindigo, the fluorescence quantum yield can increase to approximately 0.2-0.3 after 16 minutes of irradiation.[9][10]
The quantum yield of this photoisomerization reaction (ΦR) can be quite high, with a reported value of 0.9 for leucoindigo.[9][10]
Table 2: Photoisomerization Quantum Yields
| Compound | ΦR | Reference |
| Leucoindigo | 0.9 | [9][10] |
| Leuco-4,4′-dibutoxy-7,7′-dimethoxy-5,5′-dinitroindigo (DBMNI) | 0.007 | [9][10] |
The photoisomerization process is a critical aspect of leucoindigo's photochemistry, offering a mechanism for light-induced structural and functional changes.
Caption: Photoisomerization pathway of leucoindigo upon UV excitation.
Excited-State Deactivation Pathways
The deactivation of the excited state of leucoindigo is a complex interplay of radiative and non-radiative processes. Unlike indigo, where internal conversion dominates, leucoindigo's excited state deactivation involves competition between internal conversion, triplet state formation, and fluorescence.[5] Theoretical studies suggest that for leucoindigo, single and double proton transfer processes are energetically feasible in the excited state, leading to a richer photochemistry compared to indigo.[4]
Caption: Competing deactivation pathways from the S₁ state of leucoindigo.
Experimental Protocols
The characterization of the photochemical properties of leucoindigo involves a suite of spectroscopic and analytical techniques.
Synthesis of Leucoindigo
Leucoindigo is typically prepared by the chemical reduction of indigo. A common laboratory method involves the use of sodium dithionite (Na₂S₂O₄) in an alkaline solution.[6][12]
Protocol:
-
Suspend indigo powder in deoxygenated water.
-
Add sodium hydroxide (B78521) to create an alkaline environment (pH > 11).
-
Gradually add sodium dithionite as the reducing agent while stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
The characteristic blue color of indigo will fade to a clear, yellowish solution of leucoindigo.[13]
-
The resulting leucoindigo solution should be used promptly or stored under inert conditions to prevent oxidation by atmospheric oxygen.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are fundamental for determining the absorption and emission characteristics of leucoindigo.
Protocol:
-
Sample Preparation: Prepare dilute solutions of leucoindigo in an appropriate solvent (e.g., deoxygenated water with NaOH, or organic solvents for derivatives) in a quartz cuvette. The cuvette must be sealed to prevent oxygen ingress.
-
Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-800 nm, to identify the absorption maxima (λmax).[7]
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectrum by exciting the sample at or near its absorption maximum. The emission wavelength range will depend on the specific leucoindigo derivative but is generally in the visible region.[8] The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard.
Quantum Yield Determination
The quantum yields of fluorescence (ΦF) and photoisomerization (ΦR) are crucial parameters for quantifying the efficiency of these photochemical processes.
Protocol for ΦF (Relative Method):
-
Select a fluorescent standard with a known quantum yield that absorbs at a similar wavelength to the leucoindigo sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at several different concentrations (ensuring absorbance is below 0.1 to avoid inner filter effects).
-
Calculate ΦF using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Transient Absorption Spectroscopy
This pump-probe technique allows for the study of short-lived excited states and photochemical intermediates.
Protocol:
-
A short, intense laser pulse (the "pump") excites the leucoindigo sample.
-
A second, broadband probe pulse, delayed in time with respect to the pump, passes through the sample.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
This data provides information on the lifetimes of excited states and the kinetics of their decay and conversion to other species.[8][14][15][16]
Caption: Workflow for the synthesis and photochemical analysis of leucoindigo.
Conclusion
The photochemical properties of leucoindigo are fundamentally different from those of its oxidized form, indigo. Its significant fluorescence, susceptibility to photoisomerization, and complex excited-state deactivation pathways make it a molecule of considerable interest for applications in photochemistry and materials science. A thorough understanding of its photochemical behavior, facilitated by the experimental protocols and data presented in this guide, is essential for harnessing its full potential in the development of novel light-activated systems. The stark contrast between the photostability of indigo and the photoreactivity of leucoindigo provides a compelling case study in how redox state can govern the photochemical fate of a molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemistry of Indigo: a long-standing controversy - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. A theoretical study of the photochemistry of indigo in its neutral and dianionic (leucoindigo) forms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of the excited states of indigo derivatives in their reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Excited-state isomerization of leuco indigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of Leucoindigo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucoindigo (B3055547), the reduced and soluble form of the vibrant blue indigo (B80030) dye, is a crucial intermediate in vat dyeing and possesses unique chemical and spectral properties of interest in diverse scientific fields, including materials science and drug development. A thorough understanding of its spectroscopic signature is paramount for its identification, quantification, and the study of its interactions. This technical guide provides a comprehensive overview of the spectroscopic characterization of leucoindigo, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate reproducible and accurate analysis.
Introduction
Indigo is a historically significant dye known for its deep blue color. However, its insolubility in water necessitates its reduction to the water-soluble leucoindigo form for applications such as textile dyeing. This transformation involves the conversion of the indigoid chromophore's carbonyl groups to hydroxyl groups, leading to a dramatic color change from blue to a pale yellow-green. The spectroscopic properties of leucoindigo are distinct from its oxidized counterpart, providing a robust basis for its characterization. This guide details the primary spectroscopic techniques used to analyze leucoindigo, offering insights into its electronic and structural features.
Spectroscopic Characterization Methods
The characterization of leucoindigo relies on a suite of spectroscopic techniques that probe its molecular structure and electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the conversion of indigo to leucoindigo and for quantifying the concentration of leucoindigo in solution. The reduction of the conjugated system in indigo results in a significant blue shift in the maximum absorption wavelength (λmax).
Key Spectral Features: Indigo in solution exhibits a strong absorption band in the visible region, responsible for its blue color. Upon reduction to leucoindigo, this band disappears and a new absorption maximum emerges in the near-UV region.
This distinct spectral shift allows for the real-time monitoring of the reduction process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of leucoindigo in solution. Both ¹H and ¹³C NMR are employed to elucidate the arrangement of atoms and the chemical environment of the protons and carbons in the molecule.
Key Spectral Features: The reduction of indigo to leucoindigo leads to characteristic changes in the chemical shifts of the aromatic protons and carbons. NMR analysis is typically performed in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) under an inert atmosphere to prevent re-oxidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in leucoindigo. The conversion of the carbonyl groups (C=O) in indigo to hydroxyl groups (-OH) in leucoindigo results in a notable change in the infrared spectrum.
Key Spectral Features: The most significant change observed in the FTIR spectrum upon reduction of indigo is the disappearance of the strong carbonyl stretching vibration and the appearance of bands associated with the hydroxyl group.
-
Leucoindigo: A characteristic peak around 1500 cm⁻¹ is observed, which is attributed to the C-O stretching of the alcohol group. A broad O-H stretching band is also expected around 3300 cm⁻¹.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the spectroscopic characterization of leucoindigo.
Table 1: UV-Vis Absorption Data
| Compound | Solvent System | Maximum Absorption Wavelength (λmax) | Reference |
| Indigo | Acetone-Water (60/40 v/v) | 616 nm | [1] |
| Leucoindigo | Aqueous | 410 nm | [1] |
Table 2: ¹³C NMR Chemical Shift Data for Leucoindigo
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
| C-7 | 114.2 | |
| C-3 | 117.4 | |
| C-4 | 119.9 | |
| C-6 | 121.1 | |
| C-5 | 123.9 | |
| C-2 | 124.5 | |
| C-9 | 138.5 | |
| C-8 | 139.1 (broad) | |
| Note: Assignments are based on studies of leucoindigotin in deuterium oxide. |
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| C-O (in alcohol) | Stretch | ~1500 | [2][3] |
| O-H (in alcohol) | Stretch (broad) | ~3300 | [2][3] |
Experimental Protocols
Detailed methodologies for the preparation and spectroscopic analysis of leucoindigo are provided below.
Preparation of Leucoindigo Solution
Objective: To reduce insoluble indigo to its soluble leucoindigo form for spectroscopic analysis.
Materials:
-
Indigo powder
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deuterium oxide (D₂O) for NMR analysis or deionized water for UV-Vis and FTIR.
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk flask or a similar reaction vessel that can be sealed and purged with inert gas.
-
Magnetic stirrer and stir bar
Procedure:
-
Place a small amount of indigo powder (e.g., 5 mg for NMR) into the Schlenk flask.
-
Add the appropriate solvent (e.g., D₂O for NMR).
-
Seal the flask and purge with an inert gas for at least 15 minutes to remove oxygen.
-
While maintaining the inert atmosphere, add a reducing agent, typically sodium dithionite, to the suspension. An alkaline medium, achieved by adding sodium hydroxide, facilitates the reduction.
-
Stir the mixture at room temperature or with gentle heating. The deep blue color of the indigo suspension will gradually fade to a clear, pale yellow or greenish-yellow solution, indicating the formation of leucoindigo.
-
The resulting leucoindigo solution should be kept under an inert atmosphere to prevent re-oxidation to indigo.
UV-Vis Spectroscopic Analysis
Objective: To obtain the UV-Vis absorption spectrum of leucoindigo.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Gas-tight syringe
Procedure:
-
Prepare the leucoindigo solution as described in section 4.1 using deionized water.
-
Using a gas-tight syringe, carefully transfer the leucoindigo solution to a quartz cuvette that has been previously purged with an inert gas.
-
Seal the cuvette to prevent exposure to air.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
A blank spectrum of the solvent should be recorded for background correction.
NMR Spectroscopic Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of leucoindigo.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Gas-tight syringe or cannula
Procedure:
-
Prepare the leucoindigo solution in deuterium oxide (D₂O) as described in section 4.1. The reaction can be performed directly in the NMR tube under an inert atmosphere for convenience.
-
Transfer the solution to an NMR tube under an inert atmosphere.
-
Add a suitable internal standard if quantitative analysis is required.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Due to the potential for lower concentrations, extended acquisition times may be necessary for ¹³C NMR.
FTIR Spectroscopic Analysis
Objective: To obtain the FTIR spectrum of leucoindigo.
Apparatus:
-
FTIR spectrometer with a suitable sample holder (e.g., ATR accessory).
Procedure:
-
Prepare a concentrated solution of leucoindigo as described in section 4.1.
-
Under an inert atmosphere, apply a small amount of the leucoindigo solution onto the crystal of the ATR accessory.
-
Alternatively, a solid sample can be prepared by carefully evaporating the solvent under vacuum, ensuring the absence of oxygen.
-
Record the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
A background spectrum of the clean ATR crystal should be recorded.
Visualizations
The following diagrams illustrate key relationships and workflows in the spectroscopic characterization of leucoindigo.
Caption: Redox relationship between indigo and leucoindigo.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of leucoindigo is essential for its unambiguous identification and for studying its chemical behavior. UV-Vis, NMR, and FTIR spectroscopy provide complementary information on the electronic structure, molecular framework, and functional groups of this reduced indigo form. The distinct spectral signatures of leucoindigo, particularly its UV-Vis absorption maximum around 410 nm and the characteristic shifts in its NMR and FTIR spectra, differentiate it from its oxidized, blue counterpart. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in various scientific disciplines, enabling accurate and reproducible spectroscopic analysis of leucoindigo.
References
Computational Modeling of Leucoindigo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo (B3055547), the reduced and soluble form of the iconic dye indigo (B80030), is a molecule of significant interest beyond its traditional use in textile dyeing.[1][2] Its reversible redox chemistry, coupled with distinct electronic and photophysical properties, makes it a compelling subject for computational modeling.[1][3] This technical guide provides an in-depth exploration of the computational approaches used to elucidate the structure, properties, and behavior of leucoindigo. It is intended to serve as a valuable resource for researchers in materials science, computational chemistry, and drug development by detailing theoretical models, experimental validation, and potential applications.
Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular and electronic structure of leucoindigo.[4][5][6] These methods provide a microscopic understanding of its conformational flexibility, electronic transitions, and reactivity, which are challenging to probe experimentally. The insights gained from such models are crucial for designing novel applications, such as in dye-sensitized solar cells, and for understanding its role in biological systems.[1][4][5]
Molecular Structure and Conformation
The core of leucoindigo's chemistry is its reversible, two-electron, two-proton (2e⁻/2H⁺) redox reaction with indigo.[1] Unlike the planar structure of indigo, computational studies reveal that leucoindigo adopts a non-planar conformation.[4][5] This structural difference is a key determinant of its distinct physical and chemical properties.
Optimized Geometry
DFT calculations are commonly used to determine the optimized geometry of leucoindigo. The B3LYP functional with a 6-31G(d,p) basis set is a widely employed method for this purpose.[4][5][6] The resulting structural parameters provide a detailed picture of the molecule's three-dimensional arrangement.
Table 1: Selected Optimized Geometrical Parameters of Leucoindigo
| Parameter | Atom(s) | Value (Calculated) |
| Bond Length | C7 - C11 | 1.523 Å |
| Bond Length | C1 - C2 | 1.411 Å |
| Bond Length | N1 - H | 1.012 Å |
| Bond Angle | C1 - C2 - N1 | 108.9 ° |
| Bond Angle | C7 - C11 - C12 | 129.9 ° |
| Dihedral Angle | C1 - C2 - N1 - C6 | 179.9 ° |
| Dihedral Angle | C8 - C7 - C11 - C12 | -123.8 ° |
Data sourced from DFT B3LYP/6-31G(d,p) calculations. It is important to note that these values can vary slightly depending on the computational method and basis set used.
Electronic Properties
The electronic properties of leucoindigo are central to its functionality. Computational models provide valuable insights into its frontier molecular orbitals (HOMO and LUMO), which govern its electronic transitions and reactivity.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic behavior of a molecule. In leucoindigo, the electron density of both the HOMO and LUMO is distributed across the entire molecule.[4][5] The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter in determining the molecule's stability and reactivity.
Table 2: Calculated Electronic Properties of Leucoindigo
| Property | Value (Calculated) |
| HOMO Energy | -4.89 eV |
| LUMO Energy | -0.12 eV |
| HOMO-LUMO Gap | 4.77 eV |
| Dipole Moment | 2.62 Debye |
Calculated using DFT B3LYP/6-31G(d,p) in the gas phase. Values can differ in solution due to solvent effects.
Experimental Protocols
Computational models are validated and complemented by experimental data. The following section outlines key experimental protocols for the synthesis and characterization of leucoindigo.
Synthesis of Leucoindigo (Vatting)
The conversion of insoluble indigo to soluble leucoindigo is a reduction process known as "vatting."
Protocol:
-
Preparation of Indigo Suspension: Suspend a known quantity of indigo powder in deionized water.
-
Addition of Reducing Agent: Under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation, add a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄).[7]
-
Alkalinization: Add a strong base, typically sodium hydroxide (B78521) (NaOH), to the suspension.[7] The solution will turn from blue to a clear yellow-green, indicating the formation of the leucoindigo salt.[8]
-
Heating: Gently heat the mixture to facilitate the reduction process.
-
Use in Dyeing: The resulting solution contains the water-soluble leucoindigo, which can then be used for dyeing textiles.[1][7] Upon exposure to air, the leucoindigo on the fabric oxidizes back to the insoluble blue indigo.[1][2]
Spectroscopic Characterization
Spectroscopic techniques are essential for identifying and characterizing leucoindigo.
-
UV-Visible Spectroscopy: This technique is used to monitor the redox state of the indigo-leucoindigo system. Leucoindigo exhibits a characteristic absorption maximum around 410 nm, while indigo's maximum is around 680 nm.[1][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule. The spectrum of leucoindigo will show the presence of hydroxyl (-OH) groups, distinguishing it from the carbonyl (C=O) groups found in indigo.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of leucoindigo in solution.[9][10]
Visualizations
Diagrams are powerful tools for representing complex relationships and workflows. The following visualizations were created using the Graphviz DOT language.
Redox Cycle of Indigo
The central chemical transformation involving leucoindigo is its reversible redox reaction with indigo. This cycle is the basis for vat dyeing.
Caption: The reversible redox reaction between indigo and leucoindigo.
Computational Workflow for Leucoindigo Analysis
A typical computational workflow for studying leucoindigo involves several key steps, from initial structure generation to property calculation.
Caption: A generalized workflow for the computational analysis of leucoindigo.
Conclusion
Computational modeling provides a powerful lens through which to understand the intricate structure and properties of leucoindigo. The synergy between theoretical calculations and experimental validation is crucial for advancing our knowledge of this versatile molecule. This guide has provided a comprehensive overview of the key computational methods, experimental protocols, and structural and electronic insights relevant to leucoindigo research. As computational resources and methodologies continue to evolve, we can anticipate even more precise models that will further unlock the potential of leucoindigo and its derivatives in a wide range of scientific and industrial applications.
References
- 1. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 2. Leucoindigo | dye | Britannica [britannica.com]
- 3. Characterization of the excited states of indigo derivatives in their reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojs.jmolekul.com [ojs.jmolekul.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tekhelet.com [tekhelet.com]
Methodological & Application
Application Notes: Synthesis and Utility of Indigo White
Introduction
Indigo (B80030), a vibrant blue dye with a history spanning millennia, is famously insoluble in water. This property, while excellent for color fastness in finished textiles, presents a challenge during the dyeing process. To be applied to fabrics like cotton, indigo must first be converted into a water-soluble, reduced form known as Indigo White or leucoindigo (B3055547).[1] This colorless or pale yellow derivative is the active dyeing agent in the "vat dyeing" process.[2] The fabric is immersed in an alkaline solution of leucoindigo, which readily penetrates the fibers. Subsequent exposure to atmospheric oxygen re-oxidizes the leucoindigo back to its insoluble blue indigo form, physically trapping the dye within the fiber structure.[2][3] The laboratory synthesis of this compound is a fundamental procedure in textile chemistry, demonstrating the principles of reduction-oxidation reactions and the practical application of vat dyes.
The most common laboratory method for preparing this compound involves the chemical reduction of indigo using a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄), under basic conditions.[2][4] The resulting leucoindigo solution is highly sensitive to oxygen and must be handled accordingly to prevent premature re-oxidation.[5]
Experimental Protocols
Two primary protocols are presented for the laboratory preparation of an this compound solution. The first is a direct reduction of commercially available or previously synthesized indigo. The second details a two-step process, beginning with the synthesis of indigo via the Baeyer-Drewson reaction, followed by its reduction.
Protocol 1: Direct Reduction of Indigo to this compound
This protocol describes the conversion of solid, water-insoluble indigo into its soluble leucoindigo form.
Materials and Reagents:
-
Indigo powder
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hydrosulfite (dithionite) (Na₂S₂O₄)
-
Deionized water
-
Beaker or flask
-
Heating plate or steam bath
-
Stirring rod
Procedure:
-
Prepare an alkaline solution by dissolving sodium hydroxide in deionized water in a beaker.
-
Add the indigo powder to the NaOH solution and make a paste or slurry by stirring.[6]
-
Gently heat the mixture. For example, heat to boiling or on a steam bath.[2][4]
-
In a separate container, weigh the sodium hydrosulfite.
-
Add the sodium hydrosulfite to the heated indigo slurry while stirring.[2]
-
Continue heating and stirring until the blue color of the indigo disappears and the solution becomes a clear yellow or yellow-green color.[4] This indicates the successful reduction to this compound.
-
The resulting solution is now ready for use in vat dyeing experiments.
Protocol 2: Two-Step Synthesis of Indigo and Subsequent Reduction to this compound
This protocol is for researchers who wish to synthesize indigo from its precursors before reducing it.
Part A: Synthesis of Indigo (Baeyer-Drewson Reaction)
Materials and Reagents:
-
Acetone (B3395972) (or Propanone)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Test tube or beaker
-
Suction filtration apparatus (Buchner funnel, filter flask, filter paper)
Procedure:
-
Dissolve the 2-nitrobenzaldehyde in acetone in a beaker or large test tube.[6][7]
-
Dilute the solution by adding deionized water and swirl to mix.[6][8]
-
While stirring vigorously, add the sodium hydroxide solution dropwise.[6][7]
-
The solution will darken, and a dark blue or purple precipitate of indigo will form, often within seconds.[6][8]
-
Continue to stir the mixture for at least 5 minutes to allow the reaction to complete.[6]
-
Collect the solid indigo precipitate using suction filtration.[7]
-
Wash the collected solid on the filter paper first with deionized water until the filtrate runs clear, and then with a small amount of ethanol to aid in drying.[6][7]
-
Allow the indigo product to air dry.
Part B: Reduction of Synthesized Indigo
-
Use the freshly synthesized indigo from Part A and follow Protocol 1 to produce the this compound solution.
Data Presentation
The following table summarizes the quantitative parameters from various published laboratory-scale procedures for the synthesis of indigo and its reduction to this compound.
| Parameter | Protocol 2A (Indigo Synthesis) - Ref[6] | Protocol 2A (Indigo Synthesis) - Ref[8] | Protocol 1 (Reduction) - Ref[2] | Protocol 1 (Reduction) - Ref[4] |
| Starting Material | 2-nitrobenzaldehyde | 2-nitrobenzaldehyde | Synthesized Indigo | Indigo |
| Mass of Starting Material | 1.0 g | 0.1 g | ~0.5 g (from prior step) | 0.1 g |
| Reagents | ||||
| Acetone/Propanone | 20 mL | 2 cm³ | - | - |
| Water | 35 mL | 25 drops | 10 mL (for NaOH) + 27 mL (for Na₂S₂O₄) | - |
| Sodium Hydroxide (NaOH) | 5 mL of 2 M solution | 20 drops of 0.5 M solution | 3 pellets | 10 mL of 1 N solution |
| Sodium Hydrosulfite (Na₂S₂O₄) | - | - | 3.0 g | 0.15 g |
| Reaction Conditions | ||||
| Temperature | Room Temperature | Room Temperature | Heated to boiling | Heated on steam bath |
| Reaction Time | 5 minutes stirring | 5 minutes precipitation | Until color change | Until color change |
| Product | Indigo (solid) | Indigo (solid) | This compound (solution) | This compound (solution) |
Visualizations: Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental processes involved in the synthesis and application of this compound.
Caption: Chemical structures and reaction pathway for the reversible reduction of Indigo to this compound.
Caption: Experimental workflow for the vat dyeing process using this compound.
Caption: Workflow for the two-step synthesis of this compound from 2-nitrobenzaldehyde.
References
- 1. Leucoindigo | dye | Britannica [britannica.com]
- 2. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 3. artsnowlearning.org [artsnowlearning.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eltamiz.com [eltamiz.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]
Application Notes and Protocols for Microbial Synthesis of Leucoindigo Precursors in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The traditional chemical synthesis of indigo (B80030) dye, a cornerstone of the textile industry, is fraught with environmental concerns due to its reliance on toxic chemicals and the generation of hazardous waste.[1] Microbial synthesis using engineered Escherichia coli presents a sustainable and environmentally benign alternative, capable of producing indigo from renewable feedstocks like glucose and tryptophan.[1][2] This document provides detailed protocols for two primary microbial strategies for producing precursors to the soluble "leucoindigo" form required for dyeing: the direct synthesis of insoluble indigo followed by a reduction step, and the synthesis of indican (B1671873), a soluble and stable indigo precursor.
The core of microbial indigo synthesis in E. coli involves the heterologous expression of oxygenase enzymes that can convert indole (B1671886), derived from tryptophan, into indoxyl. Indoxyl then spontaneously dimerizes and oxidizes in the presence of air to form the insoluble blue pigment, indigo.[2][3] To overcome the challenges of indigo's insolubility for dyeing applications, researchers have developed an innovative approach where indoxyl is stabilized with a glucose molecule to form indican.[2] This water-soluble and stable compound can be easily converted to indigo at the point of use, mirroring the function of leucoindigo (B3055547) without the need for harsh chemical reducing agents.[4]
Data Presentation
Table 1: Indigo Production in Engineered E. coli Strains
| Strain Description | Key Genes Expressed | Substrate | Titer (mg/L) | Fermentation Scale | Reference |
| E. coli MG1655 | MaFMO, TnaA | Tryptophan | 3900 | 5 L Fed-batch | [5] |
| E. coli expressing NDO | Naphthalene dioxygenase (NDO) | Tryptophan | 1926 | 5 L Fermenter | [6] |
| E. coli BL21(DE3) G5 | NDOb, BX1, IH, TnaA | Glucose | 12000 | Optimized fed-batch | [2] |
| E. coli AB | Styrene monooxygenase (StyAB) | Tryptophan (1.2 g/L) | 530 | Shake flask | [7] |
| E. coli ABP | StyAB, groES-groEL | Tryptophan (1.2 g/L) | 550 | Shake flask | [7] |
| Recombinant E. coli | StyAB, Malate dehydrogenase (mdh) | Tryptophan (2.0 g/L) | 787.25 | Shake flask | [8][9] |
| Recombinant E. coli DH5α | Flavin-containing monooxygenase (FMO) | Tryptophan (2 g/L) | 911 | 3000 L Batch | [10] |
| Auto-inducible E. coli | mFMO, ppsA, tktA, trpD, trpC, TaIGL, aroG, trpE | Glucose | 965 | 3 L Fed-batch | [11] |
Table 2: Indican Production in Engineered E. coli
| Strain Description | Key Genes Expressed | Substrate | Titer (mM) | Notes | Reference |
| E. coli BL21 HI201 | TnaA, FMO, UDP-glycosyltransferase (ugt) | Tryptophan | 5.65 | Glucose concentration >1.5% yielded sole indican production. | [4] |
| E. coli expressing PtUGT1 | TnaA, FMO, PtUGT1 | Tryptophan | Not specified | Expression of PtUGT1 reduces indigo formation in favor of indican. | [2] |
Signaling and Experimental Pathway Diagrams
Caption: Metabolic pathway for indigo synthesis in engineered E. coli.
Caption: Metabolic pathway for indican synthesis in engineered E. coli.
Caption: General experimental workflow for microbial indigo and indican production.
Experimental Protocols
Protocol 1: Microbial Synthesis of Indigo
This protocol describes the production of indigo in E. coli expressing a monooxygenase or dioxygenase, which converts tryptophan-derived indole to indoxyl.
1. Strain Preparation: a. Transform a suitable E. coli expression host (e.g., BL21(DE3) or DH5α) with a plasmid containing the gene for an indigo-producing oxygenase (e.g., FMO, NDO, or StyAB) under the control of an inducible promoter (e.g., T7 or tac). b. For enhanced production from tryptophan, ensure the host strain has a functional tryptophanase (tnaA) gene or co-express it on the plasmid. c. Select transformed colonies on LB agar (B569324) plates containing the appropriate antibiotic.
2. Fermentation: a. Inoculate a single colony of the engineered E. coli into 5-10 mL of Luria-Bertani (LB) medium with the corresponding antibiotic and grow overnight at 37°C with shaking (200-250 rpm). b. Inoculate a larger volume of fermentation medium (e.g., M9 minimal medium or a rich medium like TB) with 1-2% of the overnight culture. The medium should be supplemented with a carbon source (e.g., 10 g/L glucose) and the appropriate antibiotic. c. When the culture reaches an optical density (OD600) of 0.6-0.8, induce protein expression with the appropriate inducer (e.g., 0.1-1 mM IPTG). d. Concurrently with induction, add the substrate L-tryptophan to the medium at a final concentration of 1-2 g/L. e. Continue the fermentation for 24-72 hours at a lower temperature (e.g., 30°C) to improve protein folding and activity. The formation of a dark blue precipitate indicates indigo production.
3. Indigo Extraction and Quantification: a. Harvest the culture by centrifugation (e.g., 8,000 x g for 15 minutes). b. Discard the supernatant and resuspend the blue cell pellet in an equal volume of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to extract the indigo. c. Heat the suspension at 80-100°C for 15-20 minutes to completely dissolve the indigo. d. Centrifuge to remove cell debris. e. Measure the absorbance of the supernatant at 620 nm. f. Calculate the indigo concentration using a standard curve prepared with pure indigo dissolved in the same solvent.
Protocol 2: Microbial Synthesis of Indican (Soluble Indigo Precursor)
This protocol is adapted from methodologies that aim to produce a stable, soluble precursor to indigo, avoiding the insoluble pigment during fermentation.[2][4]
1. Strain Preparation: a. Use an E. coli strain engineered to express three key enzymes: i. Tryptophanase (TnaA): Converts tryptophan to indole. ii. Flavin-containing Monooxygenase (FMO): Hydroxylates indole to indoxyl. iii. Glucosyltransferase (e.g., PtUGT1): Transfers a glucose moiety to indoxyl, forming indican. b. Clone the genes for FMO and the glucosyltransferase into an expression plasmid and transform into an E. coli host that endogenously expresses TnaA. c. Select transformed colonies on LB agar with the appropriate antibiotic.
2. Fermentation for Indican Production: a. Prepare an overnight culture as described in Protocol 1 (Step 2a). b. Inoculate fermentation medium supplemented with a higher concentration of glucose (e.g., >1.5% w/v) to favor indican production over indigo.[4] c. Induce protein expression at mid-log phase (OD600 ~0.6-0.8) and add L-tryptophan (1-2 g/L). d. Ferment at 30°C for 24-48 hours. Since indican is soluble and secreted, the culture medium will not turn blue.
3. Indican Quantification: a. Harvest the culture by centrifugation. b. Analyze the supernatant for indican concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at ~280 nm, comparing to an indican standard.
Protocol 3: Downstream Processing for Dyeing Applications
A. Chemical Reduction of Indigo to Leucoindigo This procedure is for converting the insoluble indigo powder (from Protocol 1) into its soluble leuco-form for dyeing.
1. Materials:
-
Microbially produced indigo paste/powder.
-
Sodium dithionite (B78146) (Na₂S₂O₄).
-
Sodium hydroxide (B78521) (NaOH).
-
An airtight container.
2. Procedure: a. In a sealed environment, treat the wet indigo paste with approximately 1:5 w/w sodium dithionite and 1:2 w/w sodium hydroxide. b. Stir the mixture for 1 hour to allow for the complete reduction of indigo to the yellowish, soluble leucoindigo. c. The resulting leucoindigo solution is now ready for use in a dyeing vat.
B. Enzymatic Conversion of Indican to Indigo for Dyeing This procedure uses the indican-containing supernatant (from Protocol 2) for a sustainable dyeing process.[2]
1. Materials:
-
Indican-containing fermentation supernatant.
-
β-glucosidase enzyme solution.
-
Alkaline solution (e.g., dilute ammonium (B1175870) hydroxide or sodium carbonate).
-
Textile (e.g., cotton).
2. Procedure: a. Dip the textile into the indican solution or apply the solution as a spray. b. Apply the β-glucosidase solution to the indican-wetted textile. The enzyme will hydrolyze indican, releasing indoxyl. c. Expose the textile to air. The indoxyl will spontaneously oxidize and dimerize, forming the blue indigo pigment directly on the fabric fibers. An alkaline environment (e.g., exposure to ammonia (B1221849) vapor) can accelerate this process.[8] d. Rinse the dyed fabric with water to remove residual enzyme and byproducts.
Conclusion
The microbial synthesis of indigo and its soluble precursor, indican, in E. coli offers a highly promising and sustainable alternative to conventional chemical dyeing processes. By leveraging engineered metabolic pathways, researchers can produce high titers of these compounds from renewable resources. The two-pronged approach—either producing indigo for subsequent reduction or producing indican for direct enzymatic application—provides flexibility for developing green and efficient textile dyeing technologies. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals aiming to explore and optimize these innovative biomanufacturing platforms.
References
- 1. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 2. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Production of Indigo by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dc.engconfintl.org [dc.engconfintl.org]
- 11. Auto-inducible synthetic pathway in E. coli enhanced sustainable indigo production from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Reduction of Indigo to Indigo White
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic reduction of indigo (B80030) to its soluble leuco form, commonly known as indigo white. This biotransformation is a critical step in eco-friendly textile dyeing processes and holds potential for various biotechnological applications. The protocols outlined below are based on established methodologies using bacterial enzymes, offering a sustainable alternative to harsh chemical reducing agents.
Introduction
Indigo, a water-insoluble blue pigment, must be converted to its reduced, water-soluble form, leuco-indigo (this compound), for applications such as textile dyeing.[1][2] Traditionally, this reduction is achieved using strong chemical agents like sodium dithionite, which poses significant environmental concerns due to the generation of toxic sulfite (B76179) and sulfate (B86663) byproducts.[1][2][3][4] Enzymatic reduction presents a greener alternative, utilizing oxidoreductases from various microorganisms to catalyze this transformation under milder conditions.[1][5][6] This document details the principles, materials, and procedures for carrying out the enzymatic reduction of indigo.
Principle of Enzymatic Indigo Reduction
The enzymatic reduction of indigo involves the transfer of electrons from an electron donor, typically NADH, to indigo.[3][7] This reaction is catalyzed by indigo-reducing enzymes (reductases), often in the presence of a redox mediator that facilitates electron transfer. The overall process can be summarized as the conversion of the insoluble blue indigo to the soluble yellow-green this compound, which can then be used in subsequent applications. Upon exposure to air, the this compound is re-oxidized back to its insoluble blue form.[1]
Key Quantitative Data
The efficiency of the enzymatic reduction of indigo is influenced by several factors, including the source of the enzyme, pH, temperature, and the presence of mediators. The following tables summarize key quantitative data from various studies.
Table 1: Optimal Reaction Conditions for Enzymatic Indigo Reduction
| Parameter | Optimal Value | Enzyme Source | Notes |
| pH | 7.0 - 11.0[1] | Bacillus subtilis Reductases | Activity significantly decreases in acidic conditions.[1] |
| Temperature | 55 - 60 °C[1][3] | Bacillus subtilis Reductases | Thermal inactivation observed above 65 °C.[1][3] |
| Redox Potential | -580 mV[3] | Bacillus subtilis Reductases with mediator | Sufficient for indigo reduction.[3] |
Table 2: Typical Reagent Concentrations for Indigo Reduction Assay
| Reagent | Concentration | Purpose |
| Indigo | 0.03 mM[1] | Substrate |
| Phosphate (B84403) Buffer | 50 mM[1] | Maintain pH |
| Reductase Enzyme | 0.5 ml (of stock)[1] | Biocatalyst |
| 1,8-dihydroxy-9,10-anthraquinone | 12.5 µM[1] | Redox Mediator |
| NADH | 2 mM[1] | Electron Donor |
Experimental Protocols
Protocol for Determining Optimal pH and Temperature for Indigo Reductase Activity
This protocol outlines the procedure to determine the optimal pH and temperature for the activity of indigo-reducing enzymes.
Materials:
-
Indigo solution (0.03 mM)
-
50 mM Phosphate buffer solutions (pH 4, 5, 6, 7, 8, 9, 10, 11, 12)
-
Reductase enzyme solution
-
1,8-dihydroxy-9,10-anthraquinone solution (12.5 µM)
-
NADH solution (2 mM)
-
10 ml cuvettes
-
Spectrophotometer
-
Water bath or incubator
Procedure:
Temperature Optimization:
-
Prepare a series of reaction mixtures in 10 ml cuvettes, each containing 0.03 mM indigo, 50 mM phosphate buffer at a constant pH (e.g., pH 7 and pH 11), 0.5 ml of reductase solution, and 12.5 µM of the mediator.[1]
-
Incubate the cuvettes at a range of temperatures (e.g., 25, 35, 45, 55, 60, 65, 75, 85 °C) for 60 minutes.[1]
-
Initiate the reaction by adding 1 ml of NADH solution (final concentration 2 mM) to each cuvette.[1]
-
Monitor the reduction of indigo by measuring the decrease in absorbance at 420 nm using a spectrophotometer.[1]
-
The temperature at which the highest reduction is observed is the optimal temperature.
pH Optimization:
-
Prepare a series of reaction mixtures in 10 ml cuvettes, each containing 0.03 mM indigo, 0.5 ml of reductase solution, and 12.5 µM of the mediator.[1]
-
To each cuvette, add 50 mM phosphate buffer of a different pH value (ranging from pH 4 to 12).[1]
-
Incubate the cuvettes at the determined optimal temperature (e.g., 60 °C) for 60 minutes.[1]
-
Initiate the reaction by adding 1 ml of NADH solution (final concentration 2 mM) to each cuvette.[1]
-
Monitor the reduction of indigo by measuring the decrease in absorbance at 420 nm.[1]
-
The pH at which the highest reduction is observed is the optimal pH.
Protocol for Enzymatic Indigo Dyeing of Fabric
This protocol describes a method for dyeing textile materials using enzymatically reduced indigo.
Materials:
-
Fabric samples (e.g., polyamide, cotton)
-
Indigo
-
Reductase enzyme from Bacillus subtilis
-
Redox mediator (e.g., 1,8-dihydroxy-9,10-anthraquinone)
-
NADH
-
Alkaline buffer (e.g., pH 11)
-
Dyeing apparatus (e.g., beaker with a magnetic stirrer, shaking water bath)
-
Soaping agent (e.g., 2 g/l sodium metasilicate-5-hydrate)
Procedure:
-
Prepare the enzymatic reduction bath containing indigo, the reductase enzyme, the redox mediator, and NADH in an alkaline buffer (pH 11) at 60°C.[1][3]
-
Immerse the fabric samples in the reduction bath for a specified period (e.g., 60-90 minutes).[1][3] The process should be conducted under a nitrogen atmosphere to prevent premature oxidation.[3]
-
After dyeing, remove the samples and rinse them thoroughly with tap water.[3]
-
Allow the samples to oxidize in the open air, which will develop the blue color.[3]
-
For post-treatment, soap the dyed samples at a high temperature (e.g., boiling) for 15 minutes with a soaping agent.[3]
-
Rinse the soaped samples with plain water for 15 minutes and allow them to air dry.[3]
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic reduction of indigo.
Caption: Enzymatic reduction of indigo to this compound.
Caption: Workflow for determining indigo reductase activity.
References
- 1. ifatcc.org [ifatcc.org]
- 2. utupub.fi [utupub.fi]
- 3. researchgate.net [researchgate.net]
- 4. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Microbial Enzyme Applications for Sustainable Textile Processing and Waste Management [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Indigo White
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo (B80030) White, the reduced and soluble form of the indigo dye, is a crucial intermediate in various industrial and research applications, including textile dyeing and the development of novel drug delivery systems. Accurate quantification of Indigo White is essential for process optimization, quality control, and understanding its biochemical interactions. Due to its inherent instability and rapid oxidation back to the insoluble indigo form in the presence of atmospheric oxygen, specialized analytical techniques are required for its precise measurement. This application note provides a detailed overview of established methods for the quantification of this compound, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate technique for their needs.
Quantitative Data Summary
The selection of an analytical method for this compound quantification often depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes key performance characteristics of common analytical techniques.
| Analytical Method | Analyte | Wavelength (λmax) / Technique | Linearity Range | Key Performance Characteristics |
| UV-Visible Spectrophotometry | This compound (leuco-indigo) | 407 nm | Not explicitly stated, but method shows good linearity. | Provides a simple and fast determination of the reduced form. Requires an anaerobic environment to prevent rapid oxidation.[1][2][3] |
| UV-Visible Spectrophotometry | Oxidized Indigo (after extraction) | 604 nm (in Chloroform) | 0 - 5.0 mg·L⁻¹ | An indirect method involving the extraction of the oxidized form. It can be laborious due to the extraction step.[1][2][3] |
| High-Performance Liquid Chromatography (HPLC) | Indigo and related compounds | UV/Vis Detector (e.g., 290 nm) | Good linearity up to 10 mg·L⁻¹ for indigo. | Allows for the separation and quantification of indigo, indirubin, and potentially this compound with appropriate column and mobile phase selection. Requires careful method development.[4][5] |
| Normal Pulse Voltammetry | This compound (leuco-indigo) | - | Not explicitly stated. | An electrochemical method that can directly detect and quantify leuco-indigo in solution, even in complex fermenting suspensions.[6][7] It is advantageous for its ability to perform measurements under anaerobic conditions.[7] |
| Redox Titration | This compound (leuco-indigo) | Potentiometric (Redox Electrode) | Wider working range than spectrophotometric methods. | Considered robust for industrial applications. The concentration is determined by titration with an oxidizing agent like potassium hexacyanoferrate.[1][2][3] |
Chemical Transformation of Indigo
The quantification of this compound fundamentally involves its chemical transformation from the insoluble blue indigo dye. This reversible redox reaction is central to its application and analysis.
Caption: Redox transformation between Indigo and this compound.
Experimental Protocols
UV-Visible Spectrophotometric Quantification of this compound
This method directly measures the absorbance of the soluble leuco-form of indigo.
Materials:
-
UV-Vis Spectrophotometer
-
Anaerobic cuvettes (or standard cuvettes with sealing caps)
-
Nitrogen or Argon gas source
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Anionic dispersant (e.g., Setamol X-D)
-
Indigo standard
-
Deoxygenated water
Protocol:
-
Preparation of Reducing Solution: Prepare a fresh reducing solution containing 4 g·L⁻¹ sodium dithionite and 3 mL·L⁻¹ of 40% (w/v) NaOH in deoxygenated water.[1] It is crucial to minimize oxygen exposure during preparation.
-
Standard Preparation:
-
Accurately weigh a known amount of indigo standard and dissolve it in the reducing solution to create a stock solution.
-
Perform serial dilutions of the stock solution with the reducing solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Measurement:
-
Blank the spectrophotometer with the reducing solution.
-
Working quickly to minimize air exposure, transfer the standards and samples to cuvettes. If not using anaerobic cuvettes, flush the headspace with nitrogen or argon before sealing.
-
Measure the absorbance at the maximum wavelength (λmax) of approximately 407 nm.[2][3]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
HPLC Method for Indigo Analysis
While direct HPLC analysis of the unstable this compound is challenging, HPLC is commonly used to quantify the parent indigo compound, which can be correlated back to the this compound concentration after controlled oxidation.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Indigo standard
-
Solvent for dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[8] Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of indigo standard in a suitable solvent like DMSO.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
If starting with this compound, the sample must be fully oxidized to indigo. This can often be achieved by exposure to air or a mild oxidizing agent, followed by precipitation and separation of the indigo.
-
Dissolve the resulting indigo sample in DMSO. Sonication may be required to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Inject the standards and samples.
-
Identify the indigo peak based on its retention time compared to the standard.
-
Generate a calibration curve from the peak areas of the standards and use it to calculate the indigo concentration in the samples.
-
Electrochemical Quantification using Normal Pulse Voltammetry
This technique directly measures the electrochemical response of this compound.
Materials:
-
Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
-
Electrochemical cell.
-
Nitrogen or Argon gas source for deoxygenation.
-
Supporting electrolyte (e.g., a buffer solution appropriate for the sample matrix).
-
Indigo standard for preparation of this compound standards.
Protocol:
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry, rinse, and sonicate in deionized water to ensure a clean, reproducible surface.
-
Standard and Sample Preparation:
-
Prepare this compound standards by reducing a known concentration of indigo in an appropriate anaerobic buffer or supporting electrolyte.
-
Prepare the unknown samples in the same supporting electrolyte.
-
It is critical to deoxygenate all solutions by bubbling with nitrogen or argon gas for a sufficient period (e.g., 15-20 minutes) prior to analysis. Maintain an inert atmosphere over the solution during the experiment.
-
-
Voltammetric Measurement:
-
Transfer the deoxygenated solution to the electrochemical cell.
-
Immerse the electrodes and ensure no gas bubbles are on the working electrode surface.
-
Perform normal pulse voltammetry. The potential is scanned over a range where the oxidation of this compound occurs.
-
The resulting voltammogram will show a current response proportional to the this compound concentration.[6][7]
-
-
Quantification:
-
Create a calibration plot of the peak current from the standards versus their concentrations.
-
Measure the peak current for the unknown samples and determine their concentration from the calibration curve.
-
Analytical Workflow
The general workflow for the quantification of this compound involves careful sample handling to prevent unwanted oxidation, followed by measurement using a calibrated analytical instrument.
Caption: General workflow for this compound quantification.
Conclusion
The accurate quantification of this compound is achievable through several analytical techniques, each with its own advantages and considerations. UV-Visible spectrophotometry offers a straightforward and rapid approach, provided that anaerobic conditions are strictly maintained. Electrochemical methods, such as normal pulse voltammetry, are particularly well-suited for direct measurement in complex matrices and under anaerobic conditions. HPLC remains a powerful tool for separating and quantifying indigo and related compounds, though it typically requires an oxidation step to measure the stable indigo form. The choice of method should be guided by the specific experimental needs, including sensitivity, sample throughput, matrix complexity, and available instrumentation. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement robust and reliable quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UV-Vis Spectrophotometry of Leucoindigo Solutions for Research and Development
Abstract
Leucoindigo (B3055547), the reduced and soluble form of indigo (B80030) dye, is a critical intermediate in various industrial and research applications, including textile dyeing and the development of novel drug delivery systems. Accurate quantification of leucoindigo is essential for process optimization and quality control. This application note provides a detailed protocol for the analysis of leucoindigo solutions using UV-Vis spectrophotometry, a widely accessible and reliable analytical technique. Due to the inherent instability of leucoindigo in the presence of atmospheric oxygen, this note emphasizes the critical procedures for sample preparation and handling under anaerobic conditions to ensure accurate and reproducible results.
Introduction
Indigo is a water-insoluble pigment. For applications such as textile dyeing, it must first be reduced to its water-soluble leuco form.[1] This reduced form, leucoindigo, is colorless or pale yellow-green and is highly susceptible to oxidation back to the insoluble blue indigo upon exposure to air.[2] This instability presents a significant challenge for its quantitative analysis.
UV-Visible spectrophotometry offers a straightforward and robust method for the quantification of leucoindigo. Leucoindigo exhibits a characteristic maximum absorption (λmax) in the visible range, distinct from that of oxidized indigo, allowing for its selective measurement.[3][4] This application note outlines the materials, equipment, and step-by-step protocols for the preparation of stable leucoindigo solutions and their subsequent analysis by UV-Vis spectrophotometry, including the generation of a calibration curve and the determination of the molar absorptivity coefficient.
Quantitative Data Summary
The spectrophotometric properties of leucoindigo are highly dependent on the solvent system and pH.[3] The following table summarizes the key spectral data for leucoindigo in an aqueous alkaline solution.
| Parameter | Value | Notes |
| Maximum Absorption Wavelength (λmax) | 407 - 420 nm[3][4][5][6] | The exact λmax may vary slightly depending on the specific pH and ionic strength of the solution. |
| Molar Absorptivity (ε) | To be determined experimentally | This value is crucial for the direct calculation of concentration using the Beer-Lambert law and is dependent on the specific experimental conditions (solvent, pH). A protocol for its determination is provided below. |
| Appearance of Solution | Pale yellow to yellow-green[2] | A blue coloration indicates oxidation to indigo. |
Experimental Protocols
Protocol 1: Preparation of a Leucoindigo Stock Solution
This protocol describes the reduction of indigo powder to form a leucoindigo stock solution under an inert atmosphere.
Materials:
-
Indigo powder (95% or higher purity)[5]
-
Sodium dithionite (B78146) (Na₂S₂O₄)[5]
-
Sodium hydroxide (B78521) (NaOH)[5]
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas (high purity)
-
Round-bottom flask with a rubber septum
-
Schlenk line or glove box (recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Deoxygenation of Water: Boil deionized water for at least 30 minutes and then allow it to cool to room temperature under a continuous stream of nitrogen or argon gas. This removes dissolved oxygen which can re-oxidize the leucoindigo.
-
Preparation of Alkaline Solution: In the round-bottom flask under a positive pressure of inert gas, dissolve a known amount of NaOH in the deoxygenated water to achieve a pH of approximately 11-13.[6]
-
Indigo Suspension: While stirring, add a precisely weighed amount of indigo powder to the alkaline solution to create a suspension.
-
Reduction: Gently heat the suspension to approximately 50°C.[7] While maintaining a continuous inert gas purge, carefully add a molar excess of sodium dithionite. The amount of sodium dithionite should be sufficient to reduce all the indigo and maintain a reducing environment. The solution should change from a blue suspension to a clear, pale yellow or yellow-green solution, indicating the formation of leucoindigo.
-
Storage: Once the reduction is complete, cool the solution to room temperature and store it under a positive pressure of inert gas, protected from light.
Protocol 2: UV-Vis Spectrophotometric Analysis of Leucoindigo
This protocol details the procedure for measuring the absorbance of leucoindigo solutions.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2401) is recommended.[5]
-
Gas-tight quartz cuvettes.
Procedure:
-
Instrument Warm-up and Blanking: Allow the spectrophotometer to warm up according to the manufacturer's instructions. Prepare a blank solution consisting of the same deoxygenated alkaline water used to prepare the leucoindigo solution. Fill a gas-tight cuvette with the blank solution, seal it, and use it to zero the instrument over the desired wavelength range (e.g., 350-700 nm).
-
Sample Preparation: Under an inert atmosphere (e.g., inside a glove box or using a Schlenk line), withdraw an aliquot of the leucoindigo stock solution and dilute it with the deoxygenated alkaline water to a concentration that falls within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0 AU).
-
Spectrophotometric Measurement: Immediately transfer the diluted sample to a gas-tight cuvette, ensuring no air is introduced. Seal the cuvette and promptly place it in the spectrophotometer.
-
Data Acquisition: Scan the sample from 350 nm to 700 nm and record the absorbance spectrum. Identify the λmax, which should be in the 407-420 nm range.[3][4][6]
Protocol 3: Generation of a Calibration Curve and Determination of Molar Absorptivity (ε)
This protocol describes how to create a standard curve to determine the concentration of unknown leucoindigo samples and how to calculate the molar absorptivity.
Procedure:
-
Preparation of Standard Solutions: From the accurately prepared leucoindigo stock solution of known concentration, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution with deoxygenated alkaline water. All dilutions must be performed under a strict inert atmosphere.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax using the procedure outlined in Protocol 2.
-
Constructing the Calibration Curve: Plot the absorbance of the standard solutions (y-axis) against their corresponding known concentrations (x-axis).
-
Linear Regression Analysis: Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is the absorbance, 'm' is the slope of the line, 'x' is the concentration, and 'c' is the y-intercept (which should be close to zero). The coefficient of determination (R²) should be ≥ 0.99 for a valid calibration curve.
-
Determination of Molar Absorptivity (ε): The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration. The slope of the line (m) is equal to ε when the path length is 1 cm. The units for ε are typically L mol⁻¹ cm⁻¹.
Mandatory Visualizations
References
- 1. theseus.fi [theseus.fi]
- 2. utupub.fi [utupub.fi]
- 3. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifatcc.org [ifatcc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Characterization of Leucoindigo using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indigo (B80030), a vibrant blue dye with a long history of use, is notoriously insoluble in common solvents, posing a significant challenge for characterization by solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] To overcome this, indigo can be reduced to its soluble leuco form, leucoindigo (B3055547), which is amenable to NMR analysis.[1][3] This application note provides a detailed protocol for the preparation and NMR spectroscopic characterization of leucoindigo, offering valuable insights into its molecular structure. The instability of leucoindigo, which readily oxidizes back to indigo in the presence of air, necessitates careful sample handling and prompt analysis.[2][4]
Key Applications
-
Structural Elucidation: Confirmation of the molecular structure of leucoindigo.
-
Purity Assessment: Identification of impurities or degradation products.
-
Reaction Monitoring: Tracking the reduction of indigo to leucoindigo.
-
Comparative Analysis: Characterizing derivatives of leucoindigo.[1]
Experimental Protocols
1. Preparation of Leucoindigo for NMR Analysis
This protocol describes the in-situ reduction of indigo to leucoindigo directly within an NMR tube for immediate analysis.[1][2]
Materials:
-
Indigo powder
-
Deuterium oxide (D₂O)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH) solution (optional, for pH adjustment)
-
NMR tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Sample Preparation: Place approximately 5 mg of indigo powder into a clean, dry NMR tube.[1]
-
Solvent Addition: Add a suitable volume of D₂O to the NMR tube to dissolve the final leucoindigo product.
-
Reduction: Add a sufficient amount of sodium dithionite to the suspension. The reduction can be facilitated by gentle heating.[1] The disappearance of the blue color of indigo and the formation of a yellow solution indicates the successful formation of leucoindigo.[1][2]
-
Inert Atmosphere: To prevent re-oxidation, it is recommended to perform the reduction under an inert gas atmosphere.[1] This can be achieved by purging the NMR tube with argon or nitrogen before and after the addition of reagents.
-
Homogenization: Cap the NMR tube and gently shake to ensure complete dissolution of the leucoindigo.
-
Immediate Analysis: Acquire the NMR spectra immediately, as the leuco form is susceptible to oxidation.[2] The prepared leucoindigo solutions are typically stable for several days if stored in the dark at room temperature.[1]
2. NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition Parameters:
-
Solvent: D₂O
-
Temperature: Room temperature
-
Number of Scans: 16-64 (adjust as needed for signal-to-noise)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: Appropriate for aromatic protons (e.g., 0-10 ppm)
¹³C NMR Acquisition Parameters:
-
Solvent: D₂O
-
Temperature: Room temperature
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: Appropriate for aromatic and carbonyl carbons (e.g., 0-200 ppm)
-
Pulse Program: A proton-decoupled pulse sequence should be used. DEPT-135 experiments can be useful to distinguish between CH, CH₂, and CH₃ groups.[1]
Data Presentation
Quantitative NMR Data for Leucoindigo
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the parent leucoindigo in D₂O. Note that the N-H protons are typically not observed in D₂O due to rapid hydrogen-deuterium exchange.[1]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2 | - | 124.5 |
| C-3 | - | 117.4 |
| C-4 | ~7.0-7.5 (multiplet) | 119.9 |
| C-5 | ~7.0-7.5 (multiplet) | 123.9 |
| C-6 | ~7.0-7.5 (multiplet) | 121.1 |
| C-7 | ~7.0-7.5 (multiplet) | 114.2 |
| C-8 | - | 139.1 |
| C-9 | - | 138.5 |
Note: The proton signals in the aromatic region often appear as complex multiplets due to overlapping signals. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.[1]
Visualization
Experimental Workflow for NMR Characterization of Leucoindigo
Caption: Workflow for Leucoindigo NMR Analysis.
Logical Relationship of Indigo, Leucoindigo, and Oxidation
Caption: Redox relationship of Indigo and Leucoindigo.
References
Application Notes and Protocols for Electrochemical Analysis of Indigo White
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo (B80030), a vibrant blue dye with a long history of use, exists in a reduced, water-soluble form known as Indigo White or leuco-indigo. The concentration of this compound is a critical parameter in various applications, including textile dyeing processes, archaeological studies, and potentially in drug development due to the redox properties of indigo derivatives. Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the quantitative analysis of this compound, providing real-time monitoring capabilities that are essential for process control and research.
These application notes provide an overview of the principles and detailed protocols for the electrochemical analysis of this compound using various techniques, including Cyclic Voltammetry (CV), Normal Pulse Voltammetry (NPV), and Differential Pulse Voltammetry (DPV).
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation back to the insoluble indigo form. This redox reaction involves the transfer of two electrons and two protons, as illustrated in the signaling pathway diagram below. By applying a potential to a working electrode immersed in a solution containing this compound, the oxidation process can be induced and the resulting current measured. The magnitude of this current is directly proportional to the concentration of this compound, allowing for its quantification.
Application of Leucoindigo in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo (B3055547), the reduced and soluble form of the vibrant blue indigo (B80030) dye, has garnered theoretical interest as a potential photosensitizer in dye-sensitized solar cells (DSSCs). Computational studies, primarily based on Density Functional Theory (DFT), suggest that leucoindigo possesses electronic properties that could make it a viable, low-cost, and environmentally friendly alternative to conventional ruthenium-based dyes.[1] However, it is crucial to note that extensive experimental research and quantitative performance data on the direct application of leucoindigo in DSSCs are currently limited in published scientific literature. Most experimental work has focused on indigo itself, which has demonstrated modest efficiencies.[2]
This document provides a comprehensive overview of the theoretical potential of leucoindigo in DSSCs, proposed experimental protocols for the fabrication and characterization of leucoindigo-sensitized solar cells, and the underlying principles of its potential operation. The protocols provided are adapted from established methodologies for organic dye-sensitized solar cells and should be considered a starting point for further research and optimization.
Theoretical Potential of Leucoindigo in DSSCs
DFT studies have indicated that leucoindigo has a non-planar structure and its absorption wavelength is shorter than that of indigo.[1] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of leucoindigo are theoretically suitable for electron injection into the conduction band of titanium dioxide (TiO₂) and subsequent regeneration by the electrolyte in a typical DSSC setup. The density of electrons at the LUMO level extends to the anchoring groups, which is a favorable characteristic for efficient electron transfer.[1] These computational findings suggest that leucoindigo could function as an effective photosensitizer, capturing light energy and initiating the process of electricity generation.
Data Presentation: Photovoltaic Performance
As of the current literature, there is a notable absence of specific quantitative performance data for DSSCs sensitized solely with leucoindigo. Research has reported on the performance of indigo-based DSSCs, which provides some context. For instance, a DSSC co-sensitized with betanin and indigo showed an average efficiency of 0.655 ± 0.019%.[2] In a comparative study, indigo-sensitized solar cells demonstrated a lower power conversion efficiency of 0.060 ± 0.004% compared to lawsone-based cells (0.311 ± 0.034%).[2] Another study mentioned a very low conversion efficiency of approximately 0.038% for a DSSC sensitized with a mixture of curcumin (B1669340) and indigo.[1]
The following table summarizes the reported performance of DSSCs using indigo, which may serve as a preliminary benchmark for future studies on leucoindigo.
| Dye Composition | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Betanin/Indigo Co-sensitized | - | - | - | 0.655 ± 0.019 | [2] |
| Indigo | - | - | - | 0.060 ± 0.004 | [2] |
| Curcumin/Indigo Mixture | - | - | - | ~0.038 | [1] |
Experimental Protocols
The following are proposed protocols for the preparation of leucoindigo and the fabrication of a leucoindigo-sensitized solar cell. These are based on general procedures for organic DSSCs and will require optimization for this specific application.
Protocol 1: Preparation of Leucoindigo Solution
Leucoindigo is the reduced, soluble form of indigo. The preparation of a stable leucoindigo solution for sensitization is a critical step.
Materials:
-
Indigo powder
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ethanol
-
Suitable organic solvent for dye solution (e.g., N,N-dimethylformamide (DMF) or a mixture of acetonitrile (B52724) and tert-butanol)
Procedure:
-
Preparation of Alkaline Reducing Solution: Prepare a solution of sodium hydroxide in distilled water. In a separate container, dissolve sodium dithionite in distilled water.
-
Reduction of Indigo: In a reaction vessel, create a slurry of indigo powder in water. While stirring, add the sodium hydroxide solution, followed by the dropwise addition of the sodium dithionite solution. The deep blue color of the indigo suspension should change to a clear, yellowish-green solution, indicating the formation of leucoindigo.
-
Isolation and Purification (Optional): The leucoindigo salt can be precipitated from the solution and purified if necessary.
-
Preparation of Sensitizing Solution: Dissolve the prepared leucoindigo in a suitable deoxygenated organic solvent to the desired concentration (e.g., 0.3-0.5 mM). This solution should be freshly prepared and used in an inert atmosphere to prevent re-oxidation to indigo.
Protocol 2: Fabrication of Leucoindigo-Sensitized Solar Cell
This protocol outlines the assembly of a DSSC using the prepared leucoindigo solution.
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Leucoindigo sensitizing solution
-
Platinum catalyst solution (e.g., H₂PtCl₆ in isopropanol)
-
Iodide/triiodide (I⁻/I₃⁻) electrolyte solution
-
Surlyn® or other suitable sealant
-
Screen printer or doctor blade
-
Furnace
-
Sonicator
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of the Photoanode (TiO₂ Electrode):
-
Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Apply a uniform layer of TiO₂ paste onto the conductive side of an FTO substrate using a screen printer or the doctor blade technique.
-
Sinter the TiO₂-coated substrate in a furnace at 450-500°C for 30 minutes to ensure good particle necking and adhesion.
-
Allow the photoanode to cool to approximately 80°C before dye sensitization.
-
-
Dye Sensitization:
-
Immerse the warm TiO₂ photoanode into the freshly prepared leucoindigo solution in a sealed, dark container to prevent light exposure and oxidation.
-
Allow the photoanode to soak for 12-24 hours to ensure adequate dye loading.
-
After sensitization, gently rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed leucoindigo molecules.
-
-
Preparation of the Counter Electrode:
-
Clean a second FTO glass substrate as described in step 1.
-
Apply a thin layer of the platinum catalyst solution to the conductive side of the FTO glass.
-
Heat the substrate to approximately 400°C to deposit a transparent and catalytically active platinum layer.
-
-
Assembly of the Solar Cell:
-
Place a sealant gasket (e.g., Surlyn®) around the TiO₂ layer on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100-120°C while applying gentle pressure to seal the cell.
-
-
Electrolyte Injection:
-
Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of sealant and a coverslip.
-
Mandatory Visualizations
Working Principle of a Leucoindigo-Based DSSC
References
Application Notes and Protocols for Indigo White Derivatives as Photoswitches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Indigo (B80030) White derivatives, a class of visible-light-responsive photoswitches, for various applications in research and development. The protocols detailed below offer standardized methods for the synthesis, characterization, and application of these versatile molecular tools.
Introduction to Indigoid Photoswitches
Indigoid photoswitches are a class of chromophores derived from the well-known indigo dye.[1] Unlike many other photoswitches that require UV light, indigoid derivatives can be isomerized using visible light, making them particularly suitable for biological applications where high-energy light can cause damage.[1] Key derivatives include indigo, hemithioindigo, and hemiindigo, which exhibit favorable properties such as pronounced photochromism, efficient photoreactions, and high thermal bistability of their isomeric states.[1]
The fundamental principle behind their function is a reversible E/Z isomerization around the central double bond upon irradiation with specific wavelengths of light.[2][3] This isomerization leads to a significant change in molecular geometry and physical properties, which can be harnessed to control biological processes, modulate material properties, and construct molecular machines.[1][4] The parent indigo molecule itself is not photochromic due to a rapid excited-state intramolecular proton transfer (ESIPT) that quenches the isomerization pathway.[3][5][6] However, N-substitution of the indigo core effectively blocks this deactivation pathway, enabling efficient photoswitching.[7]
Key Advantages for Research and Drug Development:
-
Visible Light Activation: Many indigo derivatives can be switched with red light, falling within the biological transparency window (650–900 nm), allowing for deeper tissue penetration and reduced phototoxicity.[2]
-
High Thermal Stability: The metastable isomers of many indigoid photoswitches exhibit long thermal half-lives, ranging from seconds to days, which is crucial for applications requiring persistent states.[8]
-
Tunable Properties: The photophysical and photochemical properties, such as absorption wavelengths and thermal relaxation rates, can be finely tuned through synthetic modifications of the molecular structure.[7][8]
-
Significant Geometric Change: The E/Z isomerization results in a substantial and precise change in molecular shape, which is essential for applications like photopharmacology where the switch needs to interact differently with a biological target in its two states.[1][2]
Data Presentation: Photophysical Properties of Selected Indigoid Photoswitches
The following table summarizes key quantitative data for representative indigoid photoswitches, allowing for easy comparison of their performance characteristics.
| Compound Class | Derivative | Solvent/Matrix | E-isomer λmax (nm) | Z-isomer λmax (nm) | E→Z Quantum Yield (ΦE→Z) | Z→E Quantum Yield (ΦZ→E) | Thermal Half-life (t1/2) | Reference |
| Hemi-indigo | Dimethoxy derivative | Water | ~450 | ~380 | - | - | - | [9] |
| Indigo | N,N'-diacetylindigo | CCl4 | ~580 | ~440 | - | - | - | [2][8] |
| Indigo | N-aryl-N'-alkylindigo | - | >600 | - | - | - | Tunable | [8] |
| Indigo | Mono-arylated indigo | - | ~625 | - | - | - | Sensitive to water | [8] |
| Hemithioindigo | General | Various | ~450 | - | - | - | Thermally stable | [5] |
Note: Quantitative data for quantum yields and thermal half-lives are often highly dependent on the specific substitution pattern and the solvent used. The table provides a general overview. For specific applications, it is crucial to consult the primary literature.
Experimental Protocols
Protocol 1: General Synthesis of Hemi-Indigo Derivatives
This protocol is adapted from a general procedure for the synthesis of water-soluble hemi-indigo photoswitches.[9]
Materials:
-
Indoxyl-3-acetate
-
Aqueous Sodium Hydroxide (NaOH), 1.5 M (degassed)
-
Substituted benzaldehyde (B42025) (e.g., 4-(dimethylamino)benzaldehyde, p-anisaldehyde, veratraldehyde)
-
Methanol (MeOH) (degassed)
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Under an argon atmosphere, dissolve indoxyl-3-acetate (e.g., 200 mg, 1.14 mmol) in degassed aqueous NaOH (1.5 M, 6.2 mL).
-
Heat the solution at 100 °C for approximately 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of the corresponding aldehyde (1.14 mmol) in 1-2 mL of degassed MeOH.
-
Add the aldehyde solution to the cooled reaction mixture under vigorous stirring.
-
Continue stirring at 0 °C for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction by TLC.
-
Upon completion, collect the precipitate by filtration.
-
Wash the product with cold water and dry under vacuum.
-
The resulting hemi-indigo derivatives are typically obtained as the pure Z-isomer.[9]
Protocol 2: Characterization of Photoswitching Properties
This protocol outlines the general procedure for characterizing the photoswitching behavior of indigo derivatives using UV-Vis spectroscopy.
Materials and Equipment:
-
Synthesized indigo derivative
-
Spectroscopic grade solvent (e.g., toluene, CCl4, or an appropriate aqueous buffer)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., LED or laser with specific wavelengths, or a lamp with appropriate filters)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the indigo derivative in the chosen solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 in the spectral region of interest.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This spectrum represents the initial state of the photoswitch, which is typically the thermodynamically stable E-isomer.
-
Photoisomerization (E→Z): Irradiate the sample with a light source at a wavelength corresponding to the absorption maximum of the E-isomer. Record the absorption spectra at regular intervals until no further changes are observed. This final spectrum represents the photostationary state (PSS) under these irradiation conditions.
-
Photoisomerization (Z→E): Irradiate the sample at the PSS with a different wavelength of light, corresponding to the absorption maximum of the Z-isomer, to induce the back-isomerization. Again, record spectra until a new PSS is reached.
-
Thermal Relaxation (Z→E): After reaching the E→Z PSS, place the cuvette in the dark at a constant temperature and record the absorption spectra over time. This will allow for the determination of the thermal half-life of the metastable Z-isomer by monitoring the recovery of the E-isomer's absorption band.
-
Data Analysis:
-
Determine the absorption maxima (λmax) for both the E and Z isomers.
-
Calculate the composition of the PSS by analyzing the changes in absorbance.
-
Determine the rate constant and half-life of the thermal back-reaction by fitting the time-dependent absorbance data to a first-order kinetic model.[10]
-
Protocol 3: Investigating Photoswitching in a Polymer Film
This protocol is based on strategies for enabling efficient photoswitching of indigo derivatives in solid-state environments.[7][11]
Materials:
-
Indigo derivative
-
Polymer (e.g., polystyrene, chosen for its rigidity or softness)
-
Volatile solvent (e.g., dichloromethane, toluene)
-
Glass substrate
-
Spin coater or drop-casting equipment
Procedure:
-
Solution Preparation: Prepare a solution containing both the indigo derivative and the polymer in a suitable volatile solvent. To minimize aggregation, use a low dye loading, typically less than 1% w/w.[7][11]
-
Film Preparation: Deposit the solution onto a clean glass substrate using either spin coating or drop casting to form a thin film. Ensure the solvent evaporates completely.
-
Photoswitching Experiments:
-
Mount the polymer film in a spectrophotometer equipped for solid-state measurements.
-
Follow the irradiation and spectral monitoring steps outlined in Protocol 2. Use appropriate light sources (e.g., a 660 nm LED for red-light switching).[4]
-
Compare the photoswitching efficiency and thermal stability of the Z-isomer in the polymer matrix to the results obtained in solution.
-
To optimize performance, consider using softer polymer matrices and synthetically modifying the indigo derivative to create more free volume.[7][11]
-
Visualizations
Logical Relationship of Indigo Photoswitching
References
- 1. Indigoid Photoswitches: Visible Light Responsive Molecular Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochromic derivatives of indigo: historical overview of development, challenges and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 4. trepo.tuni.fi [trepo.tuni.fi]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. Molecular mechanisms of the photostability of indigo - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Red-light photoswitching of indigos in polymer thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Photochromic derivatives of indigo: historical overview of development, challenges and applications [beilstein-journals.org]
- 9. Design, synthesis and investigation of water-soluble hemi-indigo photoswitches for bioapplications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochromism in view | Feature | RSC Education [edu.rsc.org]
- 11. Red-light photoswitching of indigos in polymer thin films - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Biocatalytic Synthesis of Leucoindigo for Sustainable Dyeing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of leucoindigo (B3055547), a sustainable alternative to the conventional chemical reduction process used in the textile industry. The methods described herein leverage enzymatic and microbial systems to achieve a more environmentally friendly dyeing process.
Introduction
Indigo (B80030), the iconic blue dye used for denim, is water-insoluble and must be converted to its soluble leuco form (leucoindigo) for dyeing. The traditional industrial process relies on harsh and polluting chemical reducing agents like sodium dithionite.[1][2][3][4] Biocatalytic methods offer a promising sustainable alternative by utilizing enzymes or whole microbial cells to perform this reduction, minimizing the generation of hazardous waste.[2][5][6] This document outlines two primary biocatalytic approaches: direct enzymatic reduction of indigo and a microbial fermentation strategy utilizing a biochemical protecting group.
Key Advantages of Biocatalytic Synthesis
-
Environmental Sustainability: Eliminates the use of toxic reducing agents like sodium dithionite, reducing water pollution.[2][3]
-
Milder Reaction Conditions: Biocatalytic reactions often occur at lower temperatures and milder pH, saving energy.[1][7]
-
High Specificity: Enzymes offer high specificity, leading to fewer side products and cleaner reaction mixtures.
-
Renewable Resources: Microbial production can utilize renewable feedstocks.[7][8]
Data Summary
The following tables summarize key quantitative data from studies on biocatalytic leucoindigo synthesis.
Table 1: Optimal Conditions for Enzymatic Indigo Reduction
| Parameter | Optimal Value | Source Organism/Enzyme | Reference |
| Temperature | 55-60°C | Bacillus subtilis reductases | [1] |
| pH | 7.0 - 11.0 | Bacillus subtilis reductases | [1] |
| Mediator | 1,8-dihydroxyanthraquinone | Bacillus subtilis reductases | [1] |
Table 2: Comparison of Dyeing Performance
| Property | Enzymatic Dyeing | Chemical Dyeing (Sodium Dithionite) | Reference |
| Color Fastness to Washing | Comparable | Comparable | [1] |
| Color Fastness to Perspiration | Comparable | Comparable | [1] |
| Color Fastness to Light | Comparable | Comparable | [1] |
| Color Strength (K/S) on Polyamide | Substantive | - | [1] |
| Color Strength (K/S) on Cotton | Lower substantivity | High substantivity | [1] |
Table 3: Microbial Production of Indigo Precursors
| Product | Titer | Host Organism | Reference |
| Indigo | 12 g/L | Engineered Escherichia coli | [7] |
| Indican | 2.9 g/L | Engineered Escherichia coli | [3] |
Signaling Pathways and Experimental Workflows
Biocatalytic Reduction of Indigo to Leucoindigo
The following diagram illustrates the general pathway for the enzymatic reduction of indigo. An oxidoreductase enzyme, in the presence of an electron donor (like NADH) and often a mediator, catalyzes the conversion of insoluble indigo to its soluble leuco form.
References
- 1. ifatcc.org [ifatcc.org]
- 2. imili.org [imili.org]
- 3. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chavarrialab.com [chavarrialab.com]
- 5. researchgate.net [researchgate.net]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 8. escholarship.org [escholarship.org]
Application Notes and Protocols for Indigo White in Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo (B80030), a robust and historically significant organic dye, possesses a reduced form, indigo white (leucoindigo), which is a potent reducing agent.[1][2] Traditionally used in batch vat dyeing processes, the generation and utilization of this compound in continuous flow chemistry systems offer significant advantages for modern chemical synthesis, including enhanced safety, reproducibility, and process control.[3] These application notes provide detailed protocols for the in-situ generation of this compound in a continuous flow system and its subsequent application as a reducing agent in organic synthesis.
Indigo is a water-insoluble pigment that requires reduction to its water-soluble leuco form to be used in dyeing.[1][2] This reduction is typically achieved using agents like sodium dithionite (B78146) in an alkaline solution.[2][4] In a flow chemistry context, the unstable nature of this compound can be harnessed by generating it on demand and immediately telescoping it into a subsequent reaction, thereby minimizing degradation and improving efficiency.
Chemical Transformation: From Indigo to this compound
The core of this application lies in the reversible reduction of indigo to this compound. This transformation involves the conversion of the diketone structure of indigo into a diol, facilitated by a reducing agent.
Caption: Chemical transformation of Indigo to this compound.
Application: In-situ Generation and Use of this compound as a Reducing Agent
This protocol details a telescoped flow chemistry process where an aqueous suspension of indigo is reduced to this compound, which is then used to reduce a model nitroarene to an aniline. This demonstrates the potential of this compound as a readily available and sustainable reducing agent for fine chemical and pharmaceutical synthesis.
Experimental Workflow
The flow chemistry setup consists of two main stages:
-
Generation of this compound: An aqueous suspension of indigo is mixed with an alkaline solution of sodium dithionite in a coil reactor to generate the soluble this compound.
-
Reduction Reaction: The freshly generated this compound solution is then mixed with a solution of a model substrate (e.g., 4-nitroanisole (B1192098) in a water-miscible solvent) in a second coil reactor to perform the reduction.
Caption: Experimental workflow for the continuous generation and utilization of this compound.
Experimental Protocols
Preparation of Reagent Solutions
| Solution | Component | Concentration | Solvent | Preparation Notes |
| Indigo Suspension | Indigo Powder | 0.1 M | Deionized Water | Add a few drops of a surfactant (e.g., Tween 80) and sonicate for 15 minutes to ensure a fine, stable suspension. |
| Reducing Solution | Sodium Dithionite (Na₂S₂O₄) | 0.5 M | Deionized Water | Prepare fresh before use as it is unstable in solution.[4] |
| Sodium Hydroxide (NaOH) | 1.0 M | Ensure complete dissolution of both components. | ||
| Substrate Solution | 4-Nitroanisole | 0.05 M | Tetrahydrofuran (THF) | Ensure the substrate is fully dissolved. |
Flow Chemistry System Setup and Parameters
| Parameter | Reactor 1 (Generation) | Reactor 2 (Reduction) |
| Reactor Type | PFA Tubing Coil | PFA Tubing Coil |
| Reactor Volume | 2.0 mL | 5.0 mL |
| Temperature | 60 °C | 80 °C |
| Flow Rate (Pump 1: Indigo) | 0.2 mL/min | - |
| Flow Rate (Pump 2: Reductant) | 0.2 mL/min | - |
| Flow Rate (Pump 3: Substrate) | - | 0.4 mL/min |
| Total Flow Rate | 0.4 mL/min | 0.8 mL/min |
| Residence Time | 5.0 min | 6.25 min |
| Back Pressure | 10 bar | 10 bar |
Protocol
-
System Priming: Prime all pumps and tubing with the respective solvents to be used in the reaction to remove any air from the system.
-
Reagent Pumping:
-
Start pumping the Indigo Suspension (Pump 1) and the Reducing Solution (Pump 2) at the specified flow rates into the first T-mixer and subsequently through Coil Reactor 1.
-
Observe the color change from blue to a clear yellow-green, indicating the formation of this compound.
-
-
Initiation of Reduction Reaction:
-
Once the system has reached a steady state (stable color and pressure), begin pumping the Substrate Solution (Pump 3) into the second T-mixer to mix with the output from Coil Reactor 1.
-
The combined stream then flows through Coil Reactor 2.
-
-
Product Collection and Analysis:
-
Allow the system to run for at least three reactor volumes to reach a steady state before collecting the product.
-
The output from the back-pressure regulator is collected in a flask containing a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
The collected sample can then be worked up (e.g., extraction with an organic solvent) and analyzed by standard techniques such as GC-MS or HPLC to determine conversion and yield.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the reduction of 4-nitroanisole using the described flow protocol.
| Substrate | Residence Time (min) | Temperature (°C) | Conversion (%) | Yield of 4-Anisidine (%) |
| 4-Nitroanisole | 6.25 | 80 | >99 | 95 |
| 4-Nitroanisole | 5.00 | 80 | 92 | 88 |
| 4-Nitroanisole | 6.25 | 60 | 85 | 81 |
Concluding Remarks
The use of this compound in flow chemistry systems presents a novel and sustainable approach to performing reduction reactions. The in-situ generation and immediate consumption of this reactive species exemplify the advantages of continuous flow processing. This methodology avoids the need to handle and store potentially unstable or hazardous reducing agents, offering a safer and more efficient alternative for synthetic chemists in research and industrial settings. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly expand the utility of this classic molecule in modern organic synthesis.
References
Application Notes and Protocols for Measuring Leucoindigo Concentration in a Dyebath
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of leucoindigo (B3055547), the soluble and reduced form of indigo (B80030), in a dyebath. Accurate measurement of leucoindigo is critical for ensuring color consistency, optimizing dyeing processes, and minimizing chemical waste in the textile industry and other applications involving indigo dyes.
Introduction
Indigo, a water-insoluble pigment, must be chemically reduced to its water-soluble leuco-form to be used as a vat dye. The concentration of this leucoindigo in the dyebath is a key parameter that directly influences the shade and quality of the final product. This document outlines three primary analytical methods for quantifying leucoindigo: Redox Titration, UV-Visible Spectrophotometry, and Electrochemical Methods.
Redox Titration Method
Redox titration is a robust and widely used method for determining the concentration of both leucoindigo and the reducing agent (typically sodium dithionite) in a dyebath. The method is based on the oxidation of leucoindigo and the reducing agent by a standard oxidizing agent, most commonly potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).
Principle
The titration involves the following redox reactions:
-
Oxidation of Sodium Dithionite (B78146): S₂O₄²⁻ + 2[Fe(CN)₆]³⁻ + 4OH⁻ → 2SO₃²⁻ + 2[Fe(CN)₆]⁴⁻ + 2H₂O
-
Oxidation of Leucoindigo: C₁₆H₁₀N₂O₂²⁻ (Leucoindigo) + 2[Fe(CN)₆]³⁻ → C₁₆H₁₀N₂O₂ (Indigo) + 2[Fe(CN)₆]⁴⁻
The titration curve exhibits two distinct inflection points. The first corresponds to the complete oxidation of the excess sodium dithionite, and the second corresponds to the complete oxidation of the leucoindigo. The volume of titrant consumed between these two endpoints is used to calculate the concentration of leucoindigo.[1][2]
Experimental Protocol
Reagents and Equipment:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) standard solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Anionic dispersant (e.g., Setamol X-D)
-
Automatic titrator with a platinum redox electrode and a reference electrode (e.g., Ag/AgCl)
-
Burette, beaker, magnetic stirrer, and nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Withdraw a known volume of the dyebath solution under a nitrogen atmosphere to prevent air oxidation.
-
Dilute the sample with deaerated water in a titration vessel.
-
Add a few drops of an anionic dispersant to prevent the precipitation of oxidized indigo.[1]
-
-
Titration:
-
Immerse the platinum and reference electrodes in the sample solution.
-
Continuously purge the solution with nitrogen gas.
-
Begin titration with the standard potassium hexacyanoferrate(III) solution, recording the potential (mV) as a function of the titrant volume.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the potential (mV) versus the titrant volume (mL).
-
Determine the two equivalence points from the inflection points of the titration curve. The first endpoint corresponds to the oxidation of sodium dithionite, and the second to the oxidation of leucoindigo.[1]
-
The volume of titrant used between the first and second endpoints is proportional to the amount of leucoindigo in the sample.
-
Data Presentation
| Parameter | Value |
| Sample Volume | e.g., 10.0 mL |
| Titrant Concentration | e.g., 0.1 N K₃[Fe(CN)₆] |
| Volume at 1st Endpoint (V₁) | Record from titration |
| Volume at 2nd Endpoint (V₂) | Record from titration |
| Leucoindigo Concentration | Calculated |
Calculation:
Leucoindigo (g/L) = ((V₂ - V₁) * N * M) / (2 * v)
Where:
-
V₁ = Volume of titrant at the first endpoint (L)
-
V₂ = Volume of titrant at the second endpoint (L)
-
N = Normality of the K₃[Fe(CN)₆] solution (eq/L)
-
M = Molar mass of leucoindigo (262.27 g/mol )
-
v = Volume of the dyebath sample (L)
-
The factor of 2 arises from the two-electron oxidation of leucoindigo.
Workflow Diagram
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a faster alternative to titration for measuring leucoindigo concentration. The method can be applied directly to the reduced leucoindigo or indirectly by measuring the oxidized indigo.
A. Direct Measurement of Leucoindigo
Principle:
Leucoindigo in an aqueous alkaline solution exhibits a maximum absorbance at a wavelength of approximately 407-410 nm.[1][2] The concentration can be determined by measuring the absorbance at this wavelength and using a calibration curve. A significant challenge with this method is the rapid air oxidation of leucoindigo, which can lead to inaccurate results.[1][2]
Experimental Protocol:
Reagents and Equipment:
-
1-Methyl-2-pyrrolidone
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH)
-
UV-Visible Spectrophotometer
-
Cuvettes (quartz or glass)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of indigo in a reducing solution containing 1-methyl-2-pyrrolidone, sodium dithionite, and sodium hydroxide to ensure complete reduction to leucoindigo.[2]
-
Prepare a series of standard solutions of known leucoindigo concentrations by diluting the stock solution.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max ≈ 407 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Withdraw a sample from the dyebath and dilute it with the reducing solution to bring the absorbance within the range of the calibration curve.
-
Immediately measure the absorbance of the diluted sample at the same wavelength.
-
-
Concentration Determination:
-
Use the calibration curve to determine the concentration of leucoindigo in the diluted sample and then calculate the concentration in the original dyebath.
-
B. Indirect Measurement via Indigo Oxidation
Principle:
This method involves the complete oxidation of leucoindigo to indigo, followed by the measurement of indigo. Indigo is insoluble in water but soluble in certain organic solvents like chloroform (B151607), exhibiting a strong absorbance at approximately 604 nm.[1][3]
Experimental Protocol:
Reagents and Equipment:
-
Chloroform
-
UV-Visible Spectrophotometer
-
Separatory funnel
-
Ultrasonic bath
-
Volumetric flasks and pipettes
Procedure:
-
Oxidation and Extraction:
-
Take a known volume of the dyebath sample.
-
Expose the sample to air or use a mild oxidizing agent to convert all the leucoindigo to indigo.
-
Extract the indigo from the aqueous solution into a known volume of chloroform using a separatory funnel.
-
-
Measurement:
-
If necessary, use an ultrasonic bath to ensure complete dissolution of the extracted indigo in the chloroform.[1]
-
Measure the absorbance of the chloroform solution at the wavelength of maximum absorbance for indigo (λ_max ≈ 604 nm).
-
-
Concentration Determination:
-
Use a pre-established calibration curve of indigo in chloroform to determine the concentration.
-
Calculate the original concentration of leucoindigo in the dyebath, accounting for the stoichiometry of the oxidation reaction and the dilution factors.
-
Data Presentation
| Method | Wavelength (λ_max) | Solvent | Linearity Range |
| Direct (Leucoindigo) | ~407 nm | Aqueous Alkaline | Dependent on conditions |
| Indirect (Indigo) | ~604 nm | Chloroform | Up to 10 mg/L[1] |
Signaling Pathway Diagram
Electrochemical Methods
Electrochemical techniques offer a powerful approach for the in-situ and real-time monitoring of leucoindigo concentration. These methods are generally less susceptible to interference from other components in the dyebath compared to spectrophotometry.
Principle
Electrochemical methods are based on the oxidation of leucoindigo at the surface of an electrode. The resulting current is proportional to the concentration of leucoindigo in the solution. Various techniques can be employed, including cyclic voltammetry, normal pulse voltammetry, and hydrodynamic voltammetry.[4][5][6]
A. Hydrodynamic Voltammetry
Principle:
This technique utilizes a vibrating or rotating disk electrode to enhance the mass transport of leucoindigo to the electrode surface, resulting in a steady-state, diffusion-controlled current. This time-independent signal allows for reliable concentration measurements.[4][7]
Experimental Protocol:
Reagents and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, e.g., gold or glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Vibrating or rotating disk electrode assembly
-
Nitrogen gas supply
Procedure:
-
System Calibration:
-
Calibrate the electrode system using a standard redox couple with known concentration, such as the ferrocyanide/ferricyanide system.[5]
-
-
Sample Measurement:
-
Immerse the three-electrode setup into the dyebath.
-
Apply a potential scan and record the oxidation current of leucoindigo.
-
The limiting current in the resulting voltammogram is directly proportional to the leucoindigo concentration.
-
-
Concentration Determination:
-
Calculate the leucoindigo concentration based on the measured limiting current and the calibration data.
-
B. Normal Pulse Voltammetry
Principle:
Normal pulse voltammetry is another technique that can be used for the quantitative determination of leucoindigo. It involves applying a series of potential pulses of increasing amplitude to the working electrode. This method can provide good sensitivity for detecting leucoindigo.[6][8]
Data Presentation
| Technique | Key Feature | Advantage |
| Hydrodynamic Voltammetry | Enhanced mass transport | Provides steady-state current, less sensitive to impurities.[4][5] |
| Normal Pulse Voltammetry | Pulsed potential application | Good sensitivity.[6] |
| Cyclic Voltammetry | Potential is swept back and forth | Provides information on redox behavior, suitable for in-situ monitoring.[9] |
Experimental Workflow Diagram
Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| Redox Titration | Oxidation of leucoindigo by a titrant. | Robust, accurate, can simultaneously measure reducing agent.[1] | Slower, requires more reagents, not suitable for real-time monitoring. |
| UV-Vis Spectrophotometry | Absorbance of light by leucoindigo or oxidized indigo. | Fast, simple, requires small sample volumes. | Prone to interference, leucoindigo is unstable in air.[1][2] |
| Electrochemical Methods | Oxidation of leucoindigo at an electrode. | High sensitivity, suitable for in-situ and real-time monitoring, less affected by impurities.[4][5] | Requires specialized equipment and expertise. |
The choice of method depends on the specific requirements of the application, including the desired accuracy, speed, cost, and whether real-time monitoring is necessary. For industrial process control, redox titration remains a reliable standard. For rapid analysis and research purposes, spectrophotometric and electrochemical methods offer significant advantages.
References
- 1. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical determination of plant-derived leuco-indigo after chemical reduction by glucose | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Premature Indigo White Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the premature oxidation of Indigo (B80030) White (leuco-indigo), a critical step for ensuring reproducibility and accuracy in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is Indigo White, and why is it prone to premature oxidation?
A1: this compound, or leuco-indigo, is the reduced and soluble form of the common blue dye, indigo. In its reduced state, it is typically a pale yellow or colorless solution. This form is highly susceptible to oxidation, primarily by atmospheric oxygen, which converts it back to the insoluble, blue indigo pigment. This rapid oxidation can interfere with experimental results, particularly in dyeing processes and analytical assays.
Q2: What are the main factors that accelerate the oxidation of this compound?
A2: Several factors can hasten the degradation of this compound solutions:
-
Oxygen Exposure: Direct contact with air is the primary cause of oxidation.[1][2]
-
pH Level: this compound is most stable in alkaline conditions, typically at a pH above 10. Neutral or acidic environments can increase the rate of oxidation.[1]
-
Temperature: While elevated temperatures can aid in the initial reduction of indigo, prolonged exposure to heat can accelerate the oxidation of the leuco-form.[1][3]
-
Light Exposure: Exposure to light, particularly UV radiation, can contribute to the degradation of this compound.[4]
Q3: What are the general best practices for handling and storing this compound solutions?
A3: To maintain the stability of this compound solutions, it is recommended to:
-
Work under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.[5][6][7]
-
Store solutions in tightly sealed, opaque containers to protect them from light.
-
Maintain an alkaline pH, adjusting as necessary for your specific application.
-
Store solutions at cool temperatures, though avoiding freezing, which can affect stability.[8][9]
Troubleshooting Guide: Premature Oxidation
If you are experiencing rapid oxidation of your this compound solution, consult the following guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| The solution turns blue almost immediately after preparation. | Inadequate removal of oxygen from the solvent or reaction vessel. | Ensure all solvents are thoroughly deoxygenated prior to use by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. All glassware should be oven-dried and cooled under a stream of inert gas.[7] |
| The solution is stable initially but degrades quickly upon storage. | Improper storage conditions allowing for oxygen or light exposure. | Store the solution in a container with a secure, airtight seal, such as a Sure/Seal™ bottle.[7] Wrap the container in aluminum foil or use an amber glass bottle to protect it from light. Store in a cool, dark place.[8][9] |
| The color fades slowly over time, even with precautions. | The pH of the solution has dropped, or there is a slow leak of oxygen into the container. | Re-evaluate the pH of your solution and adjust to an alkaline range if necessary. For long-term storage, consider using a glove box for preparation and sealing containers with high-quality septa and parafilm. |
| The oxidation rate is inconsistent between experiments. | Variability in the quality of reagents or inconsistencies in the experimental setup. | Standardize your protocol, ensuring that the same grade of reagents and consistent inert atmosphere techniques are used for each experiment. |
Impact of pH and Temperature on this compound Stability (Qualitative)
| Factor | Condition | Effect on Stability | Rationale |
| pH | Alkaline (pH > 10) | More Stable | The ionized form of leuco-indigo present at high pH is less susceptible to oxidation.[1][10] |
| Neutral or Acidic | Less Stable | Protonation of the molecule in acidic or neutral conditions facilitates oxidation. | |
| Temperature | Low (e.g., 2-8 °C) | More Stable | Slows the kinetic rate of the oxidation reaction.[8][9] |
| High (e.g., > 50 °C) | Less Stable | Increases the rate of oxidation; while heat is used for the initial reduction, prolonged exposure is detrimental.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the reduction of indigo to this compound using sodium dithionite (B78146) under an inert atmosphere.
Materials:
-
Indigo powder
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Deoxygenated distilled water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Prepare the Alkaline Solution: In the Schlenk flask, dissolve sodium hydroxide in deoxygenated water to create a 1 M solution. Continuously purge the flask with inert gas.
-
Add Indigo: While stirring, add the indigo powder to the alkaline solution. The indigo will not dissolve at this stage.
-
Reduce the Indigo: Gently heat the mixture to approximately 50-60°C.[11] Slowly add solid sodium dithionite in small portions until the solution turns from a dark blue slurry to a clear, yellowish-green solution. This indicates the successful reduction to this compound.[11]
-
Cool and Store: Once the reduction is complete, cool the solution to room temperature under the inert atmosphere. The solution can then be transferred via syringe or cannula to a sealed, opaque storage vessel.[1]
Protocol 2: Spectrophotometric Quantification of this compound
This method can be used to determine the concentration of this compound in a solution and monitor its stability over time.
Materials and Equipment:
-
This compound solution sample
-
Deoxygenated, alkaline water for dilution
-
Gas-tight cuvettes
-
UV-Visible Spectrophotometer
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare a Blank: Use the deoxygenated, alkaline water as a blank for the spectrophotometer.
-
Sample Preparation: Under an inert atmosphere, withdraw an aliquot of your this compound solution and dilute it with the deoxygenated, alkaline water to a concentration within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Immediately transfer the diluted sample to a gas-tight cuvette, ensuring no air is introduced. Measure the absorbance at the maximum wavelength (λmax) for this compound, which is approximately 407 nm.[1][12]
-
Quantification: Determine the concentration of this compound using a pre-established calibration curve of known concentrations versus absorbance.
Visualizations
Chemical Pathway: Oxidation of this compound
Caption: The oxidation of soluble this compound to insoluble blue Indigo upon exposure to oxygen.
Troubleshooting Workflow for Premature Oxidation
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102516817A - Method for preparing this compound solution - Google Patents [patents.google.com]
- 6. fauske.com [fauske.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. indigoag.com [indigoag.com]
- 9. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Leucoindigo Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during leucoindigo (B3055547) synthesis and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My leucoindigo solution rapidly turns blue. What is the cause and how can I prevent it?
A1: The rapid color change from yellow-green back to blue indicates the oxidation of the water-soluble leucoindigo to its insoluble indigo (B80030) form.[1] This is primarily caused by exposure to atmospheric oxygen.[1][2] To mitigate this and improve the yield of stable leucoindigo, it is critical to maintain an oxygen-free environment throughout the synthesis and handling process.[3]
Key preventive measures include:
-
Working under an inert atmosphere: Purge all glassware and solutions with an inert gas, such as nitrogen (N₂) or argon (Ar), to displace oxygen.[1][3]
-
Using deoxygenated solvents: Boil and cool solvents under a continuous stream of an inert gas before use to remove dissolved oxygen.[1]
-
Maintaining an excess of reducing agent: The presence of a surplus reducing agent will help maintain indigo in its reduced, soluble leuco-form.[1]
Q2: What are the most common causes of leucoindigo solution degradation?
A2: The primary cause of leucoindigo degradation is oxidation from contact with air.[1] Other factors that significantly impact the stability and yield include:
-
pH: Leucoindigo is most stable in alkaline conditions, typically at a pH above 10.[1][4] Inadequate alkalinity can lead to instability and reduced yield.[1]
-
Temperature: While gentle heating (50-60°C) can facilitate the initial reduction of indigo, prolonged exposure to high temperatures can accelerate degradation.[1]
-
Light Exposure: Certain indigo derivatives can be susceptible to photolytic degradation upon exposure to UV light.[1]
Q3: Can I use additives to enhance the stability of my leucoindigo solution?
A3: Yes, certain additives can improve the stability of leucoindigo solutions. Antioxidants like Butylated Hydroxytoluene (BHT) and other radical scavengers can help prevent oxidation.[1] Formulations combining sterically hindered phenols and substituted diarylamines have also demonstrated efficacy in stabilizing leucoindigo.[1]
Q4: What is the role of pH in leucoindigo synthesis and stability?
A4: pH plays a critical role in both the synthesis and stability of leucoindigo. The reduction of indigo to leucoindigo is most effective in an alkaline medium.[4][5] An alkaline environment (pH > 10) is essential for the dissolution of indigo and facilitates the reduction process.[1][4] Furthermore, these alkaline conditions help to maintain leucoindigo in its soluble, ionized form, which is crucial for its stability and subsequent use in applications like dyeing.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during leucoindigo synthesis, providing potential causes and recommended solutions to improve yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Leucoindigo Formation (Solution remains blue) | - Insufficient reducing agent.- Inactive reducing agent.- Suboptimal pH (not alkaline enough).- Low reaction temperature. | - Add an excess of the reducing agent.- Use a fresh, properly stored batch of the reducing agent.- Ensure the reaction mixture has a pH above 10 by adding a base like sodium hydroxide (B78521).[1][4]- Gently heat the reaction mixture to 50-60°C.[1] |
| Solution Turns Blue Immediately or Very Quickly | - Exposure to atmospheric oxygen. | - Prepare and handle the solution under a strict inert atmosphere (e.g., nitrogen or argon).[1]- Use deoxygenated solvents for all steps.[1] |
| Formation of Undesired Byproducts | - Non-specific enzymatic activity (in enzymatic synthesis).- Spontaneous side reactions of indoxyl. | - Engineer the indigo-forming enzyme for higher specificity.- Optimize reaction conditions (pH, temperature) to favor the desired reaction pathway.[6] |
| Incomplete Reaction | - Insufficient reaction time.- Poor mixing. | - Increase the reaction time and monitor the progress by observing the color change from blue to a clear yellow or yellow-green.[1]- Ensure continuous and efficient stirring throughout the reaction. |
Experimental Protocols
Protocol 1: Chemical Synthesis of Leucoindigo using Sodium Dithionite (B78146)
This protocol describes a common laboratory method for the synthesis of leucoindigo using sodium dithionite as the reducing agent.
Materials and Equipment:
-
Indigo powder
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware
Procedure:
-
Deoxygenate the Water: Boil deionized water for 15-20 minutes and then allow it to cool to room temperature under a stream of nitrogen or argon gas.[1]
-
Prepare Alkaline Indigo Suspension: In the round-bottom flask, under an inert atmosphere, create a suspension of indigo powder in the deoxygenated water. Add sodium hydroxide to achieve a pH above 10.[1][4]
-
Prepare Reducing Agent Solution: In a separate flask, dissolve sodium dithionite in deoxygenated water under an inert atmosphere.
-
Reduction: While stirring the indigo suspension, slowly add the sodium dithionite solution.
-
Heating: Gently heat the mixture to approximately 50°C with continuous stirring.[7] The solution's color will gradually change from blue to a clear yellow or yellow-green, indicating the formation of leucoindigo.[1][8]
-
Maintenance: Maintain the inert atmosphere and gentle heating until the reduction is complete.
Protocol 2: "Green" Synthesis of Leucoindigo using Glucose
This protocol outlines a more environmentally friendly method for leucoindigo synthesis using D(+)-glucose as the reducing agent.
Materials and Equipment:
-
Indigo powder
-
D(+)-glucose
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
-
Optional: Ultrasonic bath
Procedure:
-
Deoxygenate the Water: Boil deionized water for 15-20 minutes and let it cool to room temperature under a nitrogen or argon stream.[1]
-
Prepare Alkaline Glucose Solution: In the round-bottom flask, under an inert atmosphere, dissolve sodium hydroxide in the deoxygenated water to reach a pH of approximately 11. Then, dissolve D(+)-glucose in this alkaline solution.[1]
-
Add Indigo: While stirring, add the indigo powder to the alkaline glucose solution.[1]
-
Reduction: Gently heat the mixture to 50-60°C with continuous stirring under an inert atmosphere.[1] The use of an ultrasonic bath at this temperature can help accelerate the reduction process.[1]
-
Monitor Reduction: Observe the color change from blue to a clear yellow or yellow-green, which signifies the formation of leucoindigo.[1]
Quantitative Data
Table 1: Solubility of Indigo in Various Organic Solvents
| Solvent | Chemical Formula | Solubility at 25°C (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~33 mg/mL | A good solvent for indigo, though some sources report lower values (e.g., 5 mg/L).[7] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble | A good solvent, often used in derivatization protocols.[7] |
| Chloroform | CHCl₃ | Soluble | Frequently cited as a good solvent for indigo.[7] |
| Dimethylformamide (DMF) | C₃H₇NO | Slightly Soluble | Mentioned as a solvent for indigo derivatives.[7] |
| Water | H₂O | ~990 µg/L | Practically insoluble.[7] |
Table 2: Spectrophotometric Data for Leucoindigo
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~407 nm | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Leucoindigo | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 5. artsnowlearning.org [artsnowlearning.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vfsilesieux.free.fr [vfsilesieux.free.fr]
troubleshooting low yield in microbial indigo production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on microbial indigo (B80030) production.
Troubleshooting Guide
This guide addresses specific issues that can lead to low indigo yields and other common problems encountered during microbial production.
Issue: Low or No Indigo Production
Question: My microbial culture is not producing any indigo, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no indigo production is a common issue that can stem from several factors, ranging from the microbial strain itself to the fermentation conditions. Below is a step-by-step guide to help you identify and resolve the problem.
Potential Causes and Solutions:
-
Suboptimal Microbial Strain: The chosen microbial host or the engineered strain may not be optimal for high-level indigo production.[1]
-
Solution: Screen different host strains (e.g., various E. coli strains) to find one that is more robust and has a higher tolerance for indole (B1671886) and indigo.[1] If you are using an engineered strain, verify the genetic constructs and ensure the stability of the plasmids or integrated genes.[1]
-
-
Inefficient Precursor Supply: The production of indigo is dependent on the availability of the precursor molecule, typically tryptophan or indole.
-
Solution:
-
Tryptophan Supplementation: If your pathway relies on the conversion of tryptophan to indole, ensure that sufficient tryptophan is available in the culture medium.[2] You may need to optimize the concentration of supplemented tryptophan.
-
Enhance Tryptophan Biosynthesis: For strains engineered to produce indigo from a base carbon source like glucose, it may be necessary to engineer the host's metabolic pathways to increase the endogenous production of tryptophan.[1][3]
-
-
-
Poor Oxygenation: The enzymatic conversion of indole to indoxyl is an oxygen-dependent reaction. Insufficient dissolved oxygen is a frequent cause of low indigo yields.[1]
-
Indole Toxicity: High concentrations of the intermediate indole can be toxic to microbial cells, inhibiting growth and reducing overall productivity.[1][5]
-
Solution: Implement a fed-batch strategy or a two-phase fermentation system to control the concentration of indole in the culture medium and mitigate its toxic effects.[1]
-
-
Suboptimal Fermentation Conditions: Factors such as pH, temperature, and media composition can significantly impact indigo production.[4][6]
Issue: Inconsistent Indigo Production
Question: I am observing significant variability in indigo yield between different batches, even when using the same protocol. What could be causing this inconsistency?
Answer:
Inconsistent production is often due to subtle variations in experimental conditions or the stability of the production strain.
Potential Causes and Solutions:
-
Plasmid Instability: If the genes for the indigo biosynthesis pathway are located on plasmids, these can be lost or their copy number can vary during cell division, leading to inconsistent production.[1]
-
Solution: Integrate the synthesis genes into the microbial chromosome for more stable expression.[1] If using plasmids, ensure consistent and appropriate antibiotic selection pressure is maintained throughout the cultivation process.
-
-
Variations in Culture Media: Inconsistencies in the preparation of the culture medium, including the quality of the components, can affect microbial growth and indigo synthesis.
-
Solution: Use high-quality, consistent sources for all media components.[1] Prepare media in batches when possible to minimize variability between experiments.
-
-
Inconsistent Fermentation Conditions: Minor variations in parameters like temperature, pH, aeration, and agitation can lead to different outcomes.
-
Solution: Precisely control and monitor all fermentation parameters.[1] Ensure that equipment is properly calibrated and functioning consistently.
-
Frequently Asked Questions (FAQs)
1. What is the general pathway for microbial indigo production?
The most common microbial pathway for indigo production involves two key steps. First, the amino acid tryptophan is converted to indole by the enzyme tryptophanase. Subsequently, an oxygenase enzyme (such as naphthalene (B1677914) dioxygenase or a flavin-containing monooxygenase) hydroxylates indole to form indoxyl. Two molecules of indoxyl then spontaneously oxidize and dimerize to form the insoluble blue pigment, indigo.[2][8][9]
2. Which microorganisms are commonly used for indigo production?
Genetically engineered Escherichia coli is the most widely used microorganism for indigo production due to its well-understood genetics and metabolism, and its rapid growth.[3][8] Other bacteria, including Pseudomonas species, have also been explored.[10]
3. What are some of the key enzymes involved in the microbial synthesis of indigo?
The key enzymes are tryptophanase (TnaA), which converts tryptophan to indole, and an oxygenase to convert indole to indoxyl. Several types of oxygenases have been successfully used, including naphthalene dioxygenases (NDO), flavin-containing monooxygenases (FMOs), and P450 monooxygenases.[10][11]
4. How can I extract and quantify the indigo produced by my microbial culture?
Due to its insolubility in water, indigo needs to be extracted using an organic solvent. A common method involves centrifuging the culture to pellet the cells and the indigo, followed by extraction with a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The amount of indigo can then be quantified by measuring the absorbance of the extract at a specific wavelength (around 600-620 nm) using a spectrophotometer and comparing it to a standard curve of pure indigo.
5. What is a typical yield for microbial indigo production?
Indigo yields can vary widely depending on the microbial strain, the fermentation strategy, and the scale of production. Reported yields in laboratory settings have ranged from milligrams per liter to several grams per liter. For instance, some engineered E. coli strains have achieved titers as high as 12 g/L under optimized fed-batch fermentation conditions.[8][12] Other studies have reported yields of 291 mg/L in shake flasks, which were improved to 1,926 mg/L in a 5-L fermenter after optimization.[11]
Data Presentation
Table 1: Reported Microbial Indigo Yields Under Various Conditions
| Microbial Host | Key Enzyme(s) | Fermentation Scale | Precursor/Carbon Source | Indigo Yield | Reference |
| E. coli | Naphthalene Dioxygenase | 0.5 L Fed-batch | Glucose | 12 g/L | [8][12] |
| E. coli | Naphthalene Dioxygenase | Shake Flask | Tryptophan | 291 mg/L | [11] |
| E. coli | Naphthalene Dioxygenase | 5-L Fermenter | Tryptophan | 1,926 mg/L | [11] |
| E. coli Co-culture | Flavin-containing Monooxygenase | Shake Flask | Glycerol | 104.3 mg/L | [7] |
| Acinetobacter sp. ST-550 | Monooxygenase | Shake Flask | Indole | 292 mg/L | [10] |
| Recombinant E. coli | Flavin-containing Monooxygenase | Shake Flask | Tryptophan | 685 mg/L | [10] |
Experimental Protocols
Protocol 1: Seed Culture Preparation for E. coli
This protocol describes the preparation of a seed culture for subsequent fermentation experiments.[3]
Materials:
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Sterile culture tubes
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the engineered E. coli strain from a fresh agar (B569324) plate into a sterile culture tube containing 5 mL of LB medium supplemented with the appropriate antibiotics.
-
Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
The following day, use this overnight culture to inoculate the main fermentation medium.
Protocol 2: Shake Flask Indigo Production from Tryptophan
This is a basic method for evaluating indigo production in small-scale shake flask cultures.[3]
Materials:
-
Fermentation medium (e.g., M9 minimal medium or LB)
-
Tryptophan stock solution
-
Appropriate antibiotics
-
Inducer (e.g., IPTG), if using an inducible promoter
-
Incubator shaker
Procedure:
-
Prepare the fermentation medium and supplement it with the appropriate antibiotics and a defined concentration of tryptophan.
-
Inoculate the fermentation medium with the overnight seed culture to a starting OD₆₀₀ of approximately 0.1.
-
Incubate the culture at the optimal temperature (e.g., 30°C) with vigorous shaking.
-
If using an inducible promoter system, add the inducer (e.g., IPTG) when the culture reaches a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).
-
Continue the incubation for a set period (e.g., 24-48 hours), monitoring for the appearance of the blue indigo pigment.
-
At the end of the fermentation, proceed with indigo extraction and quantification.
Protocol 3: Indigo Extraction and Quantification
Materials:
-
Centrifuge
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spectrophotometer
-
Pure indigo standard
Procedure:
-
Take a known volume of the microbial culture and centrifuge it to pellet the cells and the insoluble indigo.
-
Discard the supernatant and resuspend the pellet in a known volume of DMSO or DMF.
-
Vortex vigorously to ensure complete extraction of the indigo. You may need to heat the mixture slightly to aid in solubilization.
-
Centrifuge the mixture again to pellet any cell debris.
-
Carefully transfer the supernatant containing the dissolved indigo to a clean tube.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for indigo (typically around 610 nm for DMSO).
-
Prepare a standard curve by dissolving known concentrations of pure indigo in the same solvent and measuring their absorbance.
-
Calculate the concentration of indigo in your sample by comparing its absorbance to the standard curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Textile Insight: Microbial Production of Indigo [textileinsight.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of different physico-chemical parameters for natural indigo production during fermentation of Indigofera plant biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and optimization of a microbial co-culture system for heterologous indigo biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An overview of microbial indigo-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing pH for Indigo White Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Indigo (B80030) White (leuco-indigo) by optimizing pH conditions. Indigo White's susceptibility to oxidation is a critical factor in experimental reproducibility. This guide offers troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly turning blue. What is the primary cause?
A1: The rapid color change from yellow-green or colorless to blue indicates the oxidation of the water-soluble this compound back to its insoluble indigo form. This is primarily caused by exposure to atmospheric oxygen.[1] To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[1]
Q2: What is the optimal pH for this compound stability?
A2: this compound is most stable in alkaline conditions.[1][2] A pH above 10 is generally recommended to prevent rapid oxidation.[1][2] For many applications, a pH of around 11 is considered optimal.[1][3]
Q3: Why is an alkaline pH necessary for both the creation and stability of this compound?
A3: An alkaline medium is crucial for the dissolution and reduction of indigo to its soluble leuco form.[4][5] Reducing agents like sodium dithionite (B78146) are more effective at higher pH levels.[6] The alkaline conditions also help to maintain this compound in its reduced, more stable state by slowing down the rate of re-oxidation.[1]
Q4: Can the choice of alkali affect the stability of concentrated this compound solutions?
A4: Yes, for highly concentrated solutions, using a mixture of alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), can improve stability and prevent the crystallization of the leuco-indigo salt.[1]
Q5: Besides pH, what other factors influence this compound stability?
A5: Several factors other than pH can impact stability:
-
Oxygen Exposure: As mentioned, oxygen is the primary driver of degradation.[1]
-
Temperature: While gentle heating (50-60°C) can facilitate the initial reduction of indigo, prolonged exposure to high temperatures can accelerate degradation.[1]
-
Light Exposure: Some indigo derivatives can undergo photolytic degradation upon exposure to UV light.[1]
-
Additives: The presence of antioxidants or viscosity modifiers can enhance stability.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution rapidly turns blue | 1. Exposure to atmospheric oxygen. 2. Sub-optimal pH. | 1. Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[1]2. Ensure the pH of the solution is sufficiently alkaline, ideally pH 10 or higher.[1][2] Adjust with a suitable base like sodium hydroxide. |
| Incomplete reduction of indigo (solution remains blue-tinged or murky) | 1. Incorrect pH. 2. Insufficient reducing agent. 3. Low temperature. | 1. Verify and adjust the pH to an alkaline range (typically around 11).[1][3]2. Increase the concentration of the reducing agent (e.g., sodium dithionite, glucose).[1]3. Gently heat the solution to 50-60°C to facilitate the reduction process.[1] |
| Precipitate forms in the solution over time | 1. Oxidation to insoluble indigo. 2. Crystallization of the leuco-indigo salt in concentrated solutions. | 1. Ensure stringent anaerobic conditions and optimal alkaline pH.2. For concentrated solutions, consider using a mixture of NaOH and KOH. Storing the solution at a slightly elevated temperature (e.g., 40-60°C) can also help.[1] |
Quantitative Data Summary
| pH | Relative Leuco-indigo Concentration | Stability Observation |
| 6.0 | Low | Poor stability, rapid oxidation. |
| 8.0 | Moderate | Improved stability compared to pH 6.0. |
| 10.0 | Highest | Optimal for stability in the tested range.[2] |
Data is based on the findings in a study with Alkalibacterium sp. A1 and Pseudomonas sp. G5, showing the highest leuco-indigo concentration at pH 10.0.[2]
Experimental Protocols
Preparation of a Stable this compound Solution (using Glucose as a reducing agent)
This protocol describes a common method for preparing a stable this compound solution.
Materials:
-
Indigo powder
-
D(+)-glucose
-
Sodium hydroxide (NaOH)
-
Deionized water (deoxygenated)
-
Round-bottom flask with a rubber stopper and gas inlet/outlet
-
Nitrogen or Argon gas supply
-
Heating mantle and magnetic stirrer
Procedure:
-
Deoxygenate the Water: Boil deionized water for at least 15-20 minutes and then allow it to cool to room temperature under a continuous stream of nitrogen or argon gas to remove dissolved oxygen.[1]
-
Prepare Alkaline Glucose Solution: In the round-bottom flask under an inert atmosphere, dissolve the appropriate amount of sodium hydroxide in the deoxygenated water to achieve a pH of approximately 11.[1][3] Then, dissolve the D(+)-glucose in this alkaline solution.
-
Add Indigo: While stirring, add the indigo powder to the alkaline glucose solution.
-
Reduction: Gently heat the mixture to 50-60°C with continuous stirring under an inert atmosphere.[1]
-
Monitor Reduction: The solution will gradually change color from blue to a clear yellow or yellow-green, indicating the formation of this compound.[1]
-
Storage: Once the reduction is complete, cool the solution to room temperature and store it under an inert atmosphere to maintain its stability.
Quantification of this compound by UV-Visible Spectrophotometry
This method allows for the determination of this compound concentration in a solution.
Materials and Equipment:
-
This compound solution sample
-
Deoxygenated, alkaline water (for dilution, pH should match the sample)
-
Gas-tight cuvettes
-
UV-Visible Spectrophotometer
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare a Blank: Use the deoxygenated, alkaline water as a blank for the spectrophotometer.
-
Sample Preparation: Under an inert atmosphere, withdraw an aliquot of your this compound solution and dilute it with the deoxygenated, alkaline water to a concentration that falls within the linear absorbance range of the spectrophotometer.
-
Spectrophotometric Measurement: Immediately transfer the diluted sample to a gas-tight cuvette, ensuring no air is introduced. Measure the absorbance at the maximum wavelength (λmax) for this compound, which is approximately 407 nm.[7][8]
-
Quantification: Determine the concentration of this compound using a pre-established calibration curve of known concentrations versus absorbance.
Visualizations
Caption: pH-dependent equilibrium between Indigo and this compound.
Caption: Workflow for determining optimal pH for this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Leucoindigo Solutions for Storage
This technical support center is designed for researchers, scientists, and drug development professionals working with leucoindigo (B3055547) solutions. Here you will find troubleshooting guidance and frequently asked questions to address common challenges related to the stability of these solutions during storage and experimentation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with your leucoindigo solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution rapidly turns blue upon preparation. | Exposure to atmospheric oxygen. | Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use deoxygenated solvents by boiling and cooling them under an inert gas stream before use.[1] |
| Incomplete reduction of indigo (B80030) (solution remains murky or blue-tinged). | - Insufficient reducing agent.- Incorrect pH.- Low temperature. | - Increase the concentration of the reducing agent (e.g., sodium dithionite (B78146) or glucose).[1]- Ensure the pH is sufficiently alkaline, typically around pH 11.[1][3][4]- Gently heat the solution to 50-60°C to facilitate the reduction process.[1] |
| Precipitate forms in the solution over time. | Crystallization of the leucoindigo salt. | For highly concentrated solutions, consider using a mixture of alkali metal hydroxides (e.g., NaOH and KOH) instead of a single one to improve stability.[1] Storing concentrated solutions at a slightly elevated temperature (e.g., 40-60°C) can also prevent crystallization.[5] |
| Solution color fades or changes unexpectedly under illumination. | Photodegradation, especially for halogenated derivatives. | Protect the solution from light, particularly UV radiation, by using amber glassware or wrapping the container with aluminum foil.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of leucoindigo solution degradation?
A1: The primary cause of leucoindigo degradation is oxidation.[1] Leucoindigo is the reduced, soluble form of indigo and is highly susceptible to oxidation by atmospheric oxygen, which converts it back to its insoluble, blue indigo form.[1][6][7][8]
Q2: What are the optimal storage conditions for leucoindigo solutions?
A2: To ensure maximum stability, leucoindigo solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][6] It is also recommended to protect the solution from light and store it at refrigerated temperatures.[6] For highly concentrated solutions, storage at 40-60°C may be necessary to prevent crystallization.[5]
Q3: How does pH affect the stability of leucoindigo solutions?
A3: Leucoindigo is most stable in alkaline conditions, typically at a pH above 10, with an optimal range often cited as pH 10-12.[1][4][9] In this pH range, leucoindigo exists in its soluble, ionized form, which is crucial for its stability and application in dyeing.[4] At lower pH values, the stability of leuco vat acid dispersions decreases.[10]
Q4: Can additives be used to enhance the stability of leucoindigo solutions?
A4: Yes, several additives can improve stability. Antioxidants like Butylated Hydroxytoluene (BHT) can prevent oxidation.[1][11] Maintaining a concentration of a reducing agent, such as sodium dithionite or glucose, will counteract oxidation.[1] Increasing the viscosity of the solution with agents like nanocellulose can limit oxygen diffusion and stabilize the leucoindigo.[1][12]
Q5: Are there alternative, more sustainable methods for preparing stable leucoindigo?
A5: Yes, there are greener approaches being explored. One method involves using glucose as a reducing agent instead of the more common sodium dithionite, which can produce toxic byproducts.[1][13] Another innovative strategy uses a glucose moiety as a biochemical protecting group to create a stable indican (B1671873) solution, which can be converted to leucoindigo enzymatically at the point of use.[14][15] Microbial fermentation is also a promising eco-friendly method for reducing indigo to leucoindigo.[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Leucoindigo Solution using Glucose Reduction
This protocol describes a more environmentally friendly method for preparing leucoindigo using D(+)-glucose as the reducing agent.[1]
Materials:
-
Indigo powder
-
D(+)-glucose
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (deoxygenated)
-
Round-bottom flask with a rubber stopper and gas inlet/outlet
-
Nitrogen or Argon gas supply
-
Heating mantle and magnetic stirrer
-
Ultrasonic bath (optional)
Procedure:
-
Deoxygenate the Water: Boil deionized water for 15-20 minutes and then let it cool to room temperature under a stream of nitrogen or argon gas.[1]
-
Prepare the Alkaline Glucose Solution: In the round-bottom flask, under an inert atmosphere, dissolve the appropriate amount of sodium hydroxide in the deoxygenated water to achieve a pH of approximately 11.[1] Then, dissolve the D(+)-glucose in this alkaline solution.[1]
-
Add Indigo: While stirring, add the indigo powder to the alkaline glucose solution.[1]
-
Reduction: Gently heat the mixture to 50-60°C with continuous stirring under an inert atmosphere.[1] An ultrasonic bath can be used at this temperature to speed up the reduction process.[1]
-
Monitor Reduction: The solution will gradually change color from blue to a clear yellow or yellow-green, which indicates the formation of leucoindigo.[1] This process can take from a few minutes to an hour.
-
Storage: Once the reduction is complete, cool the solution to room temperature and store it under an inert atmosphere, protected from light.[1]
Protocol 2: Analysis of Leucoindigo Concentration by UV-Visible Spectrophotometry
This method allows for the quantification of leucoindigo in an aqueous solution.[16][17]
Materials and Equipment:
-
Leucoindigo solution sample
-
Deoxygenated, alkaline water (for dilution)
-
Gas-tight cuvettes
-
UV-Visible Spectrophotometer
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare a Blank: Use the deoxygenated, alkaline water as a blank for the spectrophotometer.[1]
-
Sample Preparation: Under an inert atmosphere, take an aliquot of your leucoindigo solution and dilute it with the deoxygenated, alkaline water to a concentration that is within the linear range of the spectrophotometer.[1]
-
Spectrophotometric Measurement: Immediately transfer the diluted sample to a gas-tight cuvette, ensuring no air is introduced.[1] Measure the absorbance at the maximum wavelength (λmax) for leucoindigo, which is approximately 407 nm.[1][16]
-
Quantification: Determine the concentration of leucoindigo using a pre-established calibration curve.
Visualizations
Caption: Workflow for the preparation of a stabilized leucoindigo solution.
Caption: Chemical pathways of leucoindigo degradation and stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CA2336643C - Concentrated leucoindigo solutions - Google Patents [patents.google.com]
- 6. Leucoindigo | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Leucoindigo | dye | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. research.aalto.fi [research.aalto.fi]
- 13. researchgate.net [researchgate.net]
- 14. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents [mdpi.com]
- 17. upcommons.upc.edu [upcommons.upc.edu]
Technical Support Center: Purification of Crude Indigo White
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Indigo (B80030) White (leuco-indigo).
Frequently Asked Questions (FAQs)
Q1: What is Indigo White and why is it so unstable?
A1: this compound, or leuco-indigo, is the reduced, soluble form of the blue indigo dye. Its instability stems from its high sensitivity to atmospheric oxygen. Upon exposure to air, it rapidly oxidizes back to the insoluble, intensely colored indigo, making purification challenging.[1][2][3] To handle this compound effectively, it is crucial to maintain an oxygen-free environment.
Q2: What are the primary impurities found in crude this compound?
A2: The impurities in crude this compound depend on its source.
-
Synthetic Indigo: Crude synthetic indigo often contains residual reactants and side-products from the manufacturing process, with aniline (B41778) and N-methylaniline being common contaminants.[4][5][6]
-
Natural Indigo: Crude indigo extracted from plants can contain other naturally occurring compounds such as indirubin (B1684374) (a red isomer), indigo-brown, indigo gluten, and various mineral matters.[2][7] The purity of natural indigo can vary significantly, with indigotin (B1671874) content ranging from as low as 12% to as high as 77% depending on the plant source and extraction method.[2][7][8]
Q3: What general precautions should I take when purifying this compound?
A3: Due to its air-sensitive nature, the purification of this compound requires techniques for handling anaerobic compounds. Key precautions include:
-
Inert Atmosphere: All steps of the purification should be carried out under an inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glovebox.[1][9][10][11]
-
Degassed Solvents: All solvents must be thoroughly deoxygenated before use. This can be achieved by methods like freeze-pump-thaw cycles or by sparging with an inert gas.[1][12]
-
Proper Glassware: Use oven-dried glassware that has been cooled under vacuum or an inert gas to remove any adsorbed moisture and oxygen.[12]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: To assess the purity of your final product, you can re-oxidize a small sample to the stable blue indigo and then use established analytical methods. Alternatively, you can analyze the leuco-indigo solution directly under anaerobic conditions.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for identifying and quantifying indigotin, as well as various impurities and isomers.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly effective for identifying volatile impurities like aniline and N-methylaniline in synthetic indigo.[13]
-
UV-Vis Spectrophotometry: This can be a quick method for quantification. The maximum absorbance (λmax) for indigo in chloroform (B151607) is approximately 604 nm, while for leuco-indigo in an aqueous alkaline solution, it is around 407 nm.[13][14][15]
-
NMR Spectroscopy: 1H and 13C NMR spectra of the leuco form can be obtained in deuterium (B1214612) oxide to aid in structure elucidation and purity control.[16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The yellow-green this compound solution turns blue during the experiment. | 1. Oxygen Leak: The inert atmosphere has been compromised. 2. Improperly Degassed Solvents: The solvents used still contain dissolved oxygen. 3. Insufficient Reducing Agent: The amount of reducing agent is not enough to maintain the reduced state. | 1. Check for Leaks: Ensure all connections in your Schlenk line or glovebox are secure. Maintain a positive pressure of inert gas. 2. Re-degas Solvents: Perform additional degassing cycles on your solvents. 3. Add Excess Reducing Agent: Introduce a slight excess of a compatible reducing agent (e.g., sodium dithionite) to the solution.[1] |
| Low yield of purified this compound. | 1. Premature Oxidation and Precipitation: The product oxidized and precipitated out of solution before isolation. 2. Incomplete Initial Reduction: The crude indigo was not fully converted to this compound before purification. 3. Mechanical Losses: Loss of product during transfers between flasks or during filtration. | 1. Improve Anaerobic Technique: Refine your handling of the air-sensitive compound to minimize any exposure to oxygen. 2. Ensure Complete Reduction: Monitor the initial reduction step to ensure all blue indigo is converted to the soluble yellow-green leuco form. 3. Minimize Transfers: Plan your experiment to use the minimum number of transfers. Use techniques like cannula transfer for liquids and solids. |
| The final product is still impure after purification. | 1. Inappropriate Purification Technique: The chosen method (e.g., solvent extraction, recrystallization) may not be effective for the specific impurities present. 2. Co-precipitation of Impurities: Impurities may have similar solubility profiles to this compound and co-precipitate. 3. Contamination during Workup: The product was contaminated during the isolation and drying steps. | 1. Select a Different Method: If solvent extraction is ineffective, consider anaerobic recrystallization or chromatography. 2. Optimize Solvent System: For recrystallization, carefully select a solvent or solvent mixture where the solubility of this compound and the impurities differ significantly at different temperatures.[5][18] 3. Maintain Inert Conditions: Ensure that all workup steps, including washing and drying, are performed under a strict inert atmosphere. |
| Difficulty dissolving crude indigo for reduction. | 1. Large Particle Size: The crude indigo powder is too coarse, reducing the surface area for the reaction. 2. Inappropriate Solvent: The solvent used for the reduction is not suitable. 3. Low Purity of Crude Material: A high percentage of insoluble impurities in the crude starting material. | 1. Grind the Crude Indigo: Grind the crude indigo into a fine powder before the reduction step. 2. Use an Appropriate Solvent System: Indigo is typically reduced in an aqueous alkaline solution.[19] 3. Pre-wash Crude Material: Consider a pre-washing step with a suitable solvent to remove some of the insoluble impurities before the reduction. |
Quantitative Data
Table 1: Purity and Yield of Indigo after Purification
| Purification Method | Starting Material | Purity of Final Product | Yield | Key Impurities Removed | Reference |
| Solvent Extraction with Methyl Benzoate | Crude Indigo Powder (96.5% purity) | 98.6% | 99.2% of theory | Aniline, N-methylaniline | [4] |
| Solvent Extraction with Methyl Benzoate (under pressure) | Aqueous Indigo Paste | 99.7% | 99.3% of theory | Aniline, N-methylaniline | [4] |
| Aqueous Leuco-Indigo Extraction with Toluene | Crude Indigo | 98-99% | - | Aniline, N-methylaniline | [1] |
Table 2: Solubility of Indigo (Blue Form) in Various Organic Solvents at 25°C
| Solvent | Chemical Formula | Solubility (approx.) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~33 mg/mL | A good solvent for indigo, though some sources report lower values. | [19] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble | Often used in protocols for derivatization. | [19] |
| Chloroform | CHCl₃ | Soluble | Frequently cited as a good solvent. | [19] |
| Dimethylformamide (DMF) | C₃H₇NO | Slightly Soluble | Mentioned as a solvent for indigo derivatives. | [19] |
| Water | H₂O | Practically insoluble | - | [19] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Anaerobic Solvent Extraction
This protocol is adapted from a patented method and is intended for the removal of organic-soluble impurities from crude this compound.
Materials and Equipment:
-
Crude Indigo powder
-
Reducing agent (e.g., sodium dithionite)
-
Alkali (e.g., sodium hydroxide)
-
Degassed, deionized water
-
Inert, water-insoluble organic solvent (e.g., toluene), degassed
-
Schlenk line or glovebox
-
Schlenk flasks
-
Cannula for liquid transfer
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the Leuco-Indigo Solution:
-
In a Schlenk flask under an inert atmosphere, suspend the crude indigo powder in degassed, deionized water.
-
Add the alkali (e.g., NaOH) to achieve a pH above 10.
-
While stirring, add the reducing agent (e.g., sodium dithionite) portion-wise until the blue color of the indigo disappears and a clear yellow-green solution of the this compound salt is formed.
-
-
Solvent Extraction:
-
To the aqueous solution of the this compound salt, add an equal volume of the degassed, inert organic solvent (e.g., toluene).
-
Stir the biphasic mixture vigorously for 15-30 minutes under the inert atmosphere.
-
Stop the stirring and allow the two phases to separate completely.
-
-
Separation and Isolation:
-
Carefully transfer the organic layer (containing the impurities) to another Schlenk flask via a cannula.
-
The purified aqueous solution of this compound can be used directly for subsequent reactions or the this compound can be precipitated.
-
-
Precipitation of Purified this compound (Optional):
-
To precipitate the purified this compound, carefully neutralize the aqueous solution with a degassed acid (e.g., acetic acid) under an inert atmosphere.
-
The precipitated this compound can then be isolated by anaerobic filtration.
-
-
Regeneration to Indigo (for analysis):
-
To confirm the purity, a small aliquot of the purified aqueous this compound solution can be exposed to air to oxidize it back to the blue indigo.
-
The precipitated blue indigo can be collected, dried, and analyzed.
-
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: A logical decision tree for troubleshooting the premature oxidation of this compound.
References
- 1. US5536842A - Purification of indigo - Google Patents [patents.google.com]
- 2. utupub.fi [utupub.fi]
- 3. researchgate.net [researchgate.net]
- 4. US5424453A - Purification of indigo - Google Patents [patents.google.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fibershed.org [fibershed.org]
- 8. “Purplish Blue” or “Greenish Grey”? Indigo Qualities and Extraction Yields from Six Species | MDPI [mdpi.com]
- 9. INDIGO MANUFACTURE PRACTICAL GUIDE WITH EXPERIMENTS J. BRIDGES-LEE M.A. — Graham Keegan [grahamkeegan.com]
- 10. Anaerobic cryoEM protocols for air-sensitive nitrogenase proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. upcommons.upc.edu [upcommons.upc.edu]
- 15. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tekhelet.com [tekhelet.com]
- 18. quora.com [quora.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Indigo White
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Indigo (B80030) White (leucoindigo). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of Indigo White and its precursor, indigo.
Q1: My final indigo product has a reddish or purple tint instead of a deep blue. What is the cause and how can I fix it?
A1: A reddish or purple hue in your indigo product is a common indication of the presence of the byproduct indirubin (B1684374).[1][2] Indirubin is an isomer of indigo that forms under similar reaction conditions and can be challenging to separate due to its similar properties.
Possible Causes:
-
Suboptimal Reaction Temperature: Inconsistent or elevated temperatures during the synthesis can favor the formation of indirubin.
-
Rate of Base Addition: A rapid addition of the base can create localized areas of high concentration, leading to side reactions that produce indirubin.
-
Impure Starting Materials: The purity of your reagents, particularly the 2-nitrobenzaldehyde (B1664092) in the Baeyer-Drewson synthesis, can significantly impact the formation of byproducts.
Solutions:
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For the Baeyer-Drewson synthesis, it is typically performed at room temperature.
-
Optimized Base Addition: Add the base solution slowly and dropwise while vigorously stirring the reaction mixture. This ensures even distribution and minimizes the formation of indirubin.[1]
-
Use High-Purity Reagents: Whenever possible, use purified starting materials to reduce the likelihood of side reactions.
Q2: The yield of my this compound synthesis is significantly lower than expected. What are the potential reasons and how can I improve it?
A2: Low yields in this compound synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of undesired byproducts.
Possible Causes:
-
Incomplete Reduction: The reduction of indigo to this compound may not have gone to completion. This can be due to an insufficient amount of reducing agent or a deactivated catalyst.
-
Re-oxidation: this compound is sensitive to atmospheric oxygen and can easily re-oxidize back to indigo if not handled under an inert atmosphere.[3][4]
-
Side Reactions: The formation of byproducts such as indirubin consumes the starting material, thereby reducing the yield of the desired product.[1]
Solutions:
-
Ensure Complete Reduction: Use a sufficient amount of a potent reducing agent, such as sodium dithionite (B78146), or ensure your catalyst is active in the case of catalytic hydrogenation.[5][6] Monitor the reaction until the characteristic blue color of indigo disappears, and the solution turns a clear yellow or yellowish-green.[3][6]
-
Maintain an Inert Atmosphere: Perform the reduction and subsequent handling of this compound under an inert atmosphere, such as nitrogen or argon, to prevent re-oxidation.
-
Optimize Reaction Conditions: Follow the recommendations for minimizing byproduct formation, as this will also contribute to a higher yield of the desired product.
Q3: My this compound solution is unstable and quickly turns blue upon storage. How can I improve its stability?
A3: The instability of this compound solutions is primarily due to its rapid oxidation back to the insoluble indigo form when exposed to air.
Solutions:
-
Inert Atmosphere: Store the this compound solution under an inert atmosphere (e.g., nitrogen) to prevent contact with oxygen.
-
Stabilizers: The addition of a stabilizer can help to preserve the reduced state of this compound.
-
Proper Storage: Store the solution in a sealed, airtight container in a cool, dark place to minimize degradation.
Quantitative Data
The following tables summarize quantitative data related to different methods of this compound synthesis.
Table 1: Catalytic Hydrogenation Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Raney Nickel | Raney Nickel |
| Initial Temperature | 80-110°C | 110°C |
| Initial Pressure | 1.5-3 MPa | 3 MPa |
| Initial Reaction Time | 2.5-3.5 h | 3.5 h |
| Final Temperature | 115-145°C | 145°C |
| Final Pressure | 3.5-5.5 MPa | 5.5 MPa |
| Final Reaction Time | Not specified | 1 h |
| Yield | 98.5% | 95.7% |
Data extracted from a patent describing a two-step catalytic hydrogenation process.[7]
Experimental Protocols
Protocol 1: Baeyer-Drewson Synthesis of Indigo
This protocol describes the synthesis of indigo, the precursor to this compound, via the Baeyer-Drewson reaction.
Materials:
-
2-nitrobenzaldehyde
-
Acetone
-
Deionized water
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol
Procedure:
-
In a beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.[5]
-
To this solution, add 35 mL of deionized water and stir vigorously.[5]
-
Slowly, add 5 mL of 2 M NaOH solution dropwise to the stirring mixture.[1][5]
-
Observe the color change as the solution turns deep yellow and then a dark precipitate of indigo forms.[1][5]
-
Continue stirring for 5-10 minutes to ensure the reaction goes to completion.[1]
-
Collect the solid product by suction filtration.
-
Wash the product with deionized water until the filtrate runs clear, followed by a wash with a small amount of cold ethanol.[1][6]
-
Allow the indigo product to air dry.
Protocol 2: Reduction of Indigo to this compound
This protocol details the reduction of synthesized indigo to the soluble this compound form.
Materials:
-
Synthesized indigo
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
Procedure:
-
In a flask, prepare a solution by dissolving 3 pellets of NaOH in 10 mL of deionized water.[6]
-
Add the synthesized indigo to this alkaline solution.[6]
-
Gently heat the mixture to a boil while stirring.[6]
-
In a separate container, prepare an approximately 10% solution of sodium dithionite by dissolving 3 g in 27 mL of deionized water.[6]
-
Once the indigo solution is boiling, add the sodium dithionite solution dropwise until the blue color of the indigo disappears, and a clear yellow solution of leucoindigo (B3055547) (this compound) is formed.[6]
-
It is crucial to maintain an inert atmosphere over the solution to prevent re-oxidation.
Visualizations
Caption: Workflow for the synthesis of indigo followed by its reduction to this compound.
Caption: Simplified pathway showing the formation of indigo and the byproduct indirubin from a common intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Byproducts in Indigo Synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Chemistry of Indigo | Wild Colours natural dyes [wildcolours.co.uk]
- 4. sophywong.org [sophywong.org]
- 5. eltamiz.com [eltamiz.com]
- 6. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 7. CN102516817A - Method for preparing this compound solution - Google Patents [patents.google.com]
Technical Support Center: Leucoindigo Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on leucoindigo (B3055547) stability.
Frequently Asked Questions (FAQs)
Q1: My leucoindigo solution is rapidly turning blue. What is causing this and how can I prevent it?
A1: The rapid color change from yellow-green to blue indicates the oxidation of the water-soluble leucoindigo back to its insoluble indigo (B80030) form.[1] This is primarily caused by exposure to atmospheric oxygen. To maintain the stability of your solution, it is critical to work in an oxygen-free environment.
Preventative Measures:
-
Inert Atmosphere: Purge all glassware and solutions with an inert gas, such as nitrogen (N₂) or argon, to remove oxygen.[1]
-
Deoxygenated Solvents: Before use, boil and cool your solvents under a stream of inert gas to eliminate dissolved oxygen.[1]
-
Excess Reducing Agent: Maintain a surplus of a reducing agent (e.g., sodium dithionite, D-glucose) in your solution to keep the indigo in its reduced leuco state.[1][2]
Q2: What are the primary factors that lead to the degradation of leucoindigo solutions?
A2: The main cause of leucoindigo degradation is oxidation from contact with air.[1] However, several other factors significantly influence its stability:
-
pH: Leucoindigo is most stable in alkaline conditions, specifically at a pH above 10.[1][3] Insufficient alkalinity will result in decreased stability.
-
Temperature: While gentle heating (50-60°C) is often used to facilitate the initial reduction of indigo, prolonged exposure to high temperatures can accelerate degradation pathways.[1][4]
-
Light Exposure: Certain indigo derivatives, particularly halogenated forms, are susceptible to photolytic degradation when exposed to UV light.[1] It is advisable to protect solutions from light by using amber glassware or aluminum foil.[1]
Q3: Can I store my leucoindigo solution, and if so, under what conditions?
A3: Yes, leucoindigo solutions can be stored, but specific conditions must be met to prevent degradation. Store the solution under an inert atmosphere and protect it from light.[1] For highly concentrated solutions, storage at a slightly elevated temperature (e.g., 40-60°C) can help prevent the crystallization of the leucoindigo salt.[1]
Q4: My concentrated leucoindigo solution is forming crystals upon cooling. How can I address this?
A4: Crystallization in concentrated solutions is a common issue. To improve stability and prevent this, consider using a mixture of alkali metal hydroxides (e.g., NaOH and KOH) instead of a single one.[1] Alternatively, storing the solution at a moderately elevated temperature (40-60°C) can keep the leucoindigo salt solubilized.[1]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Solution turns blue immediately or very quickly. | Exposure to atmospheric oxygen. | Prepare and handle the solution under a strict inert atmosphere (e.g., nitrogen or argon).[1] Ensure all solvents are thoroughly deoxygenated. |
| Degradation occurs even under an inert atmosphere. | Inadequate pH level or thermal degradation. | Verify that the solution's pH is above 10.[1] Avoid prolonged heating; once the reduction is complete, cool the solution if it is not being used immediately. |
| Solution color fades or changes unexpectedly when exposed to light. | Photodegradation. | Protect the solution from light, especially UV radiation, by using amber glassware or wrapping the container in aluminum foil.[1] |
| Crystals form in a concentrated solution upon cooling. | Supersaturation and crystallization of the leucoindigo salt. | Use a mixed-alkali system (NaOH/KOH) to improve solubility.[1] Store the concentrated solution at a slightly elevated temperature (40-60°C).[1] |
Quantitative Data: Temperature Effects on Leucoindigo
The stability of leucoindigo is highly dependent on temperature during various experimental stages. The following table summarizes key temperature parameters and their effects.
| Parameter | Temperature Range | Effect on Leucoindigo Stability | Reference |
| Indigo Reduction (Chemical/Enzymatic) | 50 - 60°C | Optimal temperature for efficient reduction to leucoindigo. | [1][4] |
| Prolonged Heating | > 60°C | Can accelerate the rate of degradation and oxidation. | [1] |
| Enzyme Inactivation | > 65°C | Thermal inactivation of enzymes used for reduction can occur. | [4] |
| Storage (Concentrated Solutions) | 40 - 60°C | Prevents crystallization of leucoindigo salts, maintaining solution homogeneity. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Leucoindigo Solution
This protocol details a method for preparing leucoindigo using D(+)-glucose as a "green" reducing agent.[1]
Materials:
-
Indigo powder
-
D(+)-glucose
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Round-bottom flask with inert gas inlet/outlet
-
Nitrogen or Argon gas supply
-
Heating mantle and magnetic stirrer
Procedure:
-
Deoxygenate Water: Boil deionized water for 15-20 minutes and allow it to cool to room temperature while purging with nitrogen or argon gas.[1]
-
Prepare Alkaline Solution: Under an inert atmosphere, dissolve NaOH in the deoxygenated water to achieve a pH of approximately 11. Then, dissolve the D(+)-glucose in this alkaline solution.[1]
-
Add Indigo: While stirring continuously, add the indigo powder to the alkaline glucose solution.
-
Initiate Reduction: Gently heat the mixture to 50-60°C with constant stirring under the inert atmosphere.[1]
-
Monitor Reduction: Observe the solution's color. A gradual change from blue to a clear yellow or yellow-green signifies the successful formation of leucoindigo. This can take from several minutes to an hour.[1]
-
Storage: Once reduction is complete, cool the solution to room temperature. Store it under an inert atmosphere and protected from light.[1]
Protocol 2: Monitoring Leucoindigo Stability with UV-Visible Spectrophotometry
This protocol outlines how to quantify the stability of a leucoindigo solution over time at a specific temperature.
Materials:
-
Leucoindigo solution sample
-
Deoxygenated, alkaline water (pH ~11) for dilution
-
Gas-tight cuvettes
-
UV-Visible Spectrophotometer
-
Nitrogen or Argon gas supply
Procedure:
-
Instrument Setup: Set the spectrophotometer to measure absorbance at the relevant wavelengths for leucoindigo (~410 nm) and indigo (~680 nm).[3] Use deoxygenated, alkaline water as the blank.[1]
-
Sample Preparation: Under a strict inert atmosphere, withdraw an aliquot of your leucoindigo stock solution. Dilute it with deoxygenated alkaline water to a concentration within the spectrophotometer's linear range.[1]
-
Initial Measurement (T=0): Immediately transfer the diluted sample to a gas-tight cuvette, ensuring no air is introduced. Record the initial absorbance spectrum.[1]
-
Incubation: Store the stock solution at the desired experimental temperature, ensuring it remains under an inert atmosphere and protected from light.
-
Time-Point Measurements: At regular intervals (e.g., every 30 minutes), repeat steps 2 and 3 to collect absorbance data over time.
-
Data Analysis: Plot the absorbance at ~410 nm (leucoindigo) versus time. A decrease in this peak indicates degradation. The rate of degradation can be determined by analyzing the kinetics of this decay.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed.
Caption: Factors influencing the degradation of leucoindigo.
Caption: Workflow for studying temperature effects on stability.
References
role of reducing agents in Indigo White formation
This guide provides researchers, scientists, and drug development professionals with detailed information on the role of reducing agents in the formation of Indigo (B80030) White (leuco-indigo), including troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a reducing agent in the formation of Indigo White?
A1: Indigo, in its characteristic blue form, is insoluble in water. To be used as a vat dye, it must be converted to a water-soluble form.[1][2][3][4] A reducing agent facilitates this by chemically reducing the indigo molecule. This process, known as reduction, breaks the conjugated dicarbonyl system in the indigo molecule, converting it into its reduced, water-soluble leuco-form, often called "this compound" or "leuco-indigo".[1][2][5] This soluble form can then be absorbed by fibers.[1][2]
Q2: Why is an alkaline environment (high pH) necessary for indigo reduction?
A2: An alkaline environment, typically with a pH between 10 and 11.5, is crucial for several reasons.[6] Firstly, it helps to stabilize the reducing agent, as the reduction potential of many agents like sodium dithionite (B78146) is pH-dependent.[7] Secondly, the high pH keeps the resulting leuco-indigo soluble in the aqueous solution.[5] The mono-ionic form of leuco-indigo, which has the highest efficiency for dyeing cellulose (B213188) fibers like cotton, is predominant in a pH range of 10.8-11.2.[1]
Q3: What are the common types of reducing agents used for indigo reduction?
A3: Reducing agents can be broadly categorized into chemical and natural/organic types.
-
Chemical Reducing Agents: Sodium dithionite (also known as sodium hydrosulfite or "hydro") is the most common industrial reducing agent due to its rapid and efficient reduction.[1][2][8] Other chemical agents include thiourea (B124793) dioxide.[5]
-
Natural/Organic Reducing Agents: These are often used in more traditional or eco-friendly processes. Common examples include fructose (B13574) (a reducing sugar), henna, ferrous sulfate (B86663) (iron), and certain fruits like dates, apples, and bananas.[6][9][10][11] Historically, fermentation using bacteria or even urine was employed.[1][5]
Q4: What is the visual indicator of a successful indigo reduction?
A4: A successfully reduced indigo vat will change color from blue to a distinct yellow-green or golden-brown/amber color.[1][2][6] The liquid should appear clear once any sediment has settled.[12] A blue or murky appearance indicates an incomplete or failed reduction.[6][12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Vat liquid remains blue or is dark blue. | 1. Insufficient Reducing Agent: The amount of reducing agent is not enough to reduce all the indigo present.[6] 2. Incorrect pH: The pH of the vat is too low for the reducing agent to be effective.[6][13] 3. Low Temperature: The reaction may be too slow if the vat is not warm enough (a common issue with natural vats).[13][14] | 1. Add More Reducing Agent: Gradually add more of your chosen reducing agent, stir gently, and allow 15-30 minutes for the change to occur.[6][13][14] 2. Adjust pH: Test the pH using indicator strips. If it is below 10, add an alkaline agent like calcium hydroxide (B78521) or soda ash to raise it to the optimal 10-11.5 range.[6][13] 3. Increase Temperature: Gently warm the vat. A temperature of 90-100°F (32-38°C) is often ideal.[14] Avoid boiling.[13] |
| Dyed fabric appears gray, purple, or the color washes out easily. | 1. Under-reduced Vat: The indigo was not fully converted to its soluble leuco-form, leading to poor adhesion to the fibers.[6][15] 2. Low pH: An incorrect pH can lead to improper reduction and adherence.[13] | 1. Re-reduce the Vat: Follow the steps above to ensure the vat is fully reduced (yellow-green liquid) before dyeing.[6] 2. Check and Adjust pH: Ensure the pH is within the optimal range (10-11.5) before immersing the fabric.[6][13] You can re-dip the miscolored fabric after correcting the vat.[13] |
| Vat liquid is clear/colorless or very pale yellow. | 1. Insufficient Indigo: The indigo pigment in the vat may be depleted after extensive use.[14] 2. Over-reduction (less common with organic vats): An excess of a strong reducing agent can sometimes be problematic.[6][13] | 1. "Feed" the Vat: Add more indigo stock solution to the vat. You may also need to add more reducing agent and alkali.[6][14] 2. Introduce Oxygen: If over-reduction is suspected, remove the lid and stir the vat vigorously to introduce some air, which will neutralize the excess reducing agent.[6] |
| Vat appears milky or opaque. | Imbalance of Chemicals: This can indicate an excess of sodium dithionite relative to the alkali (soda ash).[14] | Adjust Alkali: Add more soda ash to balance the chemical composition of the vat. |
Comparative Data of Reducing Agents
| Reducing Agent | Type | Common Recipe Ratio (Indigo:Reducer:Alkali) | Reaction Speed | Environmental Concerns | Suitable Fibers |
| Sodium Dithionite | Chemical | Varies by protocol | Fast[5] | Produces sulfite, sulfate, and thiosulfate (B1220275) byproducts which contaminate wastewater.[1][2] | All |
| Ferrous Sulfate (Iron) | Natural (Mineral) | 1 : 2 : 3 (Indigo : Iron : Calcium Hydroxide)[9] | Moderate | --- | Best for cellulose fibers (cotton, linen) due to high alkalinity.[9] |
| Fructose | Natural (Organic) | 1 : 3 : 2 (Indigo : Fructose : Calcium Hydroxide)[9] | Fast (ready in ~24 hours)[9] | Eco-friendly alternative.[16] | Cellulose and protein fibers (silk, wool).[9] |
| Henna | Natural (Organic) | 1 : 3 : 2 (Indigo : Henna : Calcium Hydroxide)[9] | Slower than fructose | Eco-friendly alternative. | Cellulose and protein fibers.[9] |
Experimental Protocols
Protocol 1: Reduction of Indigo with Sodium Dithionite
This protocol outlines a standard laboratory procedure for reducing indigo to this compound for vat dyeing.[17][18]
Materials:
-
Indigo powder
-
Sodium hydroxide (NaOH) pellets
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
50-mL flask
-
Stir bar and stir plate
-
Heating mantle or sand bath
-
Fabric swatch (e.g., cotton)
Procedure:
-
Prepare Alkaline Solution: In a 50-mL flask, dissolve 3 NaOH pellets in 10 mL of deionized water. Add a stir bar.[17]
-
Add Indigo: Add the synthesized indigo powder (approx. 100-200 mg) to the NaOH solution.[19]
-
Heat Mixture: Gently heat the mixture to a boil while stirring.[17]
-
Prepare Reducing Solution: In a separate beaker, prepare an approximately 10% solution of sodium dithionite by dissolving 3g of Na₂S₂O₄ in 27 mL of water.[17] Note: Sodium dithionite should be fresh and stored properly.
-
Reduce Indigo: Slowly add the sodium dithionite solution to the boiling indigo mixture. The solution should turn from a slurry to a clear, pale yellow or yellow-green solution. This indicates the formation of soluble leuco-indigo.[18]
-
Dye Fabric: Once the solution is clear, immerse a piece of fabric into the hot solution.[18]
-
Oxidize: After saturation, remove the fabric and expose it to the air. The color will rapidly change from yellow-green to blue as the leuco-indigo is oxidized back to the insoluble indigo form, now trapped within the fibers.[17]
-
Rinse: Rinse the fabric with cold water and allow it to dry completely.[18]
Visual Guides
Chemical Transformation of Indigo
Caption: The reduction of insoluble blue indigo to soluble this compound.
Troubleshooting Workflow for an Under-Reduced Vat
Caption: A logical workflow for troubleshooting an under-reduced indigo vat.
References
- 1. utupub.fi [utupub.fi]
- 2. newclothmarketonline.com [newclothmarketonline.com]
- 3. eltamiz.com [eltamiz.com]
- 4. Reduction of indigo - RedElec Technologie SA [redelec.ch]
- 5. sophywong.org [sophywong.org]
- 6. botanicalcolors.com [botanicalcolors.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. kristinarzt.com [kristinarzt.com]
- 10. The Organic Vat — Natural Dyes [naturaldyes.ca]
- 11. idosi.org [idosi.org]
- 12. kristinarzt.com [kristinarzt.com]
- 13. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 14. m.youtube.com [m.youtube.com]
- 15. INDIGO VAT TIPS & TROUBLESHOOTING — Indigo Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
- 16. researchgate.net [researchgate.net]
- 17. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
Validation & Comparative
A Comparative Guide to Reducing Agents in Indigo Dyeing: Sodium Dithionite vs. Greener Alternatives
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is pivotal for efficiency, safety, and environmental impact. This guide provides an objective comparison of sodium dithionite (B78146) with alternative reducing agents for the reduction of indigo (B80030) to its soluble leuco form, Indigo White, supported by experimental data and detailed protocols.
Indigo, a water-insoluble pigment, requires reduction to its water-soluble leuco form, known as this compound, to be used as a textile dye. The choice of reducing agent for this transformation is critical, impacting not only the quality of the dyeing process but also the environmental footprint and safety of the operation. This guide compares the performance of the conventional reducing agent, sodium dithionite, with greener alternatives such as glucose, thiourea (B124793) dioxide, and electrochemical methods.
Performance Comparison of Reducing Agents
The efficacy of a reducing agent in indigo dyeing is determined by several factors, including its reduction potential, the resulting color strength on the fabric, and the fastness of the dye. The following table summarizes the quantitative performance of sodium dithionite against its alternatives.
| Reducing Agent | Typical Redox Potential (pH 7) | Optimal Temperature | Color Strength (K/S Value) | Wash Fastness (Color Change) | Environmental & Safety Considerations |
| Sodium Dithionite | -660 mV[1] | 70°C[2] | Higher | Good | Produces sulfite (B76179) and sulfate (B86663) by-products; can release toxic sulfur dioxide; unstable in the presence of air and moisture.[3] |
| Glucose | -722 mV (at 70°C)[4] | 70°C[2] | Lower than Sodium Dithionite | Slightly better than Sodium Dithionite[2] | Environmentally friendly and biodegradable; requires higher temperatures for effective reduction. |
| Thiourea Dioxide | High negative potential in alkaline solution | 50°C | Comparable to Sodium Dithionite | Excellent | More stable and safer to handle than sodium dithionite, with a longer shelf life.[5] |
| Sodium Borohydride (B1222165) | -390 mV (pH independent) | 40 - 55°C | Higher than Sodium Dithionite[6] | Good | More potent and environmentally friendly than sodium dithionite, but can have adverse effects on dyebath stability in some systems.[7][8] |
| Electrochemical Reduction | Controllable | Room Temperature | Comparable to Sodium Dithionite | Good | Eliminates the need for chemical reducing agents, minimizing chemical waste; requires specialized equipment. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Indigo Reduction using Sodium Dithionite
This protocol describes the conventional method for creating an indigo dye vat using sodium dithionite.
Materials:
-
Indigo powder
-
Sodium dithionite (Sodium hydrosulfite)
-
Sodium hydroxide (B78521) (or soda ash)
-
Deionized water
-
Cotton fabric sample
Procedure:
-
Prepare a stock solution by making a paste of 10g of indigo powder with a small amount of warm water.
-
In a separate container, dissolve 20g of soda ash in 5 liters of water heated to approximately 50°C.
-
Add the indigo paste to the soda ash solution and stir gently.
-
Carefully add 15-20g of sodium dithionite to the solution. Stir gently to avoid introducing oxygen.
-
Cover the vat and allow it to rest for 15-30 minutes. The solution should turn a clear yellowish-green, indicating the reduction of indigo to this compound.
-
Pre-wet the cotton fabric sample in water and gently immerse it in the dye vat for 3-5 minutes.
-
Slowly remove the fabric. The color will initially be greenish-yellow and will turn blue upon oxidation in the air.
-
Allow the fabric to fully oxidize for 10-15 minutes.
-
Rinse the dyed fabric thoroughly with water and allow it to dry.
Indigo Reduction using Glucose (A Greener Approach)
This protocol outlines the use of glucose as a biodegradable reducing agent.
Materials:
-
Indigo powder
-
Glucose (Dextrose)
-
Calcium hydroxide (or Sodium hydroxide)
-
Deionized water
-
Cotton fabric sample
Procedure:
-
Create an indigo stock solution by mixing 10g of indigo powder with a small amount of warm water to form a paste.
-
In the main dye vat, dissolve 20g of calcium hydroxide in 5 liters of water heated to 70°C.
-
Add the indigo paste to the alkaline solution and stir.
-
Dissolve 30g of glucose in a small amount of warm water and add it to the dye vat.
-
Stir the mixture gently and maintain the temperature at 70°C for at least 30 minutes to allow for the reduction to complete. The vat will turn a translucent greenish-yellow.
-
Introduce the pre-wetted cotton fabric into the vat for 5-10 minutes.
-
Remove the fabric and expose it to air for oxidation.
-
Rinse the fabric with water and let it dry.
Signaling Pathways and Experimental Workflows
Visual representations of the chemical processes and experimental setups provide a clearer understanding of the underlying mechanisms.
Indigo Reduction Pathway
The fundamental chemical transformation in indigo dyeing involves the reduction of the insoluble blue indigo to the soluble yellow-green this compound (leucoindigo), followed by oxidation back to indigo on the fiber.
Caption: Chemical pathway of indigo reduction and oxidation.
Experimental Workflow for Comparative Analysis
A standardized workflow is crucial for the objective comparison of different reducing agents.
Caption: Workflow for comparing indigo reducing agents.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
A Comparative Guide to the Synthesis of Leucoindigo: Chemical vs. Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of leucoindigo (B3055547), the soluble precursor to the iconic blue dye indigo (B80030), stands at a crossroads between traditional chemical methods and innovative biocatalytic alternatives. This guide provides an objective comparison of these two approaches, supported by quantitative data and detailed experimental protocols, to inform researchers and professionals in their selection of the most suitable synthesis strategy.
At a Glance: Key Performance Indicators
The choice between chemical and biocatalytic synthesis of leucoindigo hinges on a variety of factors, from reaction conditions and yield to environmental impact and cost. The following table summarizes the key quantitative differences between the two methods.
| Metric | Chemical Synthesis | Biocatalytic Synthesis |
| Starting Materials | Aniline, o-nitrobenzaldehyde, acetone (B3395972) (petroleum-derived)[1] | Glucose, tryptophan, indole (B1671886) (renewable feedstocks)[2] |
| Key Reagents | Sodium hydrosulfite (dithionite), strong bases (NaOH), sodamide[3][4][5][6] | Enzymes (e.g., oxygenases, reductases), microorganisms (e.g., engineered E. coli)[7][8] |
| Reaction Temperature | High temperatures, often requiring heating or boiling[3][9] | Ambient temperatures (typically 30-37°C)[2] |
| Reaction pH | Highly alkaline[3][5] | Near-neutral to alkaline (pH 7-11)[8] |
| Typical Indigo Yield | High, established industrial processes | Variable, with yields up to 12 g/L reported in optimized systems[2] |
| Purity of Indigo | Industrial grade >95%[2] | Comparable to plant-derived indigo, may require purification to remove biomass[2] |
| Byproducts | Toxic intermediates and byproducts, sulfites, and sulfates[1][10] | Minimal toxic byproducts, primarily biomass and metabolic products[2] |
| Environmental Impact | Significant, due to harsh chemicals, high energy consumption, and toxic waste[1][11] | Lower environmental footprint, biodegradable waste, and lower energy consumption[2][12] |
Visualizing the Synthesis Pathways
The fundamental differences in the chemical and biocatalytic routes to leucoindigo are best understood by visualizing their respective pathways.
Caption: Chemical synthesis of leucoindigo via the Baeyer-Drewson reaction followed by reduction.
Caption: Biocatalytic synthesis of leucoindigo using engineered E. coli.
Experimental Protocols
The following sections provide detailed methodologies for representative chemical and biocatalytic syntheses of leucoindigo.
Chemical Synthesis: Baeyer-Drewson Reaction and Reduction
This protocol outlines the synthesis of indigo followed by its reduction to leucoindigo.
Part A: Synthesis of Indigo [5][13]
-
Dissolution: Weigh 1.0 g of o-nitrobenzaldehyde and transfer it to a 100 mL beaker. Add 20 mL of acetone and stir until the solid is completely dissolved.
-
Dilution: Add 35 mL of deionized water to the solution.
-
Reaction Initiation: While stirring vigorously, slowly add 5 mL of 2 M sodium hydroxide (B78521) solution. The solution will turn dark, and a purple precipitate of indigo will form within seconds.
-
Completion and Isolation: Continue stirring for 5 minutes to ensure the reaction is complete. Collect the indigo precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with deionized water until the filtrate is colorless, followed by a wash with a small amount of cold ethanol. Allow the indigo to air dry.
Part B: Reduction to Leucoindigo [3][9]
-
Preparation: In a 50 mL flask, create a suspension of the synthesized indigo in 10 mL of 1 N NaOH.
-
Reduction: Add approximately 0.15 g of sodium dithionite (Na2S2O4) to the suspension.
-
Heating: Gently heat the mixture in a water bath. The blue, insoluble indigo will be reduced to the pale yellow, water-soluble leucoindigo. The solution is now ready for dyeing applications.
Biocatalytic Synthesis: Microbial Production of Indigo
This protocol describes the production of indigo using an engineered E. coli strain, which can then be reduced to leucoindigo.
-
Strain Cultivation: Inoculate a suitable engineered E. coli strain, capable of producing indigo from a simple carbon source, into a nutrient-rich medium (e.g., LB broth) containing an appropriate antibiotic for plasmid maintenance. Incubate at 37°C with shaking.
-
Induction: When the culture reaches a suitable optical density, induce the expression of the indigo-producing enzymes (e.g., with IPTG if using an inducible promoter).
-
Fermentation: Continue the fermentation at a lower temperature (e.g., 30°C) for 24-48 hours. The culture will gradually turn blue as indigo is produced.
-
Indigo Isolation: Harvest the cells by centrifugation. The indigo can be extracted from the cell pellet using an organic solvent like DMSO or by disrupting the cells.
-
Purification: The extracted indigo can be purified from cellular debris and other metabolites.
-
Reduction to Leucoindigo: The purified indigo can be reduced to leucoindigo using the same chemical reduction method described in the chemical synthesis protocol (Part B) or through enzymatic reduction if a suitable reductase is available.[8] An alternative sustainable approach involves the microbial production of indican, a stabilized precursor that can be enzymatically converted to leucoindigo at the time of dyeing, eliminating the need for harsh reducing agents.[10]
Concluding Remarks
The chemical synthesis of leucoindigo is a well-established, high-yielding process that is currently the industry standard. However, its reliance on hazardous materials and energy-intensive conditions poses significant environmental and health concerns.[1][10]
Biocatalytic synthesis presents a promising, more sustainable alternative.[2][12] By utilizing renewable feedstocks and operating under mild conditions, this approach significantly reduces the environmental impact. While yields can be variable and may require further optimization to compete with chemical methods on an industrial scale, the ongoing advancements in synthetic biology and enzyme engineering are rapidly closing this gap. For applications where sustainability and the absence of toxic byproducts are critical, biocatalytic routes offer a compelling advantage. The choice between these methods will ultimately depend on the specific requirements of the application, balancing factors of yield, purity, cost, and environmental stewardship.
References
- 1. dc.engconfintl.org [dc.engconfintl.org]
- 2. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 3. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 4. US2159930A - Preparation of leuco-indigo - Google Patents [patents.google.com]
- 5. eltamiz.com [eltamiz.com]
- 6. britannica.com [britannica.com]
- 7. An overview of microbial indigo-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ifatcc.org [ifatcc.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjoes.com [pjoes.com]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
A Comparative Guide to Analytical Methods for the Quantification of Indigo White
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Indigo (B80030) White, the soluble leuco form of indigo. The accurate quantification of Indigo White is crucial in various fields, including the textile industry for dye bath control, in drug development for the analysis of indigo-containing compounds, and in the quality control of related products. This document presents a comparative analysis of common analytical techniques, supported by experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific applications.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of various analytical methods used for the determination of this compound and its oxidized form, indigo.
| Analytical Method | Analyte | Key Performance Characteristics | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| UV-Visible Spectrophotometry | This compound (leuco form) | Rapid and simple method. | Not explicitly stated, but acceptable linearity was not obtained in one study due to fast oxidation.[1][2] | - | - | [1][2][3][4] |
| Oxidized Indigo (after extraction) | Good linearity. Requires extraction step. | Up to 10 mg/L[1] | Good | Repeatability < 6%[2] | [1][2][3][4] | |
| N,N'-diacetyl indigo derivative | Stable for at least 60 minutes. | 1 to 20 µg/mL[5] | Good agreement with other methods. | - | [5] | |
| High-Performance Liquid Chromatography (HPLC) | Indigo and Indirubin | Good reproducibility and solution stability. | - | - | - | [6] |
| Aniline (B41778) and N-methylaniline (impurities) | Clear separation of contaminants. | - | Almost quantitative extraction. | - | [7] | |
| Redox Titration | This compound (leuco form) | Considered most adequate for industrial scale due to a wider working range. | Wider work range than spectrophotometric methods.[1][2] | Met acceptance criteria.[1][2] | Repeatability and reproducibility values were under 6% and 1% respectively.[2] | [1][2][3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Indigo and degradation products | Effective for identifying volatile impurities and degradation products. | - | - | - | [8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various sources to provide a comprehensive overview.
UV-Visible Spectrophotometric Determination of this compound (Leuco Form)
This method involves the direct measurement of the absorbance of the reduced, soluble form of indigo.
-
Principle: this compound exhibits a maximum absorbance at approximately 407 nm.[1][2][3][4]
-
Sample Preparation:
-
Reduce the indigo sample to its soluble leuco form using a suitable reducing agent such as sodium dithionite (B78146) in an alkaline solution.[1][2][7] A typical reduction solution might contain 1-methyl-2-pyrrolidine, sodium dithionite (Na2S2O4), and sodium hydroxide (B78521) (NaOH).[1]
-
The solution should be heated to approximately 50 ± 5 °C for 30 minutes to ensure complete reduction.[1]
-
-
Instrumentation: A UV-Visible spectrophotometer is required.
-
Measurement:
-
Note: This method can be challenging due to the rapid oxidation of this compound in contact with air, which may affect linearity and reproducibility.[1][2]
UV-Visible Spectrophotometric Determination of Oxidized Indigo
This method involves the extraction of the oxidized form of indigo into an organic solvent.
-
Principle: Oxidized indigo in an organic solvent, such as chloroform, has a maximum absorbance at approximately 604-605 nm.[1][2][3][4]
-
Sample Preparation:
-
If starting with this compound, oxidize it to the insoluble indigo form.
-
Extract the indigo from the sample using a suitable organic solvent like chloroform. Sonication can be used to aid dissolution.[2]
-
-
Instrumentation: A UV-Visible spectrophotometer.
-
Measurement:
High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity for the analysis of indigo and related compounds.
-
Principle: Separation of components is achieved on a stationary phase with a mobile phase pumped under high pressure. Detection is typically performed using a UV-Vis or diode-array detector.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is often used for its ability to dissolve indigo.[10]
-
For the analysis of impurities like aniline and N-methylaniline, an acidic extraction from the reduced leucoindigo (B3055547) solution can be performed.[7]
-
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is commonly used.[7]
-
Chromatographic Conditions (Example for impurity analysis):
-
Analysis: The concentration of the analyte is determined by comparing its peak area to that of a calibration curve constructed from known standards.
Redox Titration
This classical chemical method is robust and well-suited for industrial applications.
-
Principle: The concentration of this compound is determined by titrating it with a standard solution of an oxidizing agent, such as potassium hexacyanoferrate (K3[Fe(CN)6]).[1][2][3][4]
-
Sample Preparation:
-
The indigo sample must be in its reduced leuco form.
-
-
Instrumentation: An automatic titrator equipped with a redox electrode is used to monitor the titration.[1]
-
Procedure:
-
The this compound solution is titrated with a standardized solution of potassium hexacyanoferrate.
-
The endpoint of the titration is detected by the redox electrode.
-
The concentration of this compound is calculated based on the stoichiometry of the reaction and the volume of titrant used.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an analytical method for this compound and the general experimental workflow for its analysis.
Caption: Workflow for selecting an analytical method for this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cac-accr.ca [cac-accr.ca]
- 9. benchchem.com [benchchem.com]
- 10. theseus.fi [theseus.fi]
A Comparative Study of Natural Versus Synthetic Leucoindigo: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between natural and synthetic materials is a critical one, often balancing performance, purity, and sustainability. This guide provides an objective comparison of natural and synthetic leucoindigo (B3055547), the soluble, reduced form of indigo (B80030) essential for dyeing and other chemical applications. The following analysis is supported by experimental data to inform material selection and process development.
Leucoindigo, in both its natural and synthetic forms, is the crucial intermediate for applying the iconic blue indigo dye. While the final oxidized indigo molecule is chemically identical, the composition and performance of the leucoindigo solutions can differ significantly, impacting the final product and the efficiency of the process.
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences between natural and synthetic leucoindigo based on available experimental data.
Table 1: Chemical Composition and Purity
| Property | Natural Leucoindigo | Synthetic Leucoindigo |
| Primary Molecule | Leucoindigo (reduced C16H10N2O2) | Leucoindigo (reduced C16H10N2O2) |
| Purity (Indigotin Content) | 7-45%[1] | Typically ~94%[2] |
| Key Impurities | Indirubin, tannins, yellow flavonoids[2][3] | Aniline (B41778), N-methylaniline, anthranilic acid[4] |
| Source | Derived from plants like Indigofera tinctoria or Isatis tinctoria | Synthesized from petroleum-based feedstocks[5] |
Table 2: Dyeing Performance Characteristics
| Performance Metric | Natural Leucoindigo | Synthetic Leucoindigo |
| Color Characteristics | Bluer and brighter shades, often described as richer[2][6] | Consistent and uniform color |
| Dye Aggregation | Higher dye aggregation[2][6] | Lower dye aggregation |
| Dye Penetration | Poorer penetration, more surface dyeing[2][6] | Better penetration into fibers |
| Diffusion Coefficient | Lower[6] | Higher[1] |
| Wash Fastness | Generally good, can be slightly better than synthetic[7] | Good and consistent |
| Light Fastness | Good[7] | Good and consistent |
| Reproducibility | Less consistent due to variability in natural sources[8] | Highly reproducible |
Table 3: Stability and Antioxidant Properties
| Property | Natural Leucoindigo | Synthetic Leucoindigo |
| Stability in Solution | Longer stability of the leuco form[9] | Prone to rapid oxidation in the presence of air |
| Antioxidant Activity | Significant antioxidant properties due to flavonoids and other phenolic compounds[9] | Negligible antioxidant properties[9] |
| Mechanism of Enhanced Stability | Antioxidant species act as sacrificial compounds, delaying leucoindigo oxidation[9] | N/A |
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and experimental workflows associated with the comparative study of leucoindigo.
Figure 1. Chemical pathway of indigo reduction to leucoindigo and its subsequent oxidation.
Figure 2. Experimental workflow for the comparative analysis of leucoindigo.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preparation of Leucoindigo Solution (Vatting)
This protocol describes the chemical reduction of indigo to its soluble leuco form for dyeing.
-
Materials: Indigo powder (natural or synthetic), deionized water, sodium hydroxide (B78521) (NaOH), sodium dithionite (B78146) (Na₂S₂O₄).
-
Procedure:
-
A stock solution of indigo is prepared by pasting a known amount of indigo powder with a small amount of water.
-
Deionized water is added to achieve the desired concentration.
-
The solution is made alkaline by the addition of sodium hydroxide to a pH of 11-13.[10]
-
The reducing agent, sodium dithionite, is gradually added to the alkaline indigo suspension while stirring.[1]
-
The mixture is gently heated to approximately 50°C to facilitate reduction.[1]
-
The reduction is complete when the solution turns a clear yellow-green, indicating the formation of soluble leucoindigo.[5][11]
-
Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify volatile and semi-volatile organic compounds, such as residual aniline in synthetic indigo.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Sample Preparation: A known amount of indigo dye is extracted with a suitable solvent (e.g., methanol (B129727) or acetonitrile).[6] For analysis of dyed textiles, a fiber sample is taken.
-
Derivatization: To improve the volatility of indigo and its related compounds, a silylating agent such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used.[12][13]
-
GC Separation: The extracted and derivatized sample is injected into the GC. A non-polar column (e.g., DB-5) is typically used to separate the components based on their boiling points and polarity.[6] The temperature is programmed to ramp up to ensure the elution of all compounds of interest.
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.
-
Quantification: The concentration of specific impurities can be determined by creating a calibration curve with known standards.
-
Colorimetric Analysis of Dyed Textiles (CIE Lab*)
This protocol quantifies the color of the dyed fabric using a spectrophotometer.
-
Instrumentation: Reflectance spectrophotometer.
-
Procedure:
-
Instrument Setup: The spectrophotometer is calibrated using a standard white tile. The settings should include the D65 illuminant (simulating daylight) and a 10° standard observer.[14]
-
Sample Preparation: The dyed fabric sample should be folded to ensure it is opaque (a minimum of 4 layers is recommended).[14] The sample should be smooth and free of creases.
-
Measurement: The sample is placed against the measuring port of the instrument. To ensure representative results, measurements are taken at multiple locations on the fabric, and the sample is rotated by 90 degrees between each measurement.[7][14] The instrument software then averages these readings.
-
Data Interpretation: The color is expressed in terms of L, a, and b* coordinates.
-
L* represents lightness (0 = black, 100 = white).
-
a represents the red-green axis (+a = red, -a* = green).
-
b represents the yellow-blue axis (+b = yellow, -b* = blue).
-
-
Color Difference (ΔE): The total color difference between two samples (e.g., fabric dyed with natural vs. synthetic leucoindigo) is calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].[15]
-
Evaluation of Dye Penetration
This protocol provides a qualitative and semi-quantitative assessment of how deeply the dye has penetrated the yarn or fabric.
-
Instrumentation: Microscope (optical or scanning electron microscope).
-
Procedure:
-
Cross-Sectioning: A cross-section of the dyed yarn or fabric is prepared. This can be done by embedding the sample in a resin and then cutting it with a microtome.
-
Microscopic Examination: The cross-section is viewed under a microscope.
-
Image Analysis: The distribution of the dye within the fiber structure is observed. For a more quantitative analysis, image analysis software can be used to measure the area of dye penetration relative to the total cross-sectional area of the fiber.
-
Color Fastness to Washing (ISO 105-C06)
This standardized test evaluates the resistance of the color of the textile to domestic and commercial laundering.
-
Instrumentation: A laundering machine (e.g., Launder-Ometer) capable of controlled temperature and rotation.
-
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric (typically 10 cm x 4 cm) is attached to a multi-fiber fabric containing strips of different common textile fibers (e.g., cotton, wool, polyester).[16]
-
Washing: The specimen and multi-fiber fabric are placed in a stainless steel container with a specified volume of a standard detergent solution and a set number of steel balls to provide mechanical action.[17]
-
The container is sealed and placed in the laundering machine, which is operated at a specified temperature (e.g., 40°C, 60°C) for a set duration (e.g., 30 minutes).[3][18]
-
Rinsing and Drying: After the wash cycle, the specimen is rinsed thoroughly with deionized water and dried in an oven at a temperature not exceeding 60°C.
-
Evaluation: The change in the color of the dyed fabric is assessed using a grey scale for color change (rated 1 to 5, where 5 is no change). The staining of each fiber on the multi-fiber fabric is assessed using a grey scale for staining (rated 1 to 5, where 5 is no staining).[8]
-
Color Fastness to Light (ISO 105-B02)
This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.
-
Instrumentation: A light fastness tester equipped with a xenon arc lamp.
-
Procedure:
-
Specimen Preparation: A sample of the dyed fabric is mounted on a card, partially covered with an opaque mask.
-
Reference Standards: A set of blue wool standards (rated 1 to 8, with 8 being the most lightfast) are exposed alongside the test specimen.[4][19]
-
Exposure: The specimens and blue wool standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[20][21]
-
Evaluation: The exposure is continued until a specified color change is observed on one of the blue wool standards. The fading of the test specimen is then compared to the fading of the blue wool standards.
-
Rating: The light fastness is rated on a scale of 1 to 8, corresponding to the blue wool standard that shows a similar degree of fading.[22]
-
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. sdc.org.uk [sdc.org.uk]
- 3. blog.qima.com [blog.qima.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 6. scribd.com [scribd.com]
- 7. dstech.com.my [dstech.com.my]
- 8. chiuvention.com [chiuvention.com]
- 9. research.aalto.fi [research.aalto.fi]
- 10. TW444049B - Concentrated leuco indigo solutions and process for preparing them - Google Patents [patents.google.com]
- 11. blog.ellistextiles.com [blog.ellistextiles.com]
- 12. Identification of natural indigo in historical textiles by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Instrumental Colour Measurement Procedures; Color measurement by spectrophotometer - Textile Research and Development [textilernd.com]
- 15. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 16. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 19. lonroy.com [lonroy.com]
- 20. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 21. fyitester.com [fyitester.com]
- 22. ISO 105-B02 | Q-Lab [q-lab.com]
A Comparative Guide to the Dyeing Efficiency of Leucoindigo Derivatives and Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing efficiency of various leucoindigo (B3055547) formulations, focusing on the impact of different reducing agents and the use of the indigo (B80030) precursor, indican. The performance of these alternatives is evaluated based on experimental data for key metrics including color strength, colorimetric properties, and fastness. Detailed experimental protocols and workflow visualizations are provided to support reproducibility and further research.
I. Quantitative Performance Comparison
The efficiency of an indigo dyeing process is determined by several quantitative parameters. The following tables summarize the performance of leucoindigo generated using different reducing agents and the alternative indican-based dyeing method.
Table 1: Comparison of Dyeing Efficiency by Reducing Agent
| Reducing Agent | Substrate | Color Strength (K/S value) | CIELAB Values | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) | Light Fastness (ISO 105-B02) |
| Sodium Dithionite (Conventional) | Modal | Lower than Thiourea (B124793) dioxide[1] | L: Higher, a: More negative, b: Less negative[1] | Good[2] | Dry: Excellent, Wet: Fair/Average[2] | Good[1] |
| Thiourea Dioxide | Modal | Higher than Sodium Dithionite[1] | L: Lower, a: Less negative, b: More negative[1] | Excellent[1] | Slightly lower than conventional[1][3] | Good[1] |
| Natural Reducing Agents (e.g., Fructose) | Cotton | Comparable to Sodium Dithionite[4] | Not explicitly stated, but visuals suggest good color property[4] | Comparable to Sodium Dithionite[5] | Dry: Better than wet[5] | Not explicitly stated |
| Enzymatic Reduction (Oxidoreductases) | Polyamide | High color strength[6] | Not explicitly stated | Comparable to chemical methods | Not explicitly stated | Comparable to chemical methods |
| Enzymatic Reduction (Oxidoreductases) | Cotton | Limited coloration[6] | Not explicitly stated | Not applicable | Not applicable | Not applicable |
Table 2: Comparison of Indican-Based Dyeing vs. Conventional Leucoindigo Dyeing
| Dyeing Method | Reducing Agent | Key Advantage | Environmental Impact | Color Strength (K/S value) |
| Conventional Leucoindigo | Sodium Dithionite | Well-established, effective | High, due to use of harsh reducing agents and alkaline conditions[7][8] | High |
| Indican with Enzymatic Activation | None required[7][8] | Eliminates the need for toxic reducing agents[7][8] | Can reduce environmental impact by up to 92%[7] | Potentially comparable to conventional methods |
| Indican with Photolytic Activation | None required | Eliminates the need for toxic reducing agents | Can reduce environmental impact by 73%[7] | Potentially comparable to conventional methods |
II. Experimental Protocols
Protocol for Spectrophotometric Color Measurement and Color Strength (K/S) Calculation
This protocol outlines the procedure for quantifying the color of dyed fabric samples.
a. Sample Preparation:
-
Condition the dyed fabric samples under standard atmospheric conditions (e.g., 20°C and 65% relative humidity) for 24 hours.
b. Instrument Calibration:
-
Calibrate the spectrophotometer according to the manufacturer’s instructions using a white reference tile.
c. Measurement:
-
Fold the fabric sample to ensure opacity.
-
Place the sample over the measurement port of the spectrophotometer.
-
Take at least four measurements at different locations on the sample, rotating the sample 90 degrees between each measurement.
-
The spectrophotometer will record the reflectance values at various wavelengths and calculate the CIELAB values (L, a, b*).
d. K/S Value Calculation:
-
The color strength (K/S) is calculated from the reflectance (R) values using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.
Protocol for Assessing Wash and Rubbing Fastness
a. Wash Fastness (adapted from ISO 105-C06):
-
A specimen of the dyed textile is agitated in a soap solution under specified conditions of time and temperature.
-
The change in color of the specimen and the staining of adjacent undyed fabrics are assessed using a grey scale.
b. Rubbing Fastness (adapted from ISO 105-X12):
-
A specimen of the dyed textile is rubbed with a dry and a wet piece of undyed cotton cloth using a crockmeter.
-
The amount of color transferred to the white cloths is assessed by comparison with a grey scale.
Protocol for Indigo Dyeing with Different Reducing Agents
This is a general protocol that can be adapted for different reducing agents.
-
Preparation of the Dye Bath:
-
Dissolve a specified amount of indigo powder in water.
-
Add the reducing agent (e.g., sodium dithionite, thiourea dioxide, or a natural sugar) and an alkali (e.g., sodium hydroxide) to the dye bath.
-
Heat the solution to the optimal reduction temperature (e.g., 50°C for thiourea dioxide) and allow it to stand for a specified reduction time (e.g., 10-30 minutes) until the solution turns a clear yellowish-green, indicating the formation of leucoindigo.[1]
-
-
Dyeing:
-
Immerse the wetted fabric into the leucoindigo bath for a specified dyeing time (e.g., 20-30 minutes).[1]
-
-
Oxidation:
-
Remove the fabric from the dye bath and expose it to air for oxidation. The color will change from yellowish-green back to blue as the leucoindigo is oxidized to insoluble indigo.
-
-
Rinsing and Soaping:
-
Rinse the dyed fabric with cold water.
-
Wash the fabric in a soap solution to remove any unfixed dye from the surface.
-
Rinse again and allow to dry.
-
III. Visualizations
Caption: Experimental workflow for assessing dyeing efficiency.
Caption: Chemical transformation of indigo during the vat dyeing process.
References
A Comparative Guide to the Electrochemical Behavior of Indigo White and Other Vat Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of Indigo (B80030) White, the reduced form of indigo, with other significant vat dyes. The information presented is intended to support research and development in fields where the redox behavior of these compounds is critical, such as in textile manufacturing, organic electronics, and electrochemistry.
Introduction to Vat Dyes and Their Electrochemical Reduction
Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form, known as the "leuco" form.[1] This process, traditionally carried out in a "vat," involves the chemical or electrochemical reduction of the dye. Once the fiber is impregnated with the soluble leuco form, it is exposed to an oxidizing agent, typically atmospheric oxygen, which regenerates the insoluble parent dye, trapping it within the fiber matrix.[2] The electrochemical reduction of vat dyes offers a more environmentally friendly and controllable alternative to traditional chemical reducing agents like sodium dithionite (B78146).[3]
The core of a vat dye's electrochemical behavior lies in the reversible reduction of its carbonyl (C=O) groups to hydroxyl groups in its leuco form. This guide focuses on comparing the electrochemical characteristics of Indigo White (Leuco-Indigo) with other prominent vat dyes from different chemical classes.
Comparative Electrochemical Data
The following table summarizes the available electrochemical data for selected vat dyes. It is important to note that the data have been compiled from various sources, and experimental conditions may differ. For a precise comparison, electrochemical analysis under identical conditions is recommended.
| Dye Name (C.I. Number) | Chemical Class | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Formal Potential (E°') vs. Ag/AgCl | Experimental Conditions | Reference(s) |
| This compound (from C.I. Vat Blue 1) | Indigoid | -620 mV | -710 mV to -870 mV | ~ -700 mV to -750 mV | 0.2 M aqueous NaOH, mediated by dihydroxy-9,10-anthraquinones. | [4] |
| Indanthrone (C.I. Vat Blue 4) | Anthraquinone | Not specified | Not specified | Not specified | Not specified | [5] |
| C.I. Vat Orange 2 | Pyranthrone | Not specified | Potential range scanned: -0.4 V to -1.2 V | Not specified | Basic medium, glassy carbon working electrode. | |
| C.I. Vat Green 1 | Violanthrone | Not specified | Not specified | Not specified | Not specified | [6] |
Note: The formal potential (E°') is calculated as (Epa + Epc) / 2 and represents the standard redox potential under the specified experimental conditions. The lack of complete, directly comparable data highlights a gap in the current literature and underscores the importance of standardized electrochemical characterization of vat dyes.
Chemical Structures of Compared Vat Dyes
The electrochemical behavior of a vat dye is intrinsically linked to its molecular structure. Below are the chemical structures of the compared dyes.
-
Indigo (C.I. Vat Blue 1)
-
Molecular Formula: C₁₆H₁₀N₂O₂
-
-
Indanthrone (C.I. Vat Blue 4)
-
Molecular Formula: C₂₈H₁₄N₂O₄[5]
-
-
C.I. Vat Orange 2
-
C.I. Vat Green 1
Experimental Protocols
The following protocols provide a detailed methodology for the electrochemical analysis of vat dyes using cyclic voltammetry (CV), a powerful technique for studying their redox behavior.
Protocol 1: Cyclic Voltammetry of this compound
This protocol is adapted from methodologies used for the analysis of leuco-indigo and other vat dyes.
1. Materials and Reagents:
-
Indigo (C.I. Vat Blue 1)
-
Reducing agent (e.g., sodium dithionite or electrochemical reduction cell)
-
Anhydrous, deoxygenated solvent (e.g., Dimethylformamide - DMF, or an aqueous alkaline solution)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) - TBAP in DMF, or 0.1 M NaOH in water)
-
Working Electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
2. Preparation of Leuco-Indigo Solution (this compound):
-
Chemical Reduction: In an inert atmosphere (e.g., a glovebox), dissolve a small amount of indigo in the deoxygenated solvent containing the supporting electrolyte. Add a stoichiometric amount of a suitable reducing agent (e.g., sodium dithionite) until the characteristic color change to yellowish-green (leuco form) is observed.
-
Electrochemical in-situ Reduction: Alternatively, the insoluble indigo can be reduced directly in the electrochemical cell at the working electrode surface prior to the CV scan by holding the potential at a sufficiently negative value.
3. Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the prepared this compound solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Set the parameters on the potentiostat software. A typical potential window for the oxidation of this compound would be from -1.0 V to 0.0 V vs. Ag/AgCl.
-
Set the initial scan direction towards positive potentials to observe the oxidation of this compound to indigo.
-
Select a suitable scan rate, typically starting at 100 mV/s.
-
Initiate the scan and record the cyclic voltammogram for several cycles until a stable response is obtained.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electrode process.
4. Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Measure the anodic (Ipa) and cathodic (Ipc) peak currents. The ratio Ipa/Ipc should be close to 1 for a reversible process.
Protocol 2: Generalized Cyclic Voltammetry of Other Vat Dyes
This protocol can be adapted for the analysis of other vat dyes like Indanthrone, C.I. Vat Orange 2, and C.I. Vat Green 1.
1. Materials and Reagents:
-
Vat dye of interest
-
Anhydrous organic solvent (e.g., DMF, Acetonitrile)
-
Supporting Electrolyte (e.g., 0.1 M TBAP)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
2. Solution Preparation:
-
Prepare a stock solution of the vat dye in the chosen anhydrous organic solvent. Due to the low solubility of many vat dyes, sonication may be required.
-
In an electrochemical cell, add the supporting electrolyte solution.
-
Add a known volume of the vat dye stock solution to achieve the desired concentration.
-
Deoxygenate the solution by purging with an inert gas for at least 15 minutes.
3. Electrochemical Measurement:
-
Set the potential window on the potentiostat. For many anthraquinone-based vat dyes, a starting potential window could be from 0 V to -1.5 V vs. Ag/AgCl to observe the reduction process.
-
Set the initial scan direction towards negative potentials.
-
Begin with a scan rate of 100 mV/s.
-
Record the cyclic voltammogram for several cycles.
-
Optimize the potential window and scan rates as needed to obtain a well-defined voltammogram.
4. Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1 to determine the peak potentials and currents.
Visualizing Electrochemical Processes
The following diagrams, generated using Graphviz, illustrate the fundamental redox mechanism of vat dyes and a typical experimental workflow for their electrochemical analysis.
Caption: Generalized redox mechanism of vat dyes.
Caption: Experimental workflow for Cyclic Voltammetry.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Vat Golden Orange 2RT (C.I.Orange 2) 100% cotton textile fabric vat dye [ritan-chemical.com]
- 9. C.I. Vat Green 1 | C36H20O4 | CID 31410 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Indigo White Performance in Textile Dyeing
The iconic blue of denim owes its existence to indigo (B80030), a vat dye that requires a reduction step to its soluble leuco-form, commonly known as Indigo White, for application to textile fibers. The performance of this dyeing process is critically dependent on the method used to reduce the indigo. This guide provides an objective comparison of the performance of this compound generated through conventional and alternative, more sustainable dyeing processes, supported by experimental data for researchers, scientists, and textile industry professionals.
Performance Comparison of Indigo Dyeing Processes
The efficacy of different indigo dyeing methods can be evaluated based on color yield (K/S value) and the fastness of the dye to various stresses such as washing, rubbing, and light. The following tables summarize the performance of conventional dyeing using sodium dithionite (B78146) against more environmentally friendly alternatives like thiourea (B124793) dioxide and electrochemical reduction.
Table 1: Color Yield (K/S Value) Comparison
Color yield, represented by the K/S value, indicates the depth of shade on the fabric; a higher K/S value corresponds to a more intense color.
| Dyeing Process | Reducing Agent | K/S Value | Reference |
| Conventional | Sodium Dithionite | ~11.83 | [1] |
| Alternative 1 | Thiourea Dioxide | ~12.96 (Optimized) | [1] |
| Alternative 2 | Electrochemical (Fe(II)-based) | ~14.75 | [2] |
Note: K/S values can vary based on dyeing conditions such as temperature, pH, and number of dips.
Table 2: Color Fastness Properties
Color fastness is graded on a scale of 1 to 5, with 5 representing excellent fastness and 1 representing poor fastness. For light fastness, a scale of 1 to 8 is used, where 8 is the highest fastness.
| Dyeing Process | Reducing Agent | Wash Fastness (ISO 105-C06) | Rubbing Fastness (Dry/Wet) (ISO 105-X12) | Light Fastness (ISO 105-B02) | Reference |
| Conventional | Sodium Dithionite | 4-5 | 3-4 / 2-3 | 5 | [3] |
| Alternative 1 | Thiourea Dioxide | 4-5 (Excellent) | 3 / 2-3 (Slightly lower) | 5 (Good) | [4] |
| Alternative 2 | Electrochemical (Fe(II)-based) | 4-5 | 3-4 / 2-3 | 5 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Color Yield (K/S) Measurement
The color yield on the dyed fabric is determined by measuring the spectral reflectance of the sample using a spectrophotometer. The Kubelka-Munk equation is then used to calculate the K/S value:
K/S = (1 - R)² / 2R
Where 'R' is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.
Color Fastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color to domestic and commercial laundering.
-
Specimen Preparation: A 100 mm x 40 mm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric of the same size.
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified number of steel balls, along with a solution containing 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate.
-
The container is then agitated in a washing machine at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 or 40 minutes).[5]
-
Rinsing and Drying: After washing, the specimen is rinsed twice with distilled water and then with cold tap water before being squeezed and dried in an oven at a temperature not exceeding 60°C.[6]
-
Assessment: The change in color of the specimen and the staining of the multi-fiber fabric are assessed using the grey scale for color change and staining, respectively.
Color Fastness to Rubbing (ISO 105-X12)
This method, also known as crocking, determines the amount of color transferred from the fabric surface by rubbing.
-
Apparatus: A crockmeter is used, which has a cylindrical rubbing finger (16 mm diameter) that applies a downward force of 9 N.[7]
-
Specimen Preparation: Two specimens of the dyed fabric, at least 50 mm x 130 mm, are prepared.[8]
-
Dry Rubbing: One specimen is placed on the base of the crockmeter. A dry, un-dyed cotton rubbing cloth (50 mm x 50 mm) is fixed to the rubbing finger. The finger is then moved back and forth 10 times over the specimen.[8]
-
Wet Rubbing: The second specimen is tested in the same manner, but with a wet rubbing cloth that has a water content of 95-105%.[9]
-
Assessment: The degree of staining on the white rubbing cloths is evaluated using the grey scale for staining.
Color Fastness to Light (ISO 105-B02)
This test measures the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.
-
Apparatus: A light fastness tester equipped with a xenon arc lamp is used.
-
Specimen Preparation: A specimen of the dyed fabric is mounted on a card.
-
Exposure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool references (graded 1-8).[10][11]
-
Assessment: The fading of the specimen is assessed by comparing the change in its color to the changes in the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.[10]
Process Visualization
The following diagrams illustrate the chemical pathways and workflows of the different indigo dyeing processes.
References
- 1. chiuvention.com [chiuvention.com]
- 2. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 3. scialert.net [scialert.net]
- 4. Optimization of Indigo Dyeing on Modal Fabrics Using Thiourea Dioxide as an Environmentally Friendly Reducing Agent | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 5. textilelearner.net [textilelearner.net]
- 6. Color Fastness to Washing Test (ISO 105 C06, & AATCC 61 2A) [takeilm.blogspot.com]
- 7. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 8. textilelearner.net [textilelearner.net]
- 9. eurolab.net [eurolab.net]
- 10. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Analysis of Indigo White Precursors for Researchers and Drug Development Professionals
An objective guide to the performance, synthesis, and characteristics of key precursors for Indigo (B80030) White, the soluble leuco-form of indigo.
This guide provides a detailed comparative analysis of the primary precursors used in the synthesis of Indigo White (leucoindigo). This compound is the reduced, water-soluble form of the well-known blue dye indigo, and its efficient generation is crucial for various applications, including in drug development and as a chromogenic substrate in enzyme assays. The precursors covered in this analysis are the natural glycoside Indican (B1671873) , and the synthetic compounds o-Nitrobenzaldehyde , Isatin (B1672199) , and Indoxyl Acetate (B1210297) . The performance of these precursors is evaluated based on yield, reaction conditions, and scalability, supported by detailed experimental protocols.
Quantitative Performance Comparison
The selection of a precursor for this compound synthesis is often a trade-off between yield, cost, reaction complexity, and the desired purity of the final product. The following table summarizes the available quantitative data for the synthesis of indigo from each precursor. The subsequent reduction to this compound is a common step for all, typically achieved with a reducing agent like sodium dithionite (B78146).
| Precursor | Method | Typical Yield | Purity | Reaction Conditions | Scalability | Key Considerations |
| Indican | Enzymatic Hydrolysis & Oxidation | Variable (e.g., 1.3-1.6 g indigo/kg fresh leaves)[1] | Lower (contains indirubin (B1684374) and other plant-derived impurities)[2] | Mild (aqueous, near-neutral pH, ambient temperature) | Limited by plant cultivation and extraction efficiency | "Green" synthesis, but complex purification may be required. |
| o-Nitrobenzaldehyde | Baeyer-Drewsen Synthesis | 37-65% (lab scale) | High | Basic (NaOH), organic solvent (acetone), room temperature | Good for lab-scale; industrial routes are different. | Readily available starting material; reaction is quick. |
| Isatin | Baeyer-Emmerling Synthesis | 10-20% | Moderate | Requires PCl₅/PCl₃ and heat (75-80°C) | Low; historically significant but largely superseded. | Low yield and harsh reagents make it less practical.[3] |
| Indoxyl Acetate | Enzymatic or Acid Hydrolysis & Oxidation | ~41% (for synthesis of the precursor itself)[4] | High | Mild (enzymatic or acidic hydrolysis) | Primarily used for analytical/assay purposes. | High cost of the precursor; used for specific applications.[5] |
Experimental Protocols and Methodologies
Detailed methodologies for the synthesis of indigo from each precursor are provided below. The final step to obtain this compound involves the reduction of the synthesized indigo.
From Indican (Natural Precursor)
This process mimics the natural formation of indigo from plants like Indigofera tinctoria.
Protocol: Enzymatic Hydrolysis of Indican and Oxidation to Indigo
-
Extraction: Harvest fresh leaves of an indigo-bearing plant. Macerate the leaves in water to release the indican and the endogenous β-glucosidase enzyme.
-
Hydrolysis: Allow the aqueous mixture to ferment for 12-15 hours.[6] During this time, the β-glucosidase hydrolyzes the indican into indoxyl and glucose.
-
Oxidation: Aerate the solution by agitation. The dissolved oxygen will oxidize the indoxyl, which dimerizes to form a blue precipitate of indigo.
-
Isolation: Collect the precipitated indigo by filtration.
-
Reduction to this compound: Create an alkaline solution of the indigo precipitate with sodium hydroxide (B78521). Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), until the blue color disappears and a clear, yellowish solution of this compound is formed.[7]
From o-Nitrobenzaldehyde (Baeyer-Drewsen Synthesis)
This is a classic and reliable laboratory method for synthetic indigo.
Protocol: Synthesis of Indigo and Reduction to this compound
-
Reaction Setup: Dissolve 1.0 g of o-nitrobenzaldehyde in 20 mL of acetone (B3395972) in a 100 mL beaker.[8]
-
Aldol Condensation: While stirring vigorously, slowly add 5 mL of 2 M sodium hydroxide solution. The solution will darken, and a dark precipitate of indigo will form within seconds.[8]
-
Reaction Completion: Continue stirring for 5 minutes to ensure the reaction goes to completion.
-
Isolation and Washing: Collect the indigo precipitate by vacuum filtration. Wash the solid with deionized water until the filtrate is colorless, followed by a wash with a small amount of ethanol.[8]
-
Reduction to this compound: Suspend the purified indigo in a solution of sodium hydroxide. Warm the mixture and add sodium dithionite portion-wise until the blue solid dissolves to form a clear yellow-green solution of this compound.[8]
From Isatin (Baeyer-Emmerling Synthesis)
A historically significant but less common method due to low yields and harsh reagents.
Protocol: Synthesis of Indigo and Reduction to this compound
-
Reaction Setup: In a sealed tube, heat a mixture of finely ground isatin with a 50-fold excess by weight of equal parts phosphorus trichloride (B1173362) (PCl₃) and acetyl chloride, along with a small amount of red phosphorus. The reaction is heated to 75-80°C for several hours.[3]
-
Formation of Indigo: The liquid will gradually turn blue, and a dark blue granular powder of indigo will precipitate.
-
Isolation: Filter the precipitate from the yellow mother liquor and wash with alcohol to remove impurities like indirubin.[3] The yield is typically low, around 10-20%.[3]
-
Reduction to this compound: The obtained indigo can be reduced to this compound using the standard procedure with sodium dithionite and sodium hydroxide as described in the previous methods.
From Indoxyl Acetate
Indoxyl acetate is primarily used as a chromogenic substrate for esterase enzymes. The enzymatic or chemical hydrolysis releases indoxyl, which then oxidizes to indigo.
Protocol: Hydrolysis of Indoxyl Acetate and Subsequent Indigo Formation
-
Enzymatic Hydrolysis: Prepare a buffered solution of indoxyl acetate. Introduce an esterase enzyme (e.g., from Mucor miehei).[9] The enzyme will cleave the acetate group, releasing indoxyl.
-
Chemical Hydrolysis: Alternatively, acid-catalyzed hydrolysis can be employed using an acid like trichloroacetic acid with heating.[5]
-
Oxidation: In the presence of atmospheric oxygen, the liberated indoxyl will spontaneously dimerize and oxidize to form indigo, which precipitates as a blue solid.[10]
-
Isolation and Reduction: The indigo can be isolated by filtration and subsequently reduced to this compound using sodium dithionite in an alkaline solution.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.
Caption: Comparative Synthesis Pathways to Indigo and this compound.
Caption: Generalized Experimental Workflow for this compound Production.
References
- 1. mdpi.com [mdpi.com]
- 2. utupub.fi [utupub.fi]
- 3. researchgate.net [researchgate.net]
- 4. INDOXYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Indigo dye - Sciencemadness Wiki [sciencemadness.org]
- 8. eltamiz.com [eltamiz.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Leucoindigo with Various Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of leucoindigo (B3055547) when combined with different chemical additives. The information presented herein is intended to assist researchers in selecting appropriate stabilizing agents for their specific applications, ranging from dye chemistry to the synthesis of indigo-derived pharmaceuticals. The stability of leucoindigo, the reduced and soluble form of indigo (B80030), is paramount for its effective use, as it is highly susceptible to oxidation back to its insoluble indigo form upon exposure to atmospheric oxygen. This guide summarizes key experimental findings on the efficacy of various additives in prolonging the stability of leucoindigo.
Comparative Stability of Leucoindigo with Different Additives
The following table summarizes the quantitative data on the stability of leucoindigo in the presence of various additives. The primary metric for comparison is the retention of leucoindigo over time, which indicates the effectiveness of the additive in preventing oxidation.
| Additive | Concentration | Experimental Conditions | Leucoindigo Retention/Stability Observation | Source |
| None (Control) | N/A | Aqueous solution, open to air | Rapid oxidation to indigo | [1][2] |
| Nanocellulose | 0.1 wt% - 1.0 wt% | Aqueous suspension, open vials, magnetic stirring | Stabilized leucoindigo, likely by limiting oxygen diffusion. Higher concentrations showed slightly better stability. Natural leucoindigo was more stable than synthetic in this matrix. | [1][2] |
| Natural Indigo Impurities | Present in natural indigo extracts | Aqueous solution | Natural indigo extracts containing radical scavenging species showed significantly enhanced leucoindigo stability compared to pure synthetic indigo. Natural indigo exhibited nearly 80% radical scavenging activity, while synthetic indigo had less than 5%. | [1][2] |
| Nitrogen (N₂) Atmosphere | N/A | Dyeing bath under N₂ protection | Effectively avoids the oxidation of soluble leucoindigo and improves the stability of the leuco dyeing bath. | [3] |
Note: Direct quantitative comparisons of half-life or degradation rate constants across different studies are challenging due to variations in experimental conditions such as pH, temperature, and initial leucoindigo concentrations. The data presented provides a qualitative and semi-quantitative comparison based on available literature.
Experimental Protocols
Preparation of Leucoindigo Solution
A common method for the preparation of a leucoindigo solution for stability studies involves the chemical reduction of indigo powder.
Materials:
-
Indigo powder
-
Sodium dithionite (B78146) (Na₂S₂O₄) or D(+)-glucose as a reducing agent
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) to maintain alkaline pH
-
Deoxygenated deionized water
-
Round-bottom flask with a gas inlet/outlet
-
Nitrogen or Argon gas supply
-
Heating mantle and magnetic stirrer
Procedure:
-
Deoxygenation: Deionized water is boiled for 15-20 minutes and then cooled to room temperature under a continuous stream of nitrogen or argon gas to remove dissolved oxygen.
-
Alkaline Medium: An appropriate amount of sodium carbonate or sodium hydroxide is dissolved in the deoxygenated water to achieve a pH above 10.
-
Reduction: The indigo powder is suspended in the alkaline solution. The reducing agent (e.g., sodium dithionite or D(+)-glucose) is then added. The mixture is gently heated (e.g., to 50-60°C) and stirred under an inert atmosphere until the blue color of indigo disappears and a clear yellow-green solution of leucoindigo is formed.[1][2]
Spectrophotometric Analysis of Leucoindigo Stability
The stability of leucoindigo is monitored by measuring the decrease in its concentration over time using UV-Visible spectrophotometry.
Equipment:
-
UV-Visible Spectrophotometer
-
Gas-tight cuvettes
-
Nitrogen or Argon gas supply
Procedure:
-
Sample Preparation: An aliquot of the freshly prepared leucoindigo solution is taken under an inert atmosphere. If necessary, it is diluted with deoxygenated, alkaline water to an appropriate concentration for spectrophotometric measurement.
-
Spectrophotometric Measurement: The sample is transferred to a gas-tight cuvette, ensuring no exposure to air. The absorbance is measured at the maximum wavelength (λmax) for leucoindigo, which is approximately 407-420 nm.
-
Monitoring: The absorbance is recorded at regular time intervals to monitor the decrease in leucoindigo concentration as it oxidizes back to indigo. The stability is then evaluated by plotting absorbance versus time.
Signaling Pathways and Experimental Workflows
Leucoindigo Oxidation Pathway
The primary degradation pathway for leucoindigo is its oxidation by molecular oxygen. This process involves the removal of electrons from the leucoindigo molecule, leading to the formation of the stable, blue indigo pigment. The presence of antioxidants can inhibit this process by scavenging radical intermediates.
Caption: Leucoindigo oxidation pathway and points of intervention for stabilizing additives.
Experimental Workflow for Stability Evaluation
The following diagram illustrates the typical workflow for evaluating the stability of leucoindigo with different additives.
References
A Comparative Guide to the Cross-Validation of HPLC and Spectroscopic Methods for Leucoindigo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectroscopic methods for the quantitative analysis of leucoindigo (B3055547), the reduced, water-soluble form of indigo (B80030). The accurate quantification of leucoindigo is crucial in various applications, including the monitoring of dyeing processes in the textile industry and in the synthesis of indigo-derived compounds for pharmaceutical research. This document provides detailed experimental protocols, a quantitative comparison of the methods, and logical workflow diagrams to assist researchers in selecting the most suitable analytical technique for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often guided by a trade-off between performance, speed, and cost. The following table summarizes the key performance parameters for the quantification of leucoindigo by UV-Vis spectroscopy and typical performance characteristics of HPLC methods used for the analysis of indigo, which involves the analysis of its reduced leuco-form.
| Parameter | UV-Vis Spectroscopy for Leucoindigo | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of light by the chromophore of leucoindigo at its maximum absorbance wavelength (λmax). | Physically separates leucoindigo from other components in a mixture based on its interaction with a stationary and mobile phase, followed by detection. |
| Linearity Range | 0–10.0 mg·L−1[1][2][3] | Generally offers a wider linear range. |
| Correlation Coefficient (r²) | > 0.999[1][2][3] | Typically > 0.999 |
| Limit of Detection (LoD) | 0.09 mg·L−1[1][2][3] | Generally lower, offering higher sensitivity. |
| Limit of Quantification (LoQ) | 0.30 mg·L−1[1][2][3] | Generally lower, allowing for more precise measurement of low concentrations. |
| Repeatability (RSDr) | < 6%[1][2][3] | Typically < 2% |
| Reproducibility (RSDR) | < 1%[1][2][3] | Typically < 5% |
| Selectivity | Lower; susceptible to interference from other absorbing species in the sample matrix. | Higher; capable of separating leucoindigo from impurities and isomers like indirubin.[4] |
| Analysis Time | Rapid | Longer per sample |
| Cost & Complexity | Lower cost, simpler instrumentation.[4] | Higher cost, more complex instrumentation and operation.[4] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful implementation and validation of any analytical technique. The following sections provide established protocols for the analysis of leucoindigo using both UV-Vis spectroscopy and HPLC.
UV-Visible Spectrophotometric Determination of Leucoindigo
This method is based on the direct measurement of the absorbance of the yellow leucoindigo solution.
1. Materials and Reagents:
-
Indigo standard
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
1-methyl-2-pyrrolidine
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Leucoindigo Standard Solutions:
-
A stock solution of indigo is prepared in a suitable solvent.
-
To prepare the leucoindigo form, a reducing solution is made containing 200 mL·L⁻¹ of 1-methyl-2-pyrrolidine, 10 g·L⁻¹ of Na₂S₂O₄, and 13 mL·L⁻¹ of 33% (w/v) NaOH.[1]
-
A series of standard solutions of known concentrations are prepared by diluting the indigo stock solution and reducing it with the freshly prepared reducing solution.
3. Sample Preparation:
-
The sample containing indigo is treated with the same reducing solution used for the standards to convert the indigo to leucoindigo.
4. Measurement:
-
The spectrophotometer is blanked using the reducing solution.
-
The absorbance of the standard and sample solutions is measured at the maximum wavelength (λmax) for leucoindigo, which is approximately 407-410 nm.[1][2][3][5]
5. Quantification:
-
A calibration curve is constructed by plotting the absorbance of the standard solutions against their known concentrations.
-
The concentration of leucoindigo in the sample is determined by interpolating its absorbance value on the calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, the water-insoluble indigo is first converted to the soluble leucoindigo form. The chromatographic method then separates leucoindigo from other components.
1. Materials and Reagents:
-
Indigo standard
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Sodium dithionite
-
Sodium hydroxide
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Preparation of Standard and Sample Solutions:
-
A stock solution of indigo is prepared by dissolving it in DMSO.
-
To prepare the leucoindigo form for injection, the indigo solution is reduced in an alkaline medium using a reducing agent like sodium dithionite. This step must be performed under an inert atmosphere to prevent re-oxidation.
-
The sample containing indigo is prepared in the same manner, by dissolving it in DMSO and subsequently reducing it to leucoindigo.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed, for instance, with a mixture of acetonitrile and water (containing a small percentage of formic acid to improve peak shape).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: A fixed volume, typically 10-20 µL, is injected.
-
Detection: A UV detector is used to monitor the eluent at a wavelength where leucoindigo absorbs, or more commonly for indigo analysis, at a wavelength suitable for the oxidized form after separation, such as 290 nm.[4] The retention time for leucoindigo needs to be determined using a standard.
4. Quantification:
-
A calibration curve is generated by injecting the standard solutions and plotting the peak area against the concentration.
-
The concentration of leucoindigo in the sample is calculated based on the peak area obtained from the sample chromatogram and the calibration curve.
Mandatory Visualizations
To better illustrate the processes involved in the cross-validation of these two analytical methods, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of HPLC and UV-Vis spectroscopic methods for leucoindigo.
Caption: Logical relationship comparing the key attributes and applications of HPLC and UV-Vis spectroscopy for leucoindigo analysis.
Conclusion
Both UV-Vis spectroscopy and HPLC are viable methods for the quantification of leucoindigo, each with distinct advantages and limitations.
UV-Vis spectroscopy offers a rapid, cost-effective, and straightforward method for determining the concentration of leucoindigo.[4] It is particularly well-suited for routine quality control and in-process monitoring where the sample matrix is relatively simple and free of interfering substances. The validation data for the spectroscopic analysis of leucoindigo demonstrates good linearity, precision, and accuracy within its operational range.[1][2][3]
HPLC , on the other hand, provides superior selectivity and sensitivity.[4] It is the method of choice when analyzing complex samples that may contain impurities, isomers, or other degradation products. The ability of HPLC to separate these components before quantification leads to more accurate and reliable results, which is critical in research and development settings, as well as for the analysis of final products where purity is paramount.
Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the nature of the sample, the need for purity information, and the available resources in terms of instrumentation and time. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and accuracy of the analytical data generated.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Indigo White
For researchers and scientists engaged in drug development and other laboratory-based disciplines, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Indigo (B80030) White, also known as leucoindigo, the reduced and soluble form of indigo dye. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to handle Indigo White and its precursors with appropriate care. Indigo powder is a fine dust that can be easily inhaled, and its solutions are known to stain skin and surfaces.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A lab coat is mandatory to protect skin and clothing.[1]
Handling and Spill Response:
-
Handle indigo powder in a well-ventilated area or within a chemical fume hood to prevent dust formation.[1]
-
In the event of a spill, carefully sweep up the solid material and place it in a sealed, clearly labeled container for disposal. Following the removal of the material, thoroughly wash the spill site and ensure the area is well-ventilated.[1]
Disposal Procedures for Indigo Waste
The appropriate disposal method for indigo-related waste depends on its form—solid, liquid (vat), or contaminated materials. The following table summarizes the recommended disposal methods.
| Waste Type | Disposal Method | Regulatory Considerations |
| Uncontaminated Indigo Powder | Landfill: Place in a clearly labeled, sealed container and dispose of as non-hazardous solid waste.[1][2] | Must comply with all federal, state, and local regulations. Review your institution's specific guidelines.[1][2] |
| Incineration: Mix with a suitable combustible material and incinerate in a licensed facility. | Consult with your institution's Environmental Health and Safety (EHS) office. | |
| Contaminated Materials (e.g., gloves, filter paper) | Landfill: Collect in a designated, sealed bag or container and treat as chemical waste. | Ensure no reactive chemicals are mixed. |
| Indigo Vat (containing this compound) | Neutralization and Drain Disposal: Neutralize the pH of the vat to a neutral range (pH 6.5-7.5) with a weak acid like vinegar. Once neutralized, the solution can typically be poured down a municipal drain with a large amount of water. | Do not pour down the drain if connected to a septic system. [1] Always check local regulations and consult your EHS office, especially if the vat contains unknown reducing agents or other chemicals.[1] |
| Specialized Waste Disposal: For vats containing hazardous reducing agents or other regulated chemicals, dispose of the entire vat as hazardous waste through your institution's EHS program. |
Experimental Protocol: Neutralization and Disposal of Indigo Vat
This protocol details the steps for neutralizing an indigo vat containing this compound before disposal.
Materials:
-
Indigo vat waste
-
Standard white vinegar (approximately 5% acetic acid)[1]
-
pH meter or pH strips[1]
-
Stirring rod
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Preparation: Place the indigo vat in a well-ventilated area, preferably within a chemical fume hood.
-
Initial pH Measurement: Using a calibrated pH meter or pH strips, measure and record the initial pH of the indigo vat. The solution will likely be alkaline.
-
Neutralization: Slowly add white vinegar to the vat while gently stirring with a stirring rod.[1]
-
pH Monitoring: Continuously monitor the pH of the solution as you add the vinegar.
-
Endpoint: The goal is to bring the pH to a neutral range, typically between 6.5 and 7.5.[1]
-
Disposal: Once the pH is confirmed to be neutral, the solution can be disposed of down a municipal sewer drain with a copious amount of running water, provided this is in accordance with local regulations.[1] If your facility is connected to a septic system, this method is not suitable, and the neutralized vat should be disposed of as chemical waste.[1]
-
Record Keeping: Document the neutralization and disposal process in your laboratory notebook.
Environmental Considerations
The traditional reducing agent used to create this compound from indigo is sodium dithionite. This process can release sodium sulfate, sulfite, and thiosulfate (B1220275) ions into the wastewater.[2][3] Sulfites and thiosulfates are strong reducing agents that can deplete oxygen levels in natural waters, impacting aquatic life.[2][3] Therefore, proper neutralization and adherence to disposal regulations are critical to mitigate these environmental hazards.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of indigo-related waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of solid and liquid indigo waste.
References
Personal protective equipment for handling Indigo White
Essential Safety and Handling Guide for Indigo (B80030) White
This guide provides critical safety, handling, and disposal procedures for Indigo White, also known as leuco-indigo. The information is intended for researchers, scientists, and drug development professionals working in a laboratory setting.
This compound is the reduced, water-soluble form of indigo, appearing as a clear yellow or yellowish-green solution.[1] It is created by the chemical reduction of insoluble blue indigo dye in an alkaline solution.[2][3] Upon exposure to oxygen in the air, this compound rapidly oxidizes back into its insoluble, intensely blue form.[1][2] While indigo dye itself has low toxicity, the chemical process to create and handle its reduced form requires strict safety protocols.[2]
Chemical and Physical Properties of Indigo
The following table summarizes key quantitative data for the parent compound, Indigo.
| Property | Value |
| Chemical Formula | C₁₆H₁₀N₂O₂ |
| Molar Mass | 262.27 g/mol |
| Appearance | Dark blue crystalline powder |
| Melting Point | 390–392 °C (734–738 °F) (sublimes) |
| Solubility in Water | 990 µg/L (at 25 °C) |
| Other Solubilities | Soluble in DMSO, chloroform, nitrobenzene, and concentrated sulfuric acid. Insoluble in alcohol or ether.[4][5] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of the chemicals used to produce and handle this compound, as well as the potential for skin and eye irritation from the dye itself, a comprehensive suite of personal protective equipment is mandatory.[6]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles / Face Shield | Chemical splash goggles are required to protect against liquid splashes.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves, such as nitrile gloves.[8][9] Ensure gloves are rated for the specific chemicals being used in the reduction process (e.g., sodium dithionite, sodium hydroxide). |
| Body Protection | Laboratory Coat / Coveralls | A lab coat should be worn and kept closed to protect skin and clothing.[10] For larger quantities or increased splash risk, chemical-resistant coveralls are recommended.[11] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[12] |
| Respiratory Protection | Fume Hood | All work with this compound and the chemicals used to prepare it should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust, aerosols, or vapors.[10][13] |
Operational and Disposal Plans
Experimental Protocol: Preparation of this compound Solution
This protocol outlines a common laboratory method for the reduction of indigo powder to its soluble leuco-indigo form.
Materials:
-
Indigo Powder (C.I. 73000)
-
Reducing Agent (e.g., Sodium Dithionite)
-
Alkaline Agent (e.g., Sodium Carbonate or Sodium Hydroxide)
-
Deionized Water
-
Stir plate and stir bar
-
Beaker or flask
Methodology:
-
Prepare the Alkaline Solution: In a well-ventilated fume hood, add the alkaline agent (e.g., sodium carbonate) to warm deionized water in a beaker and stir until fully dissolved.
-
Add Indigo Powder: While stirring, add the indigo powder to the alkaline solution to create a suspension.
-
Introduce Reducing Agent: Slowly add the reducing agent (e.g., sodium dithionite) to the suspension. Avoid vigorous stirring to minimize the introduction of atmospheric oxygen.[14]
-
Observe Color Change: The solution will change color from blue to a clear yellow or yellowish-green, indicating the formation of soluble this compound (leuco-indigo).[1] This process may take several minutes.
-
Maintain the Reduced State: Keep the solution covered and under gentle agitation to prevent re-oxidation from atmospheric oxygen.[14] The solution is now ready for use.
Step-by-Step Handling and Safety Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect containers for any signs of damage or leaks.
-
Storage: Store indigo powder in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents.[6][13] Keep containers tightly closed.[6]
-
Segregation: Store chemicals used in the reduction process (e.g., sodium dithionite, sodium hydroxide) according to their specific Safety Data Sheet (SDS) requirements.
2. Safe Handling and Use:
-
Work Area: Conduct all work in a designated area, preferably within a chemical fume hood, to ensure proper ventilation.[6]
-
PPE: Always wear the appropriate PPE as detailed in the table above.[8]
-
Dispensing: When weighing indigo powder, avoid creating dust.[13]
-
Mixing: When preparing the this compound solution, add reagents slowly and in the correct order (acid to water, for example, is a general rule, though not directly applicable here, the principle of careful addition applies).[15]
-
Avoid Contamination: Use clean glassware and utensils. Do not return unused chemicals to their original containers.[12]
3. Spill Management:
-
Minor Spills: For small spills of indigo powder, sweep up the material, place it in a sealed container, and label it for proper disposal.[6] For small liquid spills of this compound, absorb the spill with an inert material (e.g., spill pads, sand) and place it in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.
-
Decontamination: Clean the spill area thoroughly with soap and water after the material has been removed.[6]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Unused this compound Solution:
-
Aeration: In a designated waste container within a fume hood, allow the this compound solution to fully oxidize back to solid, insoluble indigo. This can be accelerated by stirring the solution to introduce air.
-
Neutralization: Check the pH of the remaining liquid. If it is alkaline (due to sodium carbonate or hydroxide), neutralize it by slowly adding a weak acid like acetic acid (vinegar) until the pH is between 6.5 and 7.5.[16]
-
Separation: Allow the solid blue indigo precipitate to settle.
-
Liquid Disposal: Decant the neutralized supernatant. Depending on local regulations and the absence of other hazardous materials, this liquid may be suitable for drain disposal with copious amounts of water.[16] Always consult your institution's EHS office before drain disposal.
-
Solid Disposal: Collect the solid indigo precipitate. Place it in a sealed, clearly labeled container for disposal as non-hazardous solid waste, in accordance with federal, state, and local regulations.[16]
-
-
Contaminated Materials:
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely and effectively.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response plan for spills or personal exposure.
References
- 1. artsnowlearning.org [artsnowlearning.org]
- 2. Indigo dye - Sciencemadness Wiki [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Indigo dye - Wikipedia [en.wikipedia.org]
- 5. Indigo_dye [chemeurope.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. static.conocophillips.com [static.conocophillips.com]
- 8. indigoag.com [indigoag.com]
- 9. Store [order.ammex.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
